4-Ethyl-3,4-dimethylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-35-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-3,4-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-9-11(5,8-3)10(4)7-2/h10H,6-9H2,1-5H3 |
InChI Key |
RMVWUAZCGGWZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)C(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
physical properties of 4-Ethyl-3,4-dimethylheptane
An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-3,4-dimethylheptane
Introduction
This compound is a branched-chain alkane, a class of saturated hydrocarbons with the general formula CnH2n+2.[1] As an isomer of undecane (C11H24), its molecular structure, characterized by a seven-carbon backbone with ethyl and methyl substituents, gives rise to specific physical properties that are of interest in various fields, including organic synthesis and as a potential fuel component.[2] This guide provides a comprehensive overview of the core , supported by experimental data and established scientific principles. The accurate characterization of these properties is fundamental for its application in research and development, ensuring predictability in chemical processes and product formulation.
Molecular Structure and Identification
The unambiguous identification of this compound is crucial for any scientific investigation. Its structural and molecular identity is defined by several key identifiers.
The IUPAC name, this compound, precisely describes the arrangement of its constituent atoms.[3] The molecule consists of a heptane backbone, which is a chain of seven carbon atoms. An ethyl group (-CH2CH3) is attached to the fourth carbon atom, a methyl group (-CH3) is attached to the third carbon atom, and another methyl group is also attached to the fourth carbon atom.[4][5]
Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.
Sources
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Ethyl-3,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the molecular structure and bonding of 4-ethyl-3,4-dimethylheptane (C11H24), a branched-chain alkane. We will delve into its covalent bonding framework, three-dimensional geometry, stereochemistry, and conformational landscape. The principles of spectroscopic techniques used for its structural elucidation are also discussed. This document is intended to serve as a detailed reference for researchers in organic chemistry, materials science, and drug development who require a fundamental understanding of the physicochemical properties of aliphatic hydrocarbons.
Introduction and Foundational Concepts
This compound is a saturated hydrocarbon belonging to the alkane family, with the molecular formula C11H24.[1][2] As a branched alkane, its structure is more complex than that of its linear isomer, n-undecane. Understanding the specific arrangement of its atoms and the nature of the bonds that hold them together is crucial for predicting its physical properties, such as boiling point and density, as well as its chemical reactivity.[2][3] The study of such molecules is fundamental in fields ranging from petrochemistry to the design of non-polar moieties in pharmacologically active molecules.
The IUPAC (International Union of Pure and Applied Chemistry) nomenclature precisely defines the connectivity of this molecule. The parent chain is a heptane (a seven-carbon chain).[4] At the fourth carbon atom of this chain, there is both an ethyl (-CH2CH3) group and a methyl (-CH3) group. Additionally, a second methyl group is located at the third carbon position.[1][4]
Covalent Bonding and Electronic Structure
The molecular framework of this compound is built upon a foundation of single covalent bonds.
Hybridization and Sigma (σ) Bond Formation
In alkanes, every carbon atom is sp3 hybridized.[5] This means that one 2s orbital and three 2p orbitals of a carbon atom mix to form four equivalent sp3 hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry, with bond angles of approximately 109.5° between them, to minimize electron-pair repulsion.[5]
The covalent bonds within the molecule are of two types:
-
Carbon-Carbon (C-C) Single Bonds: These are formed by the head-on overlap of one sp3 hybrid orbital from each of the two adjacent carbon atoms. This overlap creates a strong sigma (σ) bond.[5]
-
Carbon-Hydrogen (C-H) Single Bonds: These arise from the overlap of an sp3 hybrid orbital of a carbon atom with the 1s orbital of a hydrogen atom, also forming a σ bond.[5]
These σ bonds are characterized by their cylindrical symmetry along the internuclear axis, which permits free rotation of the atoms around the bond axis.[5][6] This property is fundamental to the conformational isomerism discussed in a later section.
Caption: Sigma (σ) bond formation in a tetrahedral sp3 hybridized carbon atom.
Molecular Geometry and Stereochemistry
While the 2D structure defines connectivity, the 3D arrangement of atoms dictates the molecule's properties and interactions.
IUPAC Structure and Numbering
The correct IUPAC name, this compound, is determined by identifying the longest continuous carbon chain and numbering it to give the substituents the lowest possible locants.[4]
Caption: Standard workflow for the spectroscopic validation of a molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of an alkane by showing characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1375 cm⁻¹. The absence of other significant peaks (like C=O or O-H) would verify its identity as a saturated hydrocarbon.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Due to molecular asymmetry, this spectrum should display 11 distinct signals, one for each chemically unique carbon atom.
-
¹H NMR: The proton NMR would be complex. The number of signals, their integration (proton count), chemical shift (electronic environment), and splitting patterns (neighboring protons) would collectively provide a detailed map of the proton framework, allowing for unambiguous assignment of the structure.
-
-
Mass Spectrometry (MS): This technique would confirm the molecular weight (156.31 g/mol ) and provide a characteristic fragmentation pattern as the molecule breaks apart in predictable ways, further corroborating the proposed structure. [1][2]
Conclusion
The molecular structure of this compound is a prime example of the complexity inherent in even simple-seeming branched alkanes. Its architecture is defined by a rigid framework of sp3-hybridized carbon atoms linked by strong sigma bonds, which simultaneously allows for a high degree of conformational flexibility through bond rotation. The presence of a chiral center at C4 introduces stereoisomerism, a critical consideration in pharmacology and materials science. The interplay between its covalent bonding, tetrahedral geometry, and the steric demands of its substituent groups dictates its overall three-dimensional shape and, consequently, its physical and chemical properties. A comprehensive understanding of these features, validated by spectroscopic methods, is essential for its application in any scientific or industrial context.
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An In-Depth Technical Guide to the Thermochemical Properties of 4-Ethyl-3,4-dimethylheptane
Abstract
Thermochemical data, such as enthalpy of formation, standard entropy, and heat capacity, are fundamental to process design, safety analysis, and molecular modeling in chemical and pharmaceutical research. For many complex organic molecules, including specific isomers like 4-Ethyl-3,4-dimethylheptane (C₁₁H₂₄), comprehensive experimental data is often unavailable in public databases. This guide provides a framework for understanding and determining the thermochemical properties of such compounds. We address the current data scarcity for this compound and present the established experimental and computational methodologies required to obtain these critical values. By explaining the causality behind these advanced techniques and grounding them in established theory, this document serves as a vital resource for researchers navigating the challenges of data-sparse chemical space. A comparative analysis with the linear isomer, n-undecane, is provided to illustrate the profound impact of molecular structure on thermodynamic stability.
Molecular Identity and Context: this compound
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. As one of the 159 structural isomers of undecane, its specific arrangement of ethyl and methyl groups along a heptane backbone dictates its unique physicochemical properties.[1] Understanding these properties is crucial for applications ranging from fuel science, where it may be a component of complex hydrocarbon mixtures, to medicinal chemistry, where alkyl chains influence the lipophilicity and binding affinity of drug candidates.
The precise architecture of this compound, with its quaternary carbon center, influences its thermodynamic stability relative to other isomers. This stability, in turn, governs the energy released during combustion and the molecule's behavior in chemical reactions.
Caption: 2D Molecular Structure of this compound.
The Challenge: Scarcity of Publicly Available Experimental Data
A thorough search of prominent thermochemical databases, including the NIST Chemistry WebBook, reveals a lack of comprehensive, publicly available experimental data for this compound.[2][3][4] While basic identifiers such as its CAS Registry Number (61868-35-7) are documented, critical values for standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are not.
This data gap is common for highly specific isomers that have not been targeted for extensive thermodynamic characterization. Consequently, researchers requiring these data must rely on one of two approaches: direct experimental measurement or high-level computational prediction. The following sections provide an in-depth guide to both pathways.
A Dual-Pathway Framework for Determining Thermochemical Properties
When faced with a lack of tabulated data, a logical workflow combining experimental and computational chemistry provides a robust solution. Experimental methods offer the "gold standard" of accuracy, while computational methods provide a powerful, predictive alternative that is often faster and less resource-intensive.
Caption: Logical workflow for obtaining thermochemical data.
Part A: Experimental Determination of Enthalpy of Formation
The cornerstone of experimental thermochemistry for organic compounds is the determination of the enthalpy of combustion (ΔcH°). From this value, the standard enthalpy of formation (ΔfH°) can be precisely calculated.
Core Technique: Constant-Volume (Bomb) Calorimetry
Causality: For volatile liquid hydrocarbons, complete and controlled combustion is essential for accurate energy measurement. A high-pressure oxygen environment ensures the reaction goes to completion, forming carbon dioxide (CO₂) and liquid water (H₂O). A constant-volume "bomb" contains this reaction, ensuring that all released energy manifests as heat, which is then transferred to a surrounding water bath.[5] The measured temperature change of this bath is the primary observable.
Self-Validation: The system's validity is ensured through calibration with a substance of a precisely known heat of combustion, typically benzoic acid.[6] This calibration determines the heat capacity of the entire calorimeter assembly (Ccal), accounting for the bomb, water, stirrer, and thermometer. This constant is a critical, self-validating parameter for all subsequent measurements.
Experimental Protocol: Bomb Calorimetry for a Liquid Hydrocarbon
This protocol outlines the necessary steps for determining the heat of combustion of a liquid sample like this compound.
-
System Calibration:
-
Accurately weigh a pellet of standard benzoic acid (~1 g).
-
Place the pellet in the crucible inside the bomb.
-
Attach a known mass of fuse wire (e.g., nickel-chromium) to the electrodes, ensuring it contacts the pellet.
-
Seal the bomb and charge it with pure oxygen to approximately 30 atm.[6]
-
Submerge the bomb in a precisely measured mass of water within the calorimeter bucket.
-
Allow the system to reach thermal equilibrium, recording the initial temperature (Ti) for several minutes to establish a stable baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals until it reaches a maximum (Tf) and then begins to cool.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion of benzoic acid and the fuse wire, and the measured temperature change (ΔT = Tf - Ti), applying appropriate corrections for heat leakage.
-
-
Sample Measurement (this compound):
-
Accurately weigh the sample (~0.5-0.8 g) in a gelatin capsule or directly in the crucible if non-volatile.[7]
-
Repeat steps 1.2 through 1.7 with the sample.
-
Calculate the total heat released (q_total) using the formula: q_total = Ccal * ΔT.
-
Subtract the heat contributed by the combustion of the fuse wire and the gelatin capsule (if used) to find the heat of combustion of the sample (q_comb).
-
Calculate the molar enthalpy of combustion (ΔcH°) by dividing q_comb by the number of moles of the sample.
-
From Combustion to Formation: Application of Hess's Law
Causality: Hess's Law, a consequence of the First Law of Thermodynamics, states that the total enthalpy change for a reaction is independent of the pathway taken.[8] This principle allows us to calculate the enthalpy of formation (a reaction that cannot be performed directly) using the experimentally determined enthalpy of combustion.
The combustion reaction for this compound is: C₁₁H₂₄(l) + 17 O₂(g) → 11 CO₂(g) + 12 H₂O(l)
According to Hess's Law, the enthalpy of this reaction can be expressed as: ΔcH° = [11 × ΔfH°(CO₂, g) + 12 × ΔfH°(H₂O, l)] - [ΔfH°(C₁₁H₂₄, l) + 17 × ΔfH°(O₂, g)][1]
Self-Validation: This calculation is self-validating because it relies on internationally accepted, high-precision standard enthalpy of formation values for CO₂(g), H₂O(l), and O₂(g).
-
ΔfH°(CO₂, g) = -393.51 kJ/mol
-
ΔfH°(H₂O, l) = -285.83 kJ/mol
-
ΔfH°(O₂, g) = 0 kJ/mol (by definition for an element in its standard state)[9]
By rearranging the equation, the unknown ΔfH° of this compound can be determined from the experimentally measured ΔcH°.
Part B: Computational Prediction of Thermochemical Properties
When experimental determination is not feasible, computational chemistry provides a robust and increasingly accurate alternative. High-level ab initio methods can predict thermochemical properties with accuracies approaching experimental uncertainty.
Core Technique: Quantum Chemistry and Statistical Mechanics
Causality: The foundation of this approach is the solution of the Schrödinger equation to determine the electronic energy of the molecule. Methods like Density Functional Theory (DFT) are used to find the molecule's lowest-energy geometry (optimization) and to calculate its vibrational frequencies.[10] For high accuracy in energy, more sophisticated methods like the Complete Basis Set (CBS-QB3) model are then employed on this optimized geometry.
Once the molecular properties (energy, vibrational frequencies, moments of inertia) are known, the principles of statistical mechanics are used to calculate macroscopic thermodynamic properties like entropy and heat capacity.[11] This is achieved by calculating the molecular partition function (q), which describes how energy is distributed among the available electronic, translational, rotational, and vibrational states.
Self-Validation: The trustworthiness of computational results is established by benchmarking the chosen level of theory against a set of molecules for which high-quality experimental data exist. For hydrocarbons, methods like CBS-QB3 have been shown to predict enthalpies of formation with a mean absolute deviation of ~2.5 kJ/mol, providing a high degree of confidence in the results.
Computational Workflow Protocol
-
Structure Optimization and Frequency Calculation:
-
Construct the 3D structure of this compound in silico.
-
Perform a geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d)). This finds the most stable arrangement of the atoms.
-
Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is a true energy minimum. This step yields the Zero-Point Vibrational Energy (ZPVE) and the data needed for vibrational partition functions.
-
-
High-Accuracy Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with a high-accuracy composite method (e.g., CBS-QB3). This provides a highly accurate electronic energy (E₀).
-
-
Calculation of Enthalpy of Formation (ΔfH°):
-
The ΔfH° at 0 K is calculated using the atomization method: ΔfH°(0 K) = E₀ + ZPVE - Σ(atomic energies)
-
This value is then corrected to 298.15 K using thermal corrections derived from the vibrational frequencies.
-
-
Calculation of Entropy (S°) and Heat Capacity (Cp):
-
The total entropy is the sum of contributions from different modes of motion: S° = S°(trans) + S°(rot) + S°(vib) + S°(elec).[12]
-
Each contribution is calculated from the molecular properties using standard statistical mechanics equations:[9][11]
-
Translational Entropy (S°trans): Depends on molecular mass.
-
Rotational Entropy (S°rot): Depends on the moments of inertia (derived from the optimized geometry) and the molecule's symmetry number.
-
Vibrational Entropy (S°vib): Depends on the calculated vibrational frequencies.
-
-
Heat capacity (Cp) is similarly calculated from the partition functions.
-
The Impact of Molecular Structure: A Comparative Analysis
To understand the likely thermochemical properties of this compound, it is instructive to compare it with its linear isomer, n-undecane, for which extensive experimental data is available from the NIST Chemistry WebBook.[3][5]
General Principle: For a set of alkane isomers, increased branching generally leads to greater thermodynamic stability.[13] This increased stability is reflected in a less exothermic (or more positive) standard enthalpy of formation. The more compact, spherical shape of a branched isomer reduces surface area and intermolecular forces, but the intramolecular stability is higher. This stability results in a lower heat of combustion; a more stable molecule is already in a lower energy state and therefore releases less energy upon combustion.[14]
Conversely, the standard entropy of branched alkanes is typically lower than that of their linear counterparts. The linear chain has more conformational freedom (more ways to arrange itself in space) due to the rotation around its C-C bonds, leading to a higher degree of statistical disorder and thus higher entropy.
Data Summary and Comparison
| Property | This compound | n-Undecane (Linear Isomer) |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molar Mass ( g/mol ) | 156.31 | 156.31 |
| CAS Number | 61868-35-7 | 1120-21-4[15] |
| ΔfH° (liquid, 298.15 K, kJ/mol) | Data Not Available (Predicted to be less negative than n-undecane) | -327.0 ± 1.3[4] |
| ΔfH° (gas, 298.15 K, kJ/mol) | Data Not Available (Predicted to be less negative than n-undecane) | -270.3 ± 1.3[5] |
| S° (liquid, 298.15 K, J/mol·K) | Data Not Available (Predicted to be lower than n-undecane) | 459.8 ± 1.0[4] |
| S° (gas, 298.15 K, J/mol·K) | Data Not Available (Predicted to be lower than n-undecane) | 583.58[5] |
| Cp (liquid, 298.15 K, J/mol·K) | Data Not Available | 345.26[4] |
Data for n-Undecane sourced from the NIST Chemistry WebBook.[4][5]
Based on established trends, we can confidently predict that the standard enthalpy of formation (ΔfH°) for this compound will be less negative than that of n-undecane, reflecting its greater thermodynamic stability due to branching. Consequently, its standard enthalpy of combustion (ΔcH°) will be less exothermic. We also predict its standard entropy (S°) will be lower than that of n-undecane due to reduced conformational flexibility.
Conclusion
While direct experimental thermochemical data for this compound are not readily found in public domain literature, a robust framework exists for their determination. This guide has detailed the two primary pathways—experimental calorimetry and computational quantum chemistry—that provide reliable access to these critical parameters. Bomb calorimetry, coupled with Hess's Law, offers a route to a precise experimental value for the enthalpy of formation. In parallel, modern computational methods, benchmarked for accuracy, can predict the full suite of thermochemical properties (ΔfH°, S°, and Cp) with a high degree of confidence. The analysis of its linear isomer, n-undecane, provides a clear theoretical grounding for predicting the thermodynamic impact of the specific branching pattern in this compound. For researchers in need of these data, the methodologies described herein represent the authoritative and validated approaches endorsed by the scientific community.
References
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- Chemistry Stack Exchange. Deciding the order of heat of combustion of isomeric alkanes. [Link]
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- Cramer, C. J. Statistical Molecular Thermodynamics. [Link]
- University of Texas at Dallas. Chapter 15.
- Scimed. Introduction to Bomb Calorimetry. [Link]
- Chemguide.
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A Spectroscopic Guide to 4-Ethyl-3,4-dimethylheptane: Structure Elucidation Through Predicted Data
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Ethyl-3,4-dimethylheptane (C₁₁H₂₄), a branched alkane.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. In the absence of readily available experimental spectra, this guide leverages established principles of organic spectroscopy to predict and interpret the spectral characteristics of this compound, offering a robust framework for its structural verification.
Introduction to this compound and its Spectroscopic Signature
This compound is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[1] Its structure, featuring a heptane backbone with ethyl and methyl substituents at the C4 and C3/C4 positions respectively, presents a unique spectroscopic puzzle. The elucidation of such branched alkane structures is fundamentally reliant on a multi-faceted spectroscopic approach. Each technique provides a distinct piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecular architecture. This guide will explore the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, explaining the causal relationships between its structure and its expected spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Proton and Carbon Framework
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the connectivity of atoms. For this compound, we can predict the following spectral characteristics based on its molecular structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be complex due to the presence of numerous chemically non-equivalent protons. The predicted chemical shifts are all expected to be in the typical alkane region of approximately 0.8-1.7 ppm. The key to interpreting the spectrum lies in understanding the multiplicity (splitting) of each signal, which is dictated by the number of neighboring protons (n+1 rule).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH₃ (C1) | ~0.9 | Triplet | 3H |
| -CH₂- (C2) | ~1.2-1.4 | Multiplet | 2H |
| -CH- (C3) | ~1.5-1.7 | Multiplet | 1H |
| -CH₃ (on C3) | ~0.8-0.9 | Doublet | 3H |
| -CH₃ (on C4) | ~0.8-0.9 | Singlet | 3H |
| -CH₂- (ethyl on C4) | ~1.2-1.4 | Quartet | 2H |
| -CH₃ (ethyl on C4) | ~0.8-0.9 | Triplet | 3H |
| -CH₂- (C5) | ~1.2-1.4 | Multiplet | 2H |
| -CH₂- (C6) | ~1.2-1.4 | Multiplet | 2H |
| -CH₃ (C7) | ~0.9 | Triplet | 3H |
Note: Predicted chemical shifts are estimates based on typical alkane values. Actual values may vary.
The overlapping of signals in the aliphatic region would likely necessitate two-dimensional NMR techniques, such as COSY and HSQC/HMBC, for definitive assignment.[2] A COSY experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the C1 methyl protons with the C2 methylene protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. Due to the branching and substitution pattern of this compound, all eleven carbon atoms are expected to be chemically non-equivalent, leading to eleven distinct signals in the broadband-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~14 |
| C2 | ~23 |
| C3 | ~35-45 |
| C4 | ~35-45 |
| C5 | ~25-35 |
| C6 | ~23 |
| C7 | ~14 |
| Methyl on C3 | ~15-20 |
| Methyl on C4 | ~20-30 |
| Ethyl -CH₂- on C4 | ~25-35 |
| Ethyl -CH₃ on C4 | ~10-15 |
Note: Predicted chemical shifts are estimates based on typical alkane values and known substituent effects.
The chemical shifts are predicted based on the degree of substitution and the electronic environment of each carbon atom. Carbons in more sterically hindered environments or those with more branching will generally appear further downfield.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy of alkanes is primarily characterized by the stretching and bending vibrations of C-H bonds. While not providing as detailed a connectivity map as NMR, the IR spectrum is a crucial tool for confirming the presence of a saturated hydrocarbon framework and the absence of other functional groups.
For this compound, the IR spectrum is predicted to exhibit the following key absorptions:
-
C-H Stretching: Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region. These arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups.
-
C-H Bending: Absorptions corresponding to the bending vibrations of the C-H bonds are anticipated in the 1365-1475 cm⁻¹ range. Specifically, a peak around 1465 cm⁻¹ is characteristic of methylene group scissoring, while peaks around 1375 cm⁻¹ are indicative of methyl group bending. The presence of a tertiary C-H bond at C3 might also contribute a weak absorption in this region.
The overall simplicity of the predicted IR spectrum, with absorptions confined to these characteristic alkane regions, would strongly support the saturated hydrocarbon nature of the molecule.
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) of branched alkanes provides valuable information about the molecular weight and fragmentation pattern, which is highly dependent on the stability of the resulting carbocations.
Predicted Fragmentation Pathway
For this compound, the molecular ion peak (M⁺) at m/z = 156 is expected to be of very low abundance or even absent. This is a common feature of highly branched alkanes due to the ease of fragmentation.[3][4] The fragmentation will be dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations.[5][6]
The most significant fragmentation is predicted to occur at the C3-C4 and C4-C5 bonds, as this leads to the formation of stable tertiary carbocations. The loss of the largest alkyl group at a branch point is generally favored.[6]
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Structure | Comments |
| 127 | [C₉H₁₉]⁺ | Loss of an ethyl radical from C4. |
| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical. |
| 99 | [C₇H₁₅]⁺ | Loss of a butyl radical. |
| 85 | [C₆H₁₃]⁺ | Cleavage at C4-C5, loss of a propyl radical. |
| 71 | [C₅H₁₁]⁺ | Cleavage at C3-C4, loss of a pentyl radical. |
| 57 | [C₄H₉]⁺ | Tertiary butyl cation, likely a very abundant peak. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
The base peak in the spectrum is likely to be one of the more stable carbocation fragments, such as m/z = 57 or 71.
Below is a DOT script for a Graphviz diagram illustrating a plausible fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To acquire experimental data for this compound, the following standard protocols would be employed:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters would include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (if necessary): If signal overlap in the ¹H spectrum prevents unambiguous assignment, acquire 2D COSY and HSQC/HMBC spectra using standard pulse programs.
Infrared Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. The sample would be injected into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-1).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by a 70 eV electron beam (standard for EI-MS).
-
Analysis: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected.
Conclusion
The comprehensive spectroscopic analysis of this compound, as predicted in this guide, demonstrates the power of modern analytical techniques in structural elucidation. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the saturated alkane nature of the molecule, and mass spectrometry reveals a characteristic fragmentation pattern governed by carbocation stability. While this guide is based on predicted data, it provides a robust and scientifically grounded framework for the interpretation of actual experimental results, underscoring the synergistic relationship between theoretical principles and empirical observation in chemical analysis.
References
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- JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
- Unknown. (n.d.). Branched chain alkanes.
- University of Calgary. (n.d.). Alkanes. Retrieved from the University of Calgary Chemistry Department.[7]
- Patiny, L. (n.d.). Simulate and predict NMR spectra.
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An In-depth Technical Guide to the Catalytic Cracking for 4-Ethyl-3,4-dimethylheptane Production
A Senior Application Scientist's Perspective on Navigating the Complexities of Branched Alkane Synthesis
Foreword: The Pursuit of Molecular Complexity in Hydrocarbon Chemistry
In the realm of fuel science and organic synthesis, the controlled production of specific, highly branched alkane isomers remains a significant challenge and a testament to the elegance of catalytic chemistry. 4-Ethyl-3,4-dimethylheptane, a C11 hydrocarbon, represents a class of molecules with potential applications as high-octane fuel components or as tailored solvents.[1] While multiple synthetic routes can be envisioned, this guide focuses on the production of this compound through the catalytic cracking of a larger hydrocarbon precursor. This process, central to modern petroleum refining, offers a pathway to cleave and rearrange carbon-carbon bonds with a degree of selectivity dictated by the catalyst's properties and the reaction conditions.[2] This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, offering insights into the theoretical underpinnings, practical considerations, and analytical methodologies required to approach this synthetic challenge.
Foundational Principles: Catalytic Cracking and Isomerization
Catalytic cracking is a cornerstone of the petrochemical industry, designed to break down large, less valuable hydrocarbon molecules into smaller, more useful ones, such as those found in gasoline.[3] Unlike thermal cracking, which operates at higher temperatures and proceeds through a free-radical mechanism, catalytic cracking utilizes solid acid catalysts, typically zeolites, to facilitate the reaction at lower temperatures (around 500°C) and pressures.[2][4]
The mechanism of catalytic cracking is ionic in nature, proceeding through the formation of carbocation intermediates.[2] This is a critical distinction, as carbocations are prone to rearrangements, leading to the formation of more stable, branched isomers. This inherent tendency for isomerization during catalytic cracking is the key to producing highly branched alkanes like this compound.
The primary reactions occurring during the catalytic cracking of a long-chain alkane over a zeolite catalyst can be summarized as:
-
Initiation: Formation of a carbocation from the parent alkane. This can occur through the abstraction of a hydride ion by a Lewis acid site on the catalyst or by the protonation of a trace olefin present in the feed.
-
Isomerization: Rearrangement of the carbocation to a more stable isomer (tertiary > secondary > primary) via hydride and alkyl shifts.
-
β-Scission: Cleavage of a carbon-carbon bond beta to the positively charged carbon, resulting in the formation of an olefin and a smaller carbocation. This is the primary "cracking" step.
-
Hydrogen Transfer: Intermolecular hydride transfer from a neutral alkane to a carbocation, leading to the formation of a saturated alkane and a new carbocation.
-
Termination: The reaction cascade terminates when a carbocation is neutralized, for example, by gaining a hydride ion or deprotonating to form an alkene.
The final product distribution is a complex interplay of these competing reactions, heavily influenced by the choice of catalyst and the process conditions.
Strategic Selection of Precursor and Catalyst
Precursor Molecule: A Case for n-Dodecane
The target molecule, this compound, is a C11 alkane. A logical choice for a precursor in a catalytic cracking process is a slightly larger, linear alkane that is readily available and well-studied. n-Dodecane (C12H26) serves as an excellent model compound for this purpose. Its chain length provides sufficient carbons to undergo the necessary cracking and rearrangement to form a C11 fragment, and its catalytic cracking behavior over various zeolites has been investigated.[5][6][7][8][9]
Catalyst System: The Role of Zeolite Architecture and Acidity
The choice of catalyst is paramount in directing the reaction towards the desired product. Zeolites, with their well-defined microporous structures and tunable acidity, are the catalysts of choice for shape-selective hydrocarbon transformations.[10][11][12] For the production of highly branched isomers in the C9-C15 range, bifunctional catalysts, which possess both acidic and metallic sites, are often employed in a process known as hydroisomerization, a related process to catalytic cracking.[13][14]
For this application, a medium to large-pore zeolite with strong Brønsted acid sites is desirable to facilitate the necessary carbocation rearrangements and cracking.
-
Zeolite Beta (BEA): With its three-dimensional 12-ring pore system, Zeolite Beta provides a spacious environment for the formation and rearrangement of bulky, multi-branched carbocation intermediates. Its strong acidity promotes both isomerization and cracking.[13][15]
-
ZSM-5 (MFI): While having a smaller 10-ring pore system, ZSM-5 is known for its high cracking activity and shape selectivity.[5] It can be particularly effective in cracking long-chain alkanes to produce gasoline-range hydrocarbons.[5] However, its smaller pores might sterically hinder the formation of the specific, highly branched this compound isomer.
-
FAU (Faujasite): This large-pore zeolite also has a 12-ring system and is a common component of commercial FCC catalysts.[13][15]
For the purpose of this guide, Zeolite Beta is selected as the primary candidate due to its large pore structure, which is less likely to impose steric constraints on the formation of the target molecule. To enhance hydride transfer and minimize coke formation, the zeolite can be impregnated with a noble metal such as platinum, creating a bifunctional catalyst.
The Mechanistic Pathway to this compound
The formation of this compound from n-dodecane is not a direct, single-step reaction but rather a cascade of carbocation rearrangements and cleavage. A plausible mechanistic pathway is outlined below:
-
Initiation: An n-dodecyl carbocation is formed on a Brønsted acid site of the zeolite.
-
Isomerization: The linear carbocation undergoes a series of hydride and methyl shifts to form more stable, branched secondary and tertiary carbocations.
-
β-Scission: The key cracking step involves the cleavage of a C-C bond beta to the positive charge. To obtain a C11 fragment, a methyl radical would need to be cleaved, which is energetically less favorable than the cleavage of larger fragments. A more likely scenario is the formation of a larger carbocation that subsequently rearranges and cracks.
-
A Plausible Route:
-
An initial n-dodecyl carbocation isomerizes to a more stable tertiary carbocation.
-
This isomerized C12 carbocation undergoes β-scission, for example, producing a C4 alkene and a C8 carbocation.
-
The resulting C8 carbocation can then participate in bimolecular reactions, such as alkylation with a C3 or C4 olefin present in the reaction mixture, to build up to a C11 or C12 carbocation.
-
This newly formed, larger carbocation would then be highly branched and could undergo further isomerization and cracking.
-
Alternatively, a highly branched C12 carbocation could undergo a specific β-scission that cleaves a methyl group, leaving a stable, highly branched C11 carbocation that then abstracts a hydride to become this compound.
-
The complexity of these competing and sequential reactions makes the selective synthesis of a single isomer challenging. The product will inevitably be a mixture of various C11 isomers and other cracked products.
Experimental Protocol: A Laboratory-Scale Approach
This section outlines a detailed, step-by-step methodology for the catalytic cracking of n-dodecane in a laboratory setting.
Catalyst Preparation and Activation
-
Catalyst: Pt/H-Beta zeolite (0.5 wt% Pt, Si/Al ratio of 25).
-
Activation:
-
Place the required amount of catalyst in a quartz tube reactor.
-
Heat the catalyst under a flow of dry air or nitrogen to 500°C at a ramp rate of 5°C/min and hold for 4 hours to remove any adsorbed water and organic impurities.
-
Cool the catalyst to the desired reaction temperature under a nitrogen flow.
-
Reactor Setup and Operation
A fixed-bed, continuous-flow microreactor system is suitable for this application.
-
Reactor: A stainless steel or quartz tube with a length of 30-50 cm and an internal diameter of 1 cm. The catalyst is packed in the center of the reactor, held in place by quartz wool plugs.
-
Feed System: A high-performance liquid chromatography (HPLC) pump is used to deliver the n-dodecane feedstock at a precise flow rate.
-
Gas Delivery: Mass flow controllers are used to supply a carrier gas (e.g., nitrogen or hydrogen) at a controlled rate.
-
Temperature Control: The reactor is placed in a tube furnace with a programmable temperature controller.
-
Product Collection: The reactor outlet is connected to a series of cold traps (e.g., in an ice bath or dry ice/acetone bath) to condense the liquid products. Gaseous products can be collected in a gas bag for analysis.
Reaction Conditions
| Parameter | Value | Rationale |
| Temperature | 450 - 550 °C | Balances cracking activity with potential for over-cracking. |
| Pressure | Atmospheric | Sufficient for cracking; higher pressures can alter product selectivity. |
| WHSV (Weight Hourly Space Velocity) | 2 - 10 h⁻¹ | Controls the residence time of the feedstock over the catalyst. |
| Carrier Gas | Nitrogen | Inert environment to prevent unwanted side reactions. |
| Catalyst to Oil Ratio | 3-7 (in a batch or pseudo-batch setup) | Influences the extent of conversion. |
Experimental Procedure
-
Set up the reactor system and activate the catalyst as described above.
-
Set the furnace to the desired reaction temperature and allow the system to stabilize.
-
Start the flow of the carrier gas.
-
Begin pumping the n-dodecane feedstock into the reactor at the desired WHSV.
-
Collect the liquid products in the cold traps and the gaseous products in a gas bag over a set period.
-
After the experiment, stop the feedstock pump and continue the carrier gas flow to purge the reactor.
-
Cool the reactor to room temperature.
-
Weigh the collected liquid product to determine the liquid yield.
-
Analyze the liquid and gaseous products using the methods described below.
Product Analysis and Characterization
Accurate identification and quantification of the products are crucial for evaluating the success of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To separate and identify the components of the liquid and gaseous product streams.
-
Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-PONA) is suitable for separating hydrocarbon isomers.
-
Method:
-
Prepare a dilute solution of the liquid product in a suitable solvent (e.g., hexane).
-
Inject a small volume of the sample into the GC.
-
Use a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 250°C) to elute all components.
-
The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be compared to a library (e.g., NIST) for identification.
-
Identification of this compound will be based on its retention time and the fragmentation pattern in its mass spectrum.
-
Quantitative Analysis
-
Purpose: To determine the yield and selectivity of this compound.
-
Method:
-
Perform a GC analysis with a Flame Ionization Detector (FID), which has a response that is proportional to the carbon number of the hydrocarbon.
-
Calibrate the GC-FID with a known standard of this compound to determine its response factor.
-
Use an internal standard (a compound not present in the product mixture) to improve the accuracy of the quantification.
-
Calculate the weight percentage of each component in the product mixture based on the peak areas and response factors.
-
Calculate the conversion of n-dodecane and the selectivity to this compound.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Value |
| Feedstock | n-Dodecane |
| Catalyst | 0.5% Pt/H-Beta |
| Temperature (°C) | 500 |
| WHSV (h⁻¹) | 5 |
| n-Dodecane Conversion (%) | Experimental Value |
| Liquid Product Yield (%) | Experimental Value |
| Gas Product Yield (%) | Experimental Value |
| Selectivity to C11 Alkanes (%) | Experimental Value |
| Selectivity to this compound (%) | Experimental Value |
Note: The values in this table are placeholders for experimental results.
Experimental Workflow Diagram
Caption: Experimental workflow for the catalytic cracking of n-dodecane.
Carbocation Rearrangement and Cracking Pathway
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Whitepaper: A Mechanistic Exploration of the Stability and Degradation of 4-Ethyl-3,4-dimethylheptane
An In-Depth Technical Guide for Researchers and Scientists
Abstract
4-Ethyl-3,4-dimethylheptane (C₁₁H₂₄) is a branched-chain alkane whose complex structure, featuring both tertiary and quaternary carbon centers, presents a compelling case study for understanding hydrocarbon stability and reactivity.[1][2] This guide provides a detailed analysis of the intrinsic factors governing its chemical stability and explores its primary degradation pathways, including thermal, chemical, and biological routes. By grounding our discussion in the fundamental principles of physical organic chemistry and leveraging established knowledge of alkane degradation, we offer predictive insights into the molecule's behavior under various environmental and industrial conditions. This document is intended to serve as a foundational resource for researchers in petrochemistry, environmental science, and drug metabolism, where understanding the fate of complex aliphatic structures is paramount.
Molecular Structure and Intrinsic Stability
This compound is a saturated aliphatic hydrocarbon with the CAS number 61868-35-7.[2][3][4] Its stability is a direct consequence of its structure: a heptane backbone substituted with an ethyl group at the C4 position and methyl groups at the C3 and C4 positions.
The key features influencing its reactivity are:
-
Quaternary Carbon (C4): The carbon atom at position 4 is bonded to four other carbon atoms. Lacking any C-H bonds, this site is inert to oxidative attack and abstraction reactions. Its primary role in degradation is as a potential point of C-C bond cleavage under high-energy conditions (pyrolysis).
-
Tertiary Carbon (C3): The carbon at position 3 is bonded to three other carbons and one hydrogen. This tertiary C-H bond is the most reactive site for free-radical reactions due to the lower bond dissociation energy required to form a stable tertiary carbocation or radical intermediate.[5][6][7][8][9]
-
Steric Hindrance: The bulky ethyl and methyl groups create significant steric congestion around the core of the molecule. This physical shielding can inhibit the approach of chemical reagents or the binding of enzymes, thereby increasing its kinetic stability and resistance to degradation compared to linear alkanes.[10]
Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, its properties can be reliably estimated based on its C₁₁H₂₄ molecular formula and branched structure.
| Property | Value / Expected Range | Significance |
| Molecular Formula | C₁₁H₂₄ | Defines its identity as a undecane isomer.[2] |
| Molecular Weight | 156.31 g/mol | Influences physical properties like boiling point and density.[2][11] |
| Boiling Point | Estimated ~170-190 °C | Branching typically lowers the boiling point compared to n-undecane due to reduced surface area and weaker van der Waals forces. |
| Water Solubility | Very Low | As a non-polar hydrocarbon, it is hydrophobic and will partition into non-aqueous phases. |
| Vapor Pressure | Low to Moderate | Suggests moderate volatility at ambient temperatures. |
Thermal Degradation Pathway: Pyrolysis (Cracking)
Pyrolysis is the thermal decomposition of a compound in an inert atmosphere.[12][13] For alkanes, this process, also known as cracking, proceeds via a free-radical chain mechanism and is a cornerstone of the petroleum industry for producing smaller, more valuable hydrocarbons like gasoline.[14][15] The rate of pyrolysis generally increases with molecular weight and branching.[12][13][14]
Mechanism of Pyrolysis
The cracking of this compound involves three key stages:
-
Initiation: At high temperatures (670-970 K), the weakest C-C bonds have the highest probability of homolytic cleavage, generating two alkyl radicals.[15] The bond between the quaternary C4 and a surrounding carbon is a likely initiation point.
-
Propagation: The initial radicals abstract hydrogen atoms from other alkane molecules, creating new radicals. These new, larger radicals can then undergo β-scission, where a C-C bond breaks one position away from the radical center, yielding a smaller alkene and a new, smaller alkyl radical. This new radical continues the chain reaction.
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.[1]
The expected products are a complex mixture of smaller alkanes and alkenes. Due to the structure of this compound, significant products would likely include propene, ethene, isobutene, and various smaller branched alkanes.
Visualizing the Pyrolysis Pathway
Caption: Selectivity in free-radical chlorination of the target molecule.
Biodegradation Pathways
While alkanes are chemically inert, many microorganisms have evolved enzymatic machinery to utilize them as carbon sources. [16][17]However, branched-chain alkanes are generally more resistant to microbial degradation than their linear counterparts due to steric hindrance. [10][16][18]
Aerobic Biodegradation
The primary mechanism for aerobic alkane degradation is initiated by oxygenase enzymes, such as cytochrome P450 monooxygenases or alkane hydroxylases (like AlkB). [19][20]These enzymes introduce an oxygen atom, typically at the terminal (ω) or sub-terminal (ω-1) position, to form an alcohol.
For this compound, terminal oxidation of the various methyl groups is possible. However, the high degree of branching and the quaternary carbon likely make it a poor substrate for many common alkane-degrading microbes. [18]Organisms that can degrade it would likely possess specialized enzymes capable of handling sterically hindered substrates.
The general aerobic pathway proceeds as follows:
-
Hydroxylation: The alkane is oxidized to a primary alcohol by a monooxygenase.
-
Oxidation to Aldehyde: The alcohol is oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Fatty Acid: The aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase.
-
β-Oxidation: The resulting fatty acid enters the β-oxidation cycle, where it is broken down into two-carbon units (acetyl-CoA) for entry into central metabolism.
Anaerobic Biodegradation
Anaerobic degradation is less common and significantly slower. [16]It occurs in environments devoid of oxygen, with microbes using alternative electron acceptors like nitrate or sulfate. [16][20]The initial activation step is different, often involving the addition of the alkane to fumarate, a reaction catalyzed by glycyl-radical enzymes. [20]The high branching of this compound would make it highly recalcitrant under anaerobic conditions.
Experimental Protocols for Degradation Analysis
To empirically study the degradation of this compound, a controlled experimental setup coupled with robust analytical techniques is required.
Protocol: Analysis of Thermal Degradation Products by GC-MS
Objective: To identify the smaller hydrocarbons produced from the pyrolysis of this compound.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a quartz pyrolysis tube.
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., nitrogen or argon) for 5 minutes to eliminate oxygen, preventing combustion.
-
Pyrolysis: Place the sealed tube into a pyrolysis furnace pre-heated to 700 °C for 30 seconds.
-
Product Trapping: Immediately transfer the volatile pyrolysis products onto the head of a gas chromatography (GC) column via a heated transfer line. A cold trap can be used to focus the analytes.
-
GC Separation: Separate the products on a non-polar GC column (e.g., DB-5ms) using a temperature program (e.g., initial temp 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C).
-
MS Detection: Analyze the eluting compounds using a mass spectrometer (MS) in electron ionization (EI) mode.
-
Data Analysis: Identify the resulting alkanes and alkenes by comparing their mass spectra to a reference library (e.g., NIST).
Visualizing the Experimental Workflow
Caption: Workflow for analyzing pyrolysis products using GC-MS.
Conclusion
The stability of this compound is defined by the inherent strength of its C-C and C-H single bonds. Its degradation is not spontaneous but requires significant energy input (thermal cracking), highly reactive chemical species (halogenation), or specialized enzymatic catalysis (biodegradation). The presence of a tertiary hydrogen atom at C3 serves as the primary site for chemical attack in free-radical reactions. Conversely, its highly branched structure and sterically hindered core make it a challenging substrate for microbial enzymes, suggesting it is more persistent in the environment than linear or less-branched alkanes. The principles and predictive pathways outlined in this guide provide a robust framework for understanding and anticipating the fate of this and other complex aliphatic molecules.
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Navigating Chirality: An In-depth Technical Guide to Identifying Chiral Centers in Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development and organic synthesis, the precise identification and characterization of chiral centers within a molecule are paramount. This is particularly true for branched alkanes, which form the backbone of many pharmaceutical compounds. This guide provides a comprehensive exploration of the principles and methodologies for identifying and assigning the absolute configuration of chiral centers in branched alkanes. It moves beyond a simple recitation of rules to provide in-depth, field-proven insights into the causality behind experimental choices and the establishment of self-validating analytical systems.
The Foundation of Chirality in Branched Alkanes
Chirality, derived from the Greek word for "hand," describes a molecule that is non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers.[1] In the context of branched alkanes, chirality most often arises from the presence of a chiral center.
A chiral center is a tetrahedral atom, typically carbon, that is bonded to four different chemical species or groups.[2][3] This structural feature is the fundamental prerequisite for a branched alkane to exhibit chirality.[4] It is crucial to note that not all carbons in a branched alkane are potential chiral centers. Carbons in CH₃ or CH₂ groups, or those involved in double or triple bonds, cannot be chiral centers as they do not have four distinct substituents.[4]
The presence of a single chiral center guarantees that a molecule is chiral.[5] However, molecules with multiple chiral centers may be achiral if they possess an internal plane of symmetry, a characteristic of meso compounds.[4]
Systematic Identification and Assignment: The Cahn-Ingold-Prelog (CIP) Priority Rules
To unambiguously describe the three-dimensional arrangement of substituents around a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are universally employed.[6] This system assigns a descriptor, either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left), to each chiral center.[7]
The CIP Priority Assignment Protocol
The assignment of R or S configuration follows a systematic, step-by-step process:
Step 1: Prioritize the Substituents Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the chiral center.[1][8] The higher the atomic number, the higher the priority.[9]
-
Tie-Breaking: If two or more atoms directly bonded to the chiral center are the same, you must move to the next atoms along the chains until a point of first difference is found.[10] The substituent with the atom of higher atomic number at this first point of difference receives the higher priority.[11] For example, an ethyl group (-CH₂CH₃) has a higher priority than a methyl group (-CH₃) because the second carbon in the ethyl group has a higher atomic number than the hydrogens on the methyl group.[10]
Step 2: Orient the Molecule The molecule is then oriented in three-dimensional space so that the lowest-priority substituent (priority 4) is pointing away from the viewer.[1][9] This is often visualized with the bond to the lowest-priority group represented by a dashed wedge.[1]
Step 3: Determine the Direction of Priority With the lowest-priority group in the back, trace a path from the highest-priority substituent (1) to the second-highest (2) and then to the third-highest (3).[1]
-
If the path proceeds in a clockwise direction, the chiral center is assigned the R configuration.[7][12]
-
If the path proceeds in a counter-clockwise direction, the chiral center is assigned the S configuration.[7][12]
Logical Flow for CIP Assignment
Caption: Workflow for assigning R/S configuration using CIP rules.
Advanced Experimental Techniques for Absolute Configuration Determination
While the CIP rules provide a theoretical framework for assigning stereochemistry, experimental verification is crucial, especially in the context of drug development where stereoisomers can have vastly different pharmacological and toxicological profiles.[13]
NMR Spectroscopy: Mosher's Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, particularly secondary alcohols and amines.[4][14] The Mosher's ester analysis is a widely used NMR-based method.[2][4]
The core principle of Mosher's method involves the reaction of the chiral analyte with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[2][4] These diastereomers, unlike enantiomers, have different physical properties and thus exhibit distinct chemical shifts in their ¹H NMR spectra.[2][15] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original chiral center can be deduced.[2][4]
-
Reaction Setup: In two separate, dry NMR tubes or small vials, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of an anhydrous solvent like pyridine or CH₂Cl₂ with a catalytic amount of DMAP.
-
Derivatization: To one vessel, add 1.1-1.2 equivalents of (R)-(-)-MTPA chloride. To the other, add 1.1-1.2 equivalents of (S)-(+)-MTPA chloride.
-
Reaction and Workup: Allow the reactions to proceed at room temperature. After completion, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
NMR Analysis: Dissolve each of the resulting diastereomeric esters in a deuterated solvent (e.g., CDCl₃) and acquire high-resolution ¹H NMR spectra.
-
Data Analysis: Identify well-resolved signals corresponding to protons near the stereocenter for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for these protons. The sign of the Δδ values provides information about the spatial arrangement of the substituents around the chiral center, allowing for the assignment of the absolute configuration.[4][15]
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] This technique is particularly advantageous as it does not require crystallization of the sample and can be applied to a wide range of molecules, including those without a UV chromophore.[16][17]
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.[16][18] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[16]
Caption: General workflow for absolute configuration determination using VCD.
Validation and Quality Control in Chiral Analysis
In the pharmaceutical industry, the validation of analytical methods for chiral purity is a regulatory requirement.[12][13] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a cornerstone for the separation and quantification of enantiomers.[7]
Table 1: Key Validation Parameters for Chiral HPLC Methods
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution (Rs > 1.5) between enantiomers and from other impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for the major enantiomer. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% for the major enantiomer. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Consistent resolution and retention times with minor changes in flow rate, temperature, etc. |
Data synthesized from multiple sources.[12][19]
Conclusion
The accurate identification and assignment of chiral centers in branched alkanes is a fundamental requirement in modern chemical research and drug development. A thorough understanding of the Cahn-Ingold-Prelog priority rules provides the necessary framework for theoretical assignment. However, for unambiguous determination of absolute configuration and to meet regulatory standards, the application of advanced experimental techniques such as NMR spectroscopy (Mosher's method) and Vibrational Circular Dichroism, coupled with rigorous method validation, is indispensable. This integrated approach ensures the scientific integrity and trustworthiness of stereochemical assignments, ultimately contributing to the development of safer and more effective chiral molecules.
References
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theoretical and computational studies of C11H24 isomers
An In-depth Technical Guide to the Theoretical and Computational Study of Undecane (C₁₁H₂₄) Isomers
Authored by: Gemini, Senior Application Scientist
Undecane (C₁₁H₂₄), an alkane with 159 structural isomers, serves as an exemplary system for exploring the intricate relationship between molecular structure and physicochemical properties.[1][2][3][4][5] The sheer number of isomers presents a significant challenge for exhaustive experimental characterization, making theoretical and computational approaches indispensable. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the application of modern computational chemistry techniques to elucidate the properties of C₁₁H₂₄ isomers. We will delve into the theoretical underpinnings, from conformational analysis to quantitative structure-property relationship (QSPR) modeling, and provide actionable protocols for conducting these studies. The methodologies discussed herein are designed to be self-validating, ensuring the generation of reliable and predictive data crucial for applications ranging from materials science to pharmacology, where alkanes can serve as solvents or excipients.[1][6]
Introduction: The Isomeric Complexity of Undecane
Alkanes are fundamental organic molecules, often considered structurally simple. However, this simplicity belies a vast isomeric diversity. Undecane (C₁₁H₂₄) is a case in point, with its 159 constitutional isomers exhibiting a wide range of physical properties.[1][3][5][7][8] These differences, driven by variations in chain branching and molecular topology, profoundly impact intermolecular van der Waals forces, leading to distinct boiling points, melting points, densities, and viscosities.[1]
The study of these isomers is not merely an academic exercise. In drug development, the physicochemical properties of excipients and solvents, which are often hydrocarbon-based, can influence the solubility, stability, and delivery of active pharmaceutical ingredients (APIs). While alkanes are generally considered biologically inert, their properties are critical in formulation science.[1] Computational studies provide a high-throughput, cost-effective means to screen these isomers and predict their behavior, accelerating materials and formulation development.
This guide will systematically explore the theoretical and computational workflows used to navigate this complexity. We will begin with the foundational theories that describe isomer structure and stability, followed by detailed protocols for applying computational methods to predict their properties.
Theoretical Frameworks for Alkane Isomerism
A robust computational study is grounded in a solid theoretical understanding of the system. For C₁₁H₂₄ isomers, two theoretical pillars are crucial: Conformational Analysis and Chemical Graph Theory.
Conformational Analysis: The Energetics of Molecular Shape
The static image of a molecular structure is a simplification. In reality, open-chain alkanes like undecane isomers are in constant flux, with rotation occurring freely around their carbon-carbon single bonds.[9][10] This rotation gives rise to different spatial arrangements called conformations, and the molecules themselves are known as conformational isomers or conformers.[9]
Key Principles:
-
Staggered vs. Eclipsed Conformations: The most fundamental concept is the energy difference between staggered and eclipsed conformations. Staggered conformations, where the atoms or groups on adjacent carbons are as far apart as possible, are energetically more stable (lower potential energy) than eclipsed conformations, where they are aligned.[10][11]
-
Torsional and Steric Strain: The energy cost of an eclipsed conformation is due to torsional strain (repulsion between bonding electron clouds) and steric strain (repulsive van der Waals forces between non-bonded atoms or groups).[10]
-
Anti and Gauche Interactions: In more complex alkanes like the isomers of undecane, not all staggered conformations are equal. An anti conformation, where the largest groups on adjacent carbons are 180° apart, is the most stable. A gauche conformation, where they are 60° apart, is less stable due to steric strain.[10][12] The general principle that "Big-Big is Bad" dictates that the most stable conformers minimize the number of gauche interactions between bulky substituents.[11]
Understanding these principles is vital for any computational study, as the first step is always to find the lowest energy conformer (the global minimum) on the potential energy surface for each isomer. Properties calculated from a high-energy, unstable conformer would be physically meaningless.
Chemical Graph Theory: ing Molecular Topology
Chemical graph theory provides a powerful mathematical framework for representing and analyzing molecular structures.[13] In this approach, atoms are represented as vertices and chemical bonds as edges in a graph.[14] This abstraction allows for the systematic enumeration of isomers and the calculation of topological indices—numerical descriptors that quantify molecular structure.[13]
Applications for C₁₁H₂₄ Isomers:
-
Isomer Enumeration: Graph theory algorithms can systematically generate all possible non-isomorphic graphs for a given chemical formula (e.g., C₁₁H₂₄), ensuring that all 159 constitutional isomers are accounted for.[15][16]
-
Topological Indices (TIs): Descriptors like the Wiener number or the Hosoya index capture information about the branching and connectivity of a molecule.[17] These TIs are the foundation of Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with physical properties like boiling point.[17][18][19] For example, more compact, highly branched isomers tend to have lower Wiener numbers and lower boiling points compared to their linear counterparts.
The relationship between these theoretical concepts and the overall computational workflow is illustrated below.
Caption: Logical workflow from theoretical foundations to computational execution.
Computational Methodologies: A Practical Guide
This section details the primary computational methods for studying C₁₁H₂₄ isomers, providing step-by-step protocols and explaining the rationale behind methodological choices.
Geometry Optimization: Finding the Most Stable Structure
The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For flexible molecules like undecane isomers, this is a multi-step process.
Protocol for Conformational Search and Geometry Optimization:
-
Initial Structure Generation: For each of the 159 isomers, generate an initial 3D structure. This can be done using molecular building software.
-
Conformational Search (Molecular Mechanics):
-
Why: A full quantum mechanics (QM) search for all conformers is computationally prohibitive. Molecular Mechanics (MM), which uses a classical physics-based force field (like AMBER or OPLS), is much faster and ideal for exploring the vast conformational space.[20]
-
Method: Employ a systematic or stochastic conformational search algorithm. This involves rotating around all rotatable bonds and performing an energy minimization at each step.[11] The goal is to identify a set of low-energy conformers for each isomer.
-
-
Refined Optimization and Frequency Calculation (Quantum Mechanics):
-
Why: MM force fields are parameterized and may not be perfectly accurate for all isomers. The low-energy conformers identified by MM should be re-optimized using a more accurate QM method.
-
Method (DFT): Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.
-
Functional Selection: Choose a functional that accounts for dispersion forces, which are critical for non-covalent interactions in alkanes. PBE0-D3(BJ) or ωB97X-D are excellent choices. While historically popular, functionals like B3LYP require an empirical dispersion correction (e.g., B3LYP-D3) to be effective for these systems.[21]
-
Basis Set Selection: A Pople-style basis set like 6-31G(d,p) is often sufficient for initial QM optimizations. For highly accurate final energy calculations, a larger basis set like def2-QZVPP is recommended.[21]
-
-
Verification: After optimization, perform a frequency calculation. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.
-
Calculation of Physicochemical Properties
Once the global minimum energy structure for each isomer is identified, its properties can be calculated.
Thermochemical Properties: Frequency calculations in QM not only verify a minimum but also provide the necessary data to compute thermodynamic properties like standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°).[2][22]
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models are statistical models that correlate structural or theoretical descriptors of molecules with their experimental properties.[23] They are particularly useful for predicting properties like boiling point for a large set of isomers where experimental data is sparse.
Protocol for Building a Boiling Point QSPR Model:
-
Data Curation: Gather a training set of alkane isomers (including some from the C₁₁H₂₄ set if available) with reliable, experimentally determined boiling points.[17][18]
-
Descriptor Calculation: For each molecule in the training set, calculate a range of molecular descriptors. These can include:
-
Model Building (Multiple Linear Regression):
-
Why: Multiple Linear Regression (MLR) is a straightforward and interpretable method for creating a linear model.[23]
-
Equation: Boiling Point = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ, where c are coefficients and D are the selected descriptors.
-
Descriptor Selection: Use a statistical method (e.g., stepwise regression) to select a small subset of descriptors that have the highest correlation with the boiling point and low inter-correlation with each other.
-
-
Model Validation (Trustworthiness):
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) to assess the model's predictive power and prevent overfitting.
-
External Validation: Use the model to predict the boiling points of a separate test set of molecules (not used in model training) and compare the predictions to their known experimental values.
-
Statistical Metrics: A reliable model should have a high correlation coefficient (R² > 0.9) and a low standard deviation or root-mean-square error.[18][23]
-
-
Prediction: Once validated, the QSPR model can be used to predict the boiling points of all 159 C₁₁H₂₄ isomers.
Molecular Dynamics (MD) Simulations
While QM and MM are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules.[20]
Applications:
-
Conformational Dynamics: MD can simulate the transitions between different conformers over time, providing insight into the flexibility of different isomers.[20][24]
-
Bulk Properties: By simulating a large number of isomer molecules in a periodic box, MD can be used to predict bulk properties like density, viscosity, and self-diffusion coefficients.[25]
Workflow for MD Simulation of Liquid Undecane Isomers:
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A Technical Guide to the Discovery and Isolation of 4-Ethyl-3,4-dimethylheptane
Abstract
This technical guide provides a comprehensive overview of a plausible discovery and definitive isolation of the branched alkane, 4-Ethyl-3,4-dimethylheptane. While not a naturally abundant hydrocarbon, its synthesis, isolation, and characterization serve as an exemplary case study for researchers in organic synthesis and drug development. This document details a robust synthetic route via Corey-House synthesis, a multi-step purification protocol, and in-depth structural elucidation using modern spectroscopic techniques. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and apply these techniques to their specific research needs.
Introduction: The Significance of Branched Alkanes
Branched alkanes, such as this compound, are fundamental structures in organic chemistry.[1] Unlike their linear counterparts, the introduction of branching significantly influences their physical properties, including boiling point and viscosity.[2] In the context of drug development, saturated hydrocarbon moieties are integral components of many pharmacologically active molecules, influencing their lipophilicity, metabolic stability, and overall therapeutic profile. The controlled synthesis and purification of specific branched alkane isomers are therefore of critical importance for creating well-defined molecular scaffolds.
This compound (C11H24) is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[3] Its structure, featuring a quaternary carbon and a chiral center, presents a unique challenge and opportunity for stereoselective synthesis and purification. This guide outlines a hypothetical yet scientifically rigorous pathway for its de novo synthesis and subsequent isolation to a high degree of purity.
A Plausible Synthetic Pathway: The Corey-House Synthesis
The discovery of a novel compound often begins with its targeted synthesis. For the construction of an unsymmetrical alkane like this compound, the Corey-House synthesis is a superior method to reactions like the Wurtz coupling, which is primarily effective for symmetrical alkanes.[4][5][6] The Corey-House reaction utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide, allowing for the precise formation of a new carbon-carbon bond.[4][5]
The retrosynthetic analysis of this compound suggests a disconnection at the C4-C5 bond, leading to two potential synthons: a sec-butyl group and a 3-ethyl-3-pentyl group. A practical forward synthesis involves the reaction of lithium di(sec-butyl)cuprate with a suitable 3-halo-3-ethylpentane. However, due to the steric hindrance of a tertiary alkyl halide, a more favorable approach is the reaction of a less hindered alkyl halide with a more complex Gilman reagent. Therefore, we propose the reaction of lithium di(pentan-3-yl)cuprate with 2-bromobutane.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of the Gilman Reagent (Lithium di(pentan-3-yl)cuprate)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place 2.2 equivalents of lithium metal in anhydrous diethyl ether.
-
Slowly add 2.0 equivalents of 3-bromopentane dissolved in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring until the lithium metal is consumed, indicating the formation of pentan-3-yllithium.
-
In a separate flask, prepare a suspension of 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether.
-
Cool the copper(I) iodide suspension to -78 °C (dry ice/acetone bath) and slowly add the freshly prepared pentan-3-yllithium solution.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to ensure the complete formation of lithium di(pentan-3-yl)cuprate.
Step 2: Coupling Reaction
-
Cool the freshly prepared Gilman reagent back to -78 °C.
-
Slowly add 1.0 equivalent of 2-bromobutane dissolved in anhydrous diethyl ether.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Initial Extraction
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product will be a mixture of the target compound, coupling byproducts, and unreacted starting materials.
Isolation and Purification Workflow
The successful isolation of this compound from the crude reaction mixture requires a multi-step purification strategy designed to separate compounds with similar physical properties.
Fractional Distillation
Given that the primary components of the crude mixture are alkanes with varying chain lengths and branching, fractional distillation is an effective initial purification step.[2][7][8][9] This technique separates compounds based on differences in their boiling points.
Protocol:
-
Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).
-
Carefully heat the crude reaction mixture.
-
Collect fractions at different temperature ranges. Based on established boiling points for similar alkanes, the fraction containing this compound (boiling point: 189.3 °C) is expected to be collected in a higher boiling fraction.
-
Analyze each fraction by analytical gas chromatography (GC) to identify the fraction most enriched with the target compound.
Preparative Gas Chromatography (Prep-GC)
For the final purification to achieve high purity, preparative gas chromatography is the method of choice for separating volatile isomers.[10][11][12]
Protocol:
-
The enriched fraction from the fractional distillation is injected into a preparative gas chromatograph equipped with a non-polar column (e.g., polydimethylsiloxane stationary phase).
-
Develop a temperature program that provides optimal separation of the target compound from closely eluting isomers.
-
The eluent is split, with a small portion directed to a detector (e.g., FID) and the majority directed to a collection trap.
-
Collect the fraction corresponding to the retention time of this compound.
-
The purity of the collected sample should be assessed by analytical GC-MS.
Structural Elucidation: Spectroscopic Analysis
The definitive identification of the isolated compound as this compound requires a comprehensive analysis of its spectroscopic data.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of branched alkanes is characterized by significant fragmentation, often with a weak or absent molecular ion peak.[9][13][14] Fragmentation occurs preferentially at the branching points to form more stable carbocations.[13][14]
Predicted Fragmentation Pattern:
-
Molecular Ion (M+) : m/z = 156 (expected to be of low abundance or absent).
-
Major Fragments : Cleavage at the C4 position is expected to be a dominant fragmentation pathway. Loss of a propyl radical (C3H7•) would lead to a fragment at m/z = 113. Loss of an ethyl radical (C2H5•) would result in a fragment at m/z = 127. Further fragmentation of these primary ions will lead to a complex pattern of smaller alkyl cations.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is relatively simple and is primarily used to confirm the absence of functional groups.[5][15]
Expected Absorptions:
-
C-H stretching vibrations : Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-H bending vibrations : Absorptions in the 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl bending) regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the unambiguous structural determination of organic molecules.
Predicted ¹³C NMR Spectrum:
Due to the lack of symmetry in this compound, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals in the ¹³C NMR spectrum. The predicted chemical shifts are presented in the table below. DEPT-135 experiments would be used to differentiate between CH3, CH2, and CH carbons.[16][17][18][19]
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum will be complex due to extensive spin-spin coupling between adjacent protons. The signals are expected to appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes.[20] 2D NMR techniques such as HSQC and HMBC would be essential for assigning the proton signals to their corresponding carbons and confirming the connectivity of the molecule.[13]
| Carbon Atom | Predicted ¹³C Shift (ppm) | DEPT-135 | Proton(s) Attached | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | ~14.5 | Positive | H-1 | ~0.9 | Triplet |
| 2 | ~23.0 | Negative | H-2 | ~1.3 | Multiplet |
| 3 | ~40.0 | Positive | H-3 | ~1.5 | Multiplet |
| 4 | ~45.0 | Quaternary | - | - | - |
| 5 | ~30.0 | Negative | H-5 | ~1.2 | Multiplet |
| 6 | ~25.0 | Negative | H-6 | ~1.1 | Multiplet |
| 7 | ~14.0 | Positive | H-7 | ~0.85 | Triplet |
| 3-CH3 | ~15.0 | Positive | H-3' | ~0.8 | Doublet |
| 4-CH3 | ~20.0 | Positive | H-4' | ~0.95 | Singlet |
| 4-CH2CH3 (CH2) | ~35.0 | Negative | H-4'' | ~1.4 | Quartet |
| 4-CH2CH3 (CH3) | ~10.0 | Positive | H-4''' | ~0.8 | Triplet |
Visualizations
Synthetic Pathway
Caption: Corey-House synthesis of this compound.
Isolation and Purification Workflow
Caption: Multi-step isolation and purification workflow.
Conclusion
This technical guide has detailed a comprehensive and scientifically grounded approach to the hypothetical discovery and isolation of this compound. By leveraging the precision of the Corey-House synthesis and a rigorous multi-step purification protocol, it is possible to obtain this complex branched alkane in high purity. The outlined spectroscopic analysis provides a definitive means of structural confirmation. The principles and methodologies described herein are broadly applicable to the synthesis and characterization of other novel organic molecules, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
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- 13C NMR Spectroscopy. (n.d.).
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A Senior Application Scientist's Guide to IUPAC Nomenclature of Complex Branched Alkanes
Authored for Researchers, Scientists, and Drug Development Professionals
In the fields of medicinal chemistry and drug development, structural ambiguity is not an option. The precise, systematic naming of a molecule under the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC) is fundamental to patent applications, regulatory submissions, and unambiguous scientific communication. This guide provides an in-depth exploration of the IUPAC nomenclature for complex branched alkanes, moving beyond simple textbook examples to address the intricate scenarios frequently encountered in modern chemical research. We will dissect the logic behind the rules, offering a robust framework for naming even the most challenging structures.
Pillar 1: The Principal Chain - A Hierarchy of Selection Rules
The foundation of any IUPAC name is the correct identification of the principal (or parent) chain. While commonly taught as simply "the longest continuous carbon chain," this is an oversimplification. For complex molecules, a hierarchical set of rules must be applied to resolve ambiguity.
The Hierarchy of Choice
-
Maximum Length: The first and most critical criterion is the length of the continuous carbon chain. The chain with the greatest number of carbon atoms is selected as the parent.[1][2][3]
-
Maximum Number of Substituents (The Tie-Breaker): In cases where two or more chains have the same maximum length, the principal chain is the one that bears the greater number of substituents.[1][2][4][5][6] This rule is a pragmatic choice to simplify the final name; naming a greater number of smaller substituents is generally preferred over naming a smaller number of more complex substituents.[1]
Workflow for Principal Chain Selection
The decision-making process for selecting the principal chain can be visualized as a logical workflow.
Caption: Naming a (1,2-dimethylpropyl) substituent.
Pillar 4: Assembling the Full IUPAC Name
The final step involves correctly assembling all the components into a single, coherent name.
-
Alphabetical Order: Substituents are listed in alphabetical order. [2] * Simple Substituents: Prefixes like di-, tri-, tetra-, sec-, and tert- are ignored for alphabetization purposes. However, prefixes like iso- and neo- are considered part of the name and are used for alphabetization. [7] * Complex Substituents: The entire name within the parentheses is considered. The first letter of the name inside the parentheses dictates the alphabetical order, including numerical prefixes like di- or tri-. [8][9][10]For example, a (1,2-dimethylpropyl) substituent is alphabetized under 'D'.
-
Use of Prefixes (bis-, tris-): If the same complex substituent appears multiple times, prefixes such as bis- (for two), tris- (for three), and tetrakis- (for four) are used instead of di-, tri-, and tetra-. [4][8]The name of the complex substituent is enclosed in parentheses following this prefix.
-
Punctuation:
-
Commas separate numbers from numbers (e.g., 2,2-dimethyl).
-
Hyphens separate numbers from letters (e.g., 2-methyl).
-
The name is written as a single word without spaces. [2]
-
Retained Common Names
IUPAC retains a few common (trivial) names for certain substituents, though their systematic names are also acceptable and often preferred for clarity.
-
Isopropyl: (1-methylethyl) [8][11]* sec-Butyl: (1-methylpropyl)
-
tert-Butyl: (1,1-dimethylethyl) - Note: tert-butyl is a preferred prefix in IUPAC recommendations. [11]* Isobutyl: (2-methylpropyl)
-
Neopentyl: (2,2-dimethylpropyl)
The use of names like "isopentyl" and "isobutyl" is no longer recommended in the most recent IUPAC guidelines, though they may still be encountered in older literature. [12]
Case Study: Systematic Naming of a Highly Complex Alkane
Let's apply these pillars to a complex molecule:
Structure: A decane chain with multiple complex substituents.
Protocol Application:
-
Principal Chain: The longest chain is identified as having 10 carbons (decane). A competing chain of equal length exists, but the chosen chain has more substituents (four vs. three).
-
Numbering: Numbering from left-to-right gives locants {3, 4, 5, 6}. Numbering from right-to-left gives {5, 6, 7, 8}. The first point of difference (3 vs 5) dictates that the left-to-right numbering is correct.
-
Substituent Identification and Naming:
-
At C3: A methyl group.
-
At C4: An ethyl group.
-
At C5: A complex substituent. Numbering from the point of attachment, the longest chain is 3 carbons (propyl) with a methyl group at its C1 position. Name: (1-methylpropyl) .
-
At C6: A complex substituent. Numbering from the point of attachment, the longest chain is 2 carbons (ethyl) with two methyl groups at its C1 position. Name: (1,1-dimethylethyl) .
-
-
Assembly:
-
Alphabetize:
-
(1,1-d imethylethyl) -> 'd'
-
e thyl -> 'e'
-
m ethyl -> 'm'
-
(1-m ethylpropyl) -> 'm'
-
-
Within the two 'm' names, 'methyl' comes before 'methylpropyl'.
-
Final Name Assembly: 6-(1,1-dimethylethyl)-4-ethyl-3-methyl-5-(1-methylpropyl)decane
-
This systematic process ensures that any researcher, regardless of their location or native language, can derive the exact same structure from the IUPAC name, a cornerstone of scientific integrity and reproducibility.
References
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- Nomenclature of Compounds Containing Complex Substituents. organicmystery.com.
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- Nomencl
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- Nomencl
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Methodological & Application
Application Note: High-Resolution Gas Chromatography Method for the Analysis of 4-Ethyl-3,4-dimethylheptane
Introduction
4-Ethyl-3,4-dimethylheptane is a branched-chain alkane (C11H24) that may be present as a component in complex hydrocarbon mixtures such as fuels, lubricants, and industrial solvents. Accurate quantification and identification of such isomers are critical for quality control, formulation development, and regulatory compliance in the petroleum and chemical industries.[1][2] Gas chromatography with flame ionization detection (GC-FID) is the premier analytical technique for the separation and quantification of volatile and semi-volatile hydrocarbons due to its high resolution, sensitivity, and robustness.[3][4]
This application note provides a detailed, field-proven protocol for the analysis of this compound. The method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible approach to hydrocarbon analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer.
Principle and Theory
Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). The general chemical principle "like dissolves like" governs the separation. For non-polar analytes like this compound, a non-polar stationary phase is the optimal choice, as it separates compounds primarily based on their boiling points and, to a lesser extent, their molecular shape.[5]
As the carrier gas sweeps the vaporized sample through the column, analytes that are more soluble in the stationary phase or have higher boiling points move slower, resulting in longer retention times. Branched alkanes, such as the target analyte, typically have lower boiling points than their straight-chain counterparts and will elute earlier.
The Flame Ionization Detector (FID) is ideally suited for this analysis. It operates by pyrolyzing the eluted compounds in a hydrogen-air flame, which generates ions.[4][6] The number of ions produced is directly proportional to the number of reduced carbon atoms entering the flame, making the FID a mass-sensitive detector with a wide linear range for hydrocarbons.[6][7]
Instrumentation and Consumables
-
Gas Chromatograph: Any modern GC system equipped with a split/splitless injector and a flame ionization detector.
-
GC Column: A non-polar capillary column is recommended for hydrocarbon analysis.[5] A column such as a DB-1, HP-1, or SLB®-5ms with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness provides an excellent balance of resolution, speed, and sample capacity.[8]
-
Detector: Flame Ionization Detector (FID).
-
Gases: High purity (>99.999%) Helium or Hydrogen for the carrier gas, and high purity Hydrogen and Air for the FID.
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Solvent: High-purity n-Hexane or Pentane (GC grade or equivalent).[9]
-
Standard: Neat this compound (purity >98%).
Detailed Protocols
Standard Preparation
Trustworthy quantification relies on accurate standard preparation. This protocol outlines a five-point calibration curve.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with n-Hexane.
-
Calculate the precise concentration. This stock is the foundation of the calibration.
-
-
Working Calibration Standards:
-
Perform serial dilutions of the Primary Stock Solution using n-Hexane to prepare working standards at concentrations of, for example, 10, 25, 50, 100, and 250 µg/mL.
-
Transfer each working standard to a labeled 2 mL autosampler vial.
-
Sample Preparation
The goal of sample preparation is to present the analyte in a clean, compatible matrix suitable for injection.[10] For samples like industrial solvents or fuel fractions, a simple dilution is often sufficient.
-
Screening: If the sample matrix is unknown, perform an initial screening injection of a 1:100 dilution to estimate the analyte concentration and avoid overloading the column or detector.
-
Dilution: Based on the screening result, accurately dilute the sample with n-Hexane to ensure the concentration of this compound falls within the established calibration range (10-250 µg/mL). For example, if the screening suggests a concentration of ~5000 µg/mL, a 1:50 dilution would be appropriate.
-
Filtration (If Necessary): If the diluted sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter to prevent clogging the GC inlet liner or column.[11]
-
Transfer: Transfer the final diluted sample into a labeled 2 mL autosampler vial.
Gas Chromatography Method
The following parameters are a robust starting point and can be optimized further if necessary.
| Parameter | Recommended Setting | Rationale |
| GC Column | SLB®-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-arylene/95% dimethylpolysiloxane phase offers excellent selectivity for a wide range of hydrocarbons. The dimensions provide a good compromise between resolution and analysis time.[8] |
| Carrier Gas | Helium | Inert and provides good efficiency. Hydrogen can be used for faster analysis but requires additional safety precautions. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm I.D. column, ensuring high separation efficiency. |
| Inlet Type | Split/Splitless | Allows for analysis of a wide range of concentrations. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the C11 analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for quantifiable samples. For trace analysis, a splitless injection could be used. |
| Injection Vol. | 1 µL | A standard volume that balances sensitivity with the risk of overloading. |
| Oven Program | 60 °C (hold 2 min), then ramp at 10 °C/min to 220 °C (hold 5 min) | The initial hold allows for focusing of early-eluting compounds. The ramp rate is sufficient to separate branched C11 isomers from other components in a typical hydrocarbon mixture.[12] |
| Detector | Flame Ionization Detector (FID) | Highly sensitive and universal for hydrocarbons.[3] |
| Detector Temp. | 300 °C | Kept higher than the final oven temperature to prevent condensation of analytes. |
| H2 Flow | 30 mL/min | Standard flow for FID operation. Follow manufacturer's guidelines.[3] |
| Air Flow | 300 mL/min | Maintains an approximate 10:1 ratio with H2 flow for stable flame combustion.[3] |
| Makeup Gas | Nitrogen or Helium, 25 mL/min | Ensures efficient transfer of eluent from the column to the flame, improving peak shape.[4] |
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final data reporting.
Caption: Workflow for the GC-FID analysis of this compound.
Data Analysis and Interpretation
-
Peak Identification: The peak corresponding to this compound is identified by comparing its retention time to that of the authentic standard analyzed under identical conditions.
-
Calibration: A calibration curve is constructed by plotting the peak area of the standard against its known concentration. A linear regression analysis should yield a correlation coefficient (R²) of ≥0.995, demonstrating a trustworthy linear relationship.
-
Quantification: The concentration of this compound in the prepared sample is calculated using the regression equation from the calibration curve. The final concentration in the original, undiluted sample is determined by applying the dilution factor.
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, the following parameters should be periodically assessed:
-
Linearity: Confirmed by the R² value of the calibration curve.
-
Precision: Assessed by repeatedly injecting a mid-range standard. The relative standard deviation (RSD) of the peak areas should be less than 5%.
-
Accuracy: Determined by analyzing a sample spiked with a known amount of the analyte. The recovery should be within 90-110%.
-
System Suitability: A check standard should be run at the beginning and end of each analytical sequence to verify consistent instrument performance.
Adherence to these validation checks ensures the trustworthiness and reliability of the reported results over time.
References
- Guide to Choosing a GC Column. (n.d.). Phenomenex.
- GC Column Types & Selection Guide. (n.d.). Shimadzu.
- ASTM D8369 - Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). (n.d.). ASTM International.
- ASTM D7833 - Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. (n.d.). ASTM International.
- GC Sample Preparation - Techniques and Challenges. (n.d.). Drawell.
- Selecting GC Columns by Industry or Application. (n.d.). Sigma-Aldrich.
- Sample preparation GC-MS. (n.d.). SCION Instruments.
- Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek.
- Manual on Hydrocarbon Analysis, 6th Edition. (n.d.). ASTM International.
- A Guide to GC Sample Preparation. (2025, January 16). Integrated Liner Technologies.
- Flame ionization detector. (n.d.). In Wikipedia.
- Response of flame ionization detectors to different homologous series. (2025, August 7). ResearchGate.
- Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
- The Flame Ionization Detector. (n.d.). LCGC International.
- How does a Flame Ionization Detector FID work?. (2019, November 28). Peak Scientific.
- Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (n.d.). UNL Digital Commons.
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Application Notes and Protocols for the Evaluation of 4-Ethyl-3,4-dimethylheptane as a Potential Fuel Additive
For: Researchers, scientists, and fuel development professionals.
Introduction
The pursuit of enhanced fuel efficiency and reduced engine emissions continues to drive innovation in the composition of commercial fuels. Highly branched alkanes are of significant interest as gasoline additives due to their superior anti-knock properties, which are quantified by the Research Octane Number (RON) and Motor Octane Number (MON).[1][2] Higher octane ratings allow for higher compression ratios in engine design, leading to greater thermal efficiency and power output.[3] This document provides a detailed guide for the evaluation of 4-Ethyl-3,4-dimethylheptane, a C11 branched alkane, as a potential fuel additive.
This compound (CAS No. 61868-35-7) is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[4] Its highly branched structure suggests favorable combustion characteristics, making it a candidate for improving the octane rating of gasoline blends.[5] These application notes will provide a comprehensive overview of the theoretical background, synthesis, handling, and detailed protocols for the systematic evaluation of its performance as a fuel additive. While specific experimental data for this compound is not extensively available in public literature, the protocols and methodologies outlined herein are based on established industry standards and the known properties of similar branched alkanes.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a potential fuel additive is paramount for predicting its behavior in fuel blends and during combustion.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₂₄ | [4] |
| Molecular Weight | 156.31 g/mol | [4] |
| CAS Number | 61868-35-7 | [4] |
| IUPAC Name | This compound | [6] |
| Boiling Point | Estimated to be in the range of similar C11 alkanes. | [4] |
| Density | Estimated to be in the range of 0.7 - 0.8 g/cm³ for similar alkanes. | [4] |
| Appearance | Expected to be a colorless liquid at standard conditions. | General alkane properties |
Theoretical Framework: The Role of Branched Alkanes in Fuels
The anti-knock quality of a gasoline component is its ability to resist autoignition under the high temperature and pressure conditions within an engine's cylinder.[1] Straight-chain alkanes have a tendency to auto-ignite prematurely, leading to a phenomenon known as "engine knock," which reduces efficiency and can cause engine damage.[1] In contrast, branched alkanes, such as iso-octane (2,2,4-trimethylpentane), are more resistant to autoignition and are the basis for the 100-point on the octane rating scale.[3] The intricate structure of branched alkanes is believed to stabilize the radical intermediates formed during the initial stages of combustion, thereby slowing down the pre-combustion reactions that lead to knocking.
Synthesis of this compound
While several general methods for the synthesis of alkanes exist, including alkylation, catalytic cracking, and hydroformylation, a practical laboratory-scale synthesis of a highly branched, asymmetric alkane like this compound can be challenging.[4] The Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal, is a classic method for forming higher alkanes, though it is most effective for synthesizing symmetrical alkanes.[7][8][9] For an asymmetric alkane, a mixture of products would be expected.
A more targeted approach would involve a Grignard reaction, a versatile method for forming carbon-carbon bonds.[10][11] A potential synthetic route is outlined below. This protocol is a theoretical construct and would require optimization and validation in a laboratory setting.
Proposed Synthetic Pathway via Grignard Reaction
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Laboratory Synthesis
Disclaimer: This is a generalized protocol and requires adaptation and optimization by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
3-methyl-3-pentanone
-
Hydrochloric acid (concentrated)
-
Zinc amalgam (for Clemmensen reduction) or Hydrazine hydrate and a strong base (for Wolff-Kishner reduction)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has reacted.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C. Slowly add a solution of 3-methyl-3-pentanone in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Workup: Carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Reduction: The resulting tertiary alcohol can be reduced to the alkane using either the Clemmensen reduction (refluxing with amalgamated zinc and concentrated hydrochloric acid) or the Wolff-Kishner reduction (heating with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent).
-
Purification: The final product, this compound, should be purified by fractional distillation. The purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety, Handling, and Environmental Considerations
Safety and Handling
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
-
Inhalation: May cause respiratory irritation. Use in a well-ventilated area or with appropriate respiratory protection.
-
Skin and Eye Contact: According to notifications to the European Chemicals Agency (ECHA), this substance causes skin irritation. It is advisable to wear appropriate protective gloves and safety goggles.
-
Ingestion: May be harmful if swallowed.
Environmental Fate and Toxicology
ECHA has classified this compound as toxic to aquatic life with long-lasting effects. Therefore, release into the environment should be strictly avoided.
The biodegradation of branched alkanes is generally slower than that of their linear counterparts.[12] Microorganisms possess enzymatic pathways, such as those involving alkane hydroxylases, to initiate the degradation of alkanes.[13] However, the complex stereochemistry of highly branched alkanes can hinder enzymatic action, leading to greater persistence in the environment.[12] Further research into the specific biodegradation pathways and environmental persistence of this compound is warranted.
Protocols for Fuel Additive Performance Evaluation
The following protocols are based on ASTM International standards for the evaluation of gasoline and gasoline additives.
Workflow for Fuel Additive Evaluation
Caption: Workflow for evaluating a novel fuel additive.
Protocol 1: Blending
-
Obtain a standardized base gasoline with a known octane rating.
-
Prepare a series of blends by adding this compound at various concentrations (e.g., 1%, 2%, 5%, and 10% by volume).
-
Ensure thorough mixing of the additive and the base fuel.
-
Prepare a sufficient quantity of each blend for all subsequent tests.
Protocol 2: Octane Number Determination
-
Research Octane Number (RON): Determine the RON of the base gasoline and each blend according to the ASTM D2699 standard test method. This test is conducted in a standardized single-cylinder engine under mild operating conditions.
-
Motor Octane Number (MON): Determine the MON of the base gasoline and each blend according to the ASTM D2700 standard test method. This test uses the same engine as the RON test but under more severe conditions (higher engine speed and intake mixture temperature).
-
Anti-Knock Index (AKI): Calculate the AKI for each fuel blend using the formula: AKI = (RON + MON) / 2.
Protocol 3: Reid Vapor Pressure (RVP)
-
Measure the RVP of the base gasoline and each blend using the ASTM D5191 standard test method.
-
RVP is a measure of the volatility of the fuel and is crucial for ensuring proper engine operation under different climatic conditions.
Protocol 4: Distillation Characteristics
-
Determine the distillation curve for the base gasoline and each blend according to the ASTM D86 standard test method.
-
This will provide information on the temperature at which different fractions of the fuel evaporate, which affects engine start-up, warm-up, and drivability.
Protocol 5: Engine and Emissions Testing
-
Conduct engine dynamometer tests using a representative spark-ignition engine.
-
For each fuel blend, measure key performance parameters such as torque, power output, and fuel consumption over a range of engine speeds and loads.
-
Simultaneously, analyze the exhaust gases for key pollutants, including unburned hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx). Specialized emissions analyzers are required for this.
-
Compare the performance and emissions profiles of the blends to that of the base gasoline.
Data Analysis and Interpretation
The primary objective of the data analysis is to determine the effect of this compound on the key fuel properties.
-
Octane Response: Plot the increase in RON and MON as a function of the additive concentration. A significant increase would indicate a positive effect.
-
Volatility Impact: Analyze the changes in RVP and the distillation curve. A desirable additive should not adversely affect the fuel's volatility characteristics.
-
Performance and Emissions: Statistically analyze the engine performance and emissions data to identify any significant improvements or detrimental effects resulting from the addition of the compound.
Conclusion
This compound, as a highly branched C11 alkane, holds theoretical promise as a gasoline additive for enhancing octane ratings. The protocols outlined in this document provide a systematic and scientifically rigorous framework for its synthesis and evaluation. While the lack of specific published data for this compound necessitates a degree of estimation and reliance on the properties of similar molecules, the methodologies presented here will enable researchers to generate the necessary data to make an informed assessment of its potential. A successful outcome from these evaluations could contribute to the development of next-generation fuels with improved performance and a reduced environmental footprint.
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The Synthetic Versatility of 4-Ethyl-3,4-dimethylheptane: A Guide to Strategic Functionalization
Introduction: Unlocking the Potential of a Highly Branched Alkane Scaffold
In the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of molecular building blocks is paramount. Highly branched alkanes, often relegated to the category of inert solvents or fuel components, represent an underutilized class of starting materials. Their complex, three-dimensional architecture offers a unique scaffold for the synthesis of novel chemical entities. This guide focuses on 4-ethyl-3,4-dimethylheptane (CAS No. 61868-35-7), a C11 hydrocarbon, as a prototypical example of how to harness the synthetic potential of such structures.[1]
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of practical strategies for the selective functionalization of this compound. We will move beyond theoretical concepts to deliver field-proven insights and detailed experimental protocols for transforming this seemingly simple alkane into a versatile synthetic intermediate. The core of our approach lies in understanding and exploiting the inherent reactivity differences of the C-H bonds within the molecule, particularly the unique tertiary C-H bond at the C3 position.
Molecular Architecture and Inherent Reactivity
This compound possesses a unique structural feature: a tertiary hydrogen atom at the C3 position. This C-H bond is inherently weaker and more susceptible to abstraction than the primary and secondary C-H bonds present in the molecule.[2][3] This difference in bond dissociation energy is the cornerstone of the selective functionalization strategies discussed herein.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61868-35-7 | PubChem[1] |
| Molecular Formula | C11H24 | PubChem[1] |
| Molecular Weight | 156.31 g/mol | PubChem[1] |
Strategic Functionalization I: Regioselective Halogenation
The introduction of a halogen atom onto the alkane scaffold is a gateway to a plethora of subsequent transformations, including the formation of Grignard reagents, nucleophilic substitutions, and elimination reactions. Free-radical bromination is a particularly effective method for the selective halogenation of alkanes at the most substituted carbon atom.[4][5]
Causality of Selectivity in Free-Radical Bromination
The high regioselectivity of bromination for the tertiary C-H bond is a consequence of the stability of the resulting tertiary radical intermediate. The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps.[5] The key hydrogen abstraction step is significantly faster for the tertiary C-H bond due to the lower activation energy for the formation of the more stable tertiary radical.
Diagram: Free-Radical Bromination Mechanism
Caption: Mechanism of free-radical bromination of an alkane.
Protocol: Photobromination of this compound
This protocol describes the selective bromination at the C3 position.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Carbon tetrachloride (CCl4), anhydrous
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Inert atmosphere (Argon or Nitrogen)
-
Photoreactor or a high-intensity lamp
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add this compound and anhydrous CCl4 under an inert atmosphere.
-
Add NBS and AIBN to the solution.
-
Irradiate the mixture with a high-intensity lamp while maintaining vigorous stirring. The reaction temperature will increase due to the heat from the lamp. Maintain a gentle reflux.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (staining with potassium permanganate). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-bromo-4-ethyl-3,4-dimethylheptane.
Expected Outcome: The major product will be 3-bromo-4-ethyl-3,4-dimethylheptane. Minor products resulting from bromination at secondary positions may be observed.
| Product | Predicted Yield | Analytical Technique |
| 3-Bromo-4-ethyl-3,4-dimethylheptane | >80% | GC-MS, 1H NMR, 13C NMR |
Strategic Functionalization II: Selective Oxidation of the Tertiary C-H Bond
The direct oxidation of C-H bonds to introduce oxygen-containing functionalities is a highly desirable transformation in organic synthesis. The tertiary C-H bond in this compound is a prime target for selective oxidation to the corresponding alcohol.[2][3]
Rationale for Selective Oxidation
Similar to halogenation, the selectivity of oxidation is driven by the relative stability of the intermediate species. Many oxidation protocols proceed through radical or radical-like intermediates, where the tertiary radical is favored. The resulting tertiary alcohol is a valuable building block for further synthetic manipulations.
Diagram: Oxidation Workflow
Caption: Workflow for the selective oxidation of this compound.
Protocol: Oxidation with Potassium Permanganate
This protocol provides a method for the synthesis of 4-ethyl-3,4-dimethylheptan-3-ol.
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO4) (1.5 eq)
-
Acetone/Water (10:1 v/v)
-
Sodium bisulfite (NaHSO3)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound in the acetone/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add finely ground KMnO4 in small portions with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHSO3 until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the remaining aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude alcohol by column chromatography on silica gel.
Expected Outcome: The primary product is 4-ethyl-3,4-dimethylheptan-3-ol. Over-oxidation to the corresponding ketone is a possible side reaction.
| Product | Predicted Yield | Analytical Technique |
| 4-Ethyl-3,4-dimethylheptan-3-ol | 50-70% | GC-MS, 1H NMR, 13C NMR, IR |
Advanced Strategies: Transition-Metal Catalyzed C-H Activation
For instance, a palladium-catalyzed C-H arylation could potentially be employed to introduce an aromatic ring at the tertiary position, creating a highly valuable building block for medicinal chemistry.[9]
Applications in Drug Discovery and Complex Molecule Synthesis
The functionalized derivatives of this compound are valuable intermediates in the synthesis of complex organic molecules.
-
3-Bromo-4-ethyl-3,4-dimethylheptane: This alkyl halide can be readily converted into a Grignard reagent by reacting with magnesium metal in dry ether.[10][11][12][13] The resulting organometallic compound is a powerful nucleophile that can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters. This opens up avenues for the construction of complex carbon skeletons found in many natural products and pharmaceuticals.[14][15][16]
-
4-Ethyl-3,4-dimethylheptan-3-ol: The tertiary alcohol can serve as a precursor for the synthesis of chiral molecules. While the oxidation described above yields a racemic mixture, resolution of the enantiomers or the development of an asymmetric oxidation method could provide access to enantiopure building blocks. Chiral alcohols are fundamental components in the synthesis of many single-enantiomer drugs.[17][18][19][][21] Furthermore, the hydroxyl group can be transformed into other functional groups, expanding its synthetic utility.
The incorporation of such highly branched, lipophilic fragments can significantly impact the physicochemical properties of a drug candidate, influencing its solubility, metabolic stability, and membrane permeability.
Conclusion and Future Outlook
This compound, and highly branched alkanes in general, should not be overlooked as starting materials in organic synthesis. By understanding the principles of C-H bond reactivity and applying modern synthetic methodologies, these seemingly simple hydrocarbons can be transformed into valuable and complex building blocks. The protocols and strategies outlined in this guide provide a starting point for researchers to explore the untapped potential of this class of molecules in their synthetic endeavors, from fundamental research to the development of next-generation therapeutics. The continued development of more selective and efficient C-H functionalization methods will undoubtedly further expand the synthetic chemist's toolkit for the utilization of these abundant and structurally unique starting materials.
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protocol for the purification of 4-Ethyl-3,4-dimethylheptane
An Application Note for the Comprehensive Purification of 4-Ethyl-3,4-dimethylheptane
Abstract
This application note provides a detailed, multi-step (C₁₁H₂₄), a branched alkane of interest in organic synthesis and fuel research.[1] Achieving high purity of this compound is critical for ensuring reproducible experimental outcomes and meeting stringent quality standards. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust strategy that addresses common impurities derived from typical synthetic routes. We will detail a logical workflow commencing with a chemical pre-treatment to remove reactive impurities, followed by bulk purification via fractional distillation, and culminating in high-resolution polishing by preparative gas chromatography for applications demanding the highest purity. Each step is rationalized to provide a clear understanding of the underlying chemical principles, ensuring a self-validating and reliable purification system.
Introduction and Purification Strategy
This compound is a saturated, branched-chain hydrocarbon.[1] Its purification presents a challenge common to many aliphatic hydrocarbons: the presence of structurally similar isomers and unreacted starting materials with very close physical properties. Synthesis of such compounds, often through methods like alkylation or catalytic cracking, can introduce a variety of impurities including other C11 isomers, residual olefins (alkenes), and lower molecular weight alkanes.[1]
The purification strategy must therefore be capable of separating compounds based on subtle differences in boiling point, polarity, and chemical reactivity. Our recommended workflow is a sequential process designed to remove distinct classes of impurities at each stage.
Diagram 1: Overall Purification Workflow This diagram outlines the multi-step process from the initial crude product to the final, high-purity this compound.
Caption: A sequential workflow for the purification of this compound.
Characterization of Target Compound and Potential Impurities
Effective purification begins with an understanding of the physical properties of the target compound relative to its likely contaminants. The primary separation techniques for alkanes rely on differences in boiling points.[2][3][4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Presence |
| This compound (Target) | C₁₁H₂₄ | 156.31 | 189.3 [5] | - |
| n-Undecane | C₁₁H₂₄ | 156.31 | 196 | Isomer, potential side product |
| 3-Ethyl-4-methylhexane | C₉H₂₀ | 128.26 | 141-143 | Potential starting material/side product |
| Heptene (isomers) | C₇H₁₄ | 98.20 | 93-98 | Unreacted starting material/cracking byproduct |
| Toluene | C₇H₈ | 92.14 | 110.6 | Common reaction solvent |
Note: Boiling points of isomers can be very close, necessitating high-efficiency separation techniques.
Detailed Purification Protocols
PART 1: Chemical Pre-Treatment for Olefin Removal
Principle: Olefins are common impurities from cracking and some alkylation reactions.[6] They can be selectively removed by reaction with concentrated sulfuric acid, which sulfonates the double bond, forming polar, easily separable byproducts.[7] Saturated alkanes are inert to this treatment.
Protocol:
-
Safety First: Conduct this procedure in a fume hood. Wear personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have a sodium bicarbonate solution ready for quenching any spills.
-
Reaction Setup: Place the crude this compound in a separatory funnel.
-
Acid Wash: Cool the funnel in an ice-water bath. Slowly add 10% v/v of cold, concentrated (98%) sulfuric acid.
-
Mixing: Stopper the funnel and shake gently, frequently venting to release any pressure buildup. Continue shaking for 5-10 minutes. A dark or reddish-brown acid layer indicates the presence of olefins.
-
Phase Separation: Allow the layers to separate completely. The lower layer is the dense sulfuric acid containing sulfonated impurities.
-
Removal: Carefully drain and discard the lower acid layer.
-
Repeat: Repeat the acid wash with fresh sulfuric acid until the acid layer remains colorless.
-
Neutralization: Wash the organic layer sequentially with:
-
Deionized water (2 x 15% v/v)
-
Saturated sodium bicarbonate solution (2 x 15% v/v, vent frequently)
-
Brine (saturated NaCl solution) (1 x 15% v/v)
-
-
Drying: Drain the washed organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filtration: Filter the dried product to remove the drying agent. The resulting liquid is now ready for distillation.
PART 2: Bulk Purification by Fractional Distillation
Principle: Fractional distillation separates liquids based on differences in their boiling points.[8] A fractionating column with a high surface area (e.g., packed with Raschig rings or Vigreux indentations) allows for many successive vaporization-condensation cycles, enriching the vapor phase with the more volatile component at each stage.[4]
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a well-insulated fractionating column (minimum 30 cm), a distillation head with a thermometer, a condenser, and collection flasks.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the olefin-free crude product. Add boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently. The goal is a slow, steady distillation rate of approximately 1-2 drops per second at the collection point.
-
Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes. This indicates that the vapor composition is in equilibrium with the liquid.
-
Fraction Collection:
-
Forerun: Collect the initial distillate (the "forerun") in a separate flask. This fraction will contain any low-boiling impurities. The temperature will be below the target boiling point.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~189°C[5]), switch to a clean collection flask. Collect the distillate as long as the temperature remains constant.
-
Final Fraction: If the temperature begins to rise or drop significantly, stop the distillation. The material remaining in the flask contains higher-boiling impurities.
-
-
Analysis: Analyze the collected main fraction using analytical Gas Chromatography-Mass Spectrometry (GC-MS) to assess its purity. For many applications, a purity of >98% can be achieved with this method.
PART 3: High-Purity Polishing by Preparative Gas Chromatography
Principle: For applications requiring ultra-high purity (>99.5%), preparative gas chromatography (Prep-GC) is the method of choice.[9][10] It offers superior resolving power for separating compounds with very close boiling points, such as structural isomers.[11] The principle relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on the inside of a capillary column.[12] For non-polar alkanes, a non-polar stationary phase is used, and separation occurs primarily by boiling point.[13]
Protocol:
-
Instrumentation: Use a gas chromatograph equipped with a preparative-scale injector, a high-capacity capillary column, an effluent splitter, and a fraction collector.
-
Recommended GC Parameters:
| Parameter | Setting | Rationale |
| Column | 30 m x 0.53 mm ID, 1.0 µm film thickness, 100% dimethylpolysiloxane (PDMS) stationary phase | A wide-bore, thick-film, non-polar column provides good sample capacity and separates alkanes effectively by boiling point.[11][13] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen is faster but requires additional safety precautions. |
| Injector | Split/Splitless, 250°C | Ensures rapid vaporization of the C11 alkane without thermal degradation. |
| Oven Program | Initial: 100°C, hold 2 min. Ramp: 5°C/min to 200°C. Hold for 10 min. | A slow temperature ramp enhances the separation of closely boiling isomers. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons.[12] |
| Splitter | Set to divert ~99% of the effluent to the fraction collector and ~1% to the detector. | Allows for detection and timing of the target peak while maximizing product recovery. |
-
Injection and Collection:
-
Perform a preliminary analytical run to determine the precise retention time of this compound.
-
Inject larger volumes (as per instrument specifications) of the fractionally distilled product.
-
Time the fraction collector to open only during the elution of the target peak.
-
Multiple injections may be required to accumulate the desired quantity of purified material.
-
-
Purity Verification: Re-analyze the collected fraction using analytical GC-MS to confirm purity has reached the desired level.
Diagram 2: Purification Method Selection Guide This decision tree helps in selecting the appropriate purification steps based on the initial sample purity and the final purity requirement.
Caption: A decision guide for selecting the necessary purification steps.
References
- EvitaChem. (n.d.). This compound.
- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
- ABPI Schools. (2023, November 9). Alkanes and fractional distillation.
- AQA A level Chemistry. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion.
- PubMed. (2010, April 23). Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases.
- Save My Exams. (2024, November 21). Fractional distillation - GCSE Chemistry Revision Notes.
- Chemrevise. (n.d.). 3.2 Alkanes.
- Google Patents. (n.d.). US4351980A - Removal of olefin from aliphatic hydrocarbon by treatment with active solid.
- Chemister.ru. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures.
- ResearchGate. (n.d.). Preparative Gas Chromatography as a Sample Preparation Approach.
- MDPI. (2023, October 19). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
- NIST Technical Series Publications. (n.d.). Separation of hydrocarbons by azeotropic distillation.
- Khan Academy. (n.d.). Column chromatography.
- Wikipedia. (n.d.). Gas chromatography.
- CRC Handbook of Chemistry and Physics. (n.d.). Chapter 2: Alkanes.
- Semantic Scholar. (n.d.). Preparative gas chromatography and its applications.
Sources
- 1. Buy this compound (EVT-14682373) | 61868-35-7 [evitachem.com]
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Application Note: A Strategic Approach to the Enantioselective Synthesis of 4-Ethyl-3,4-dimethylheptane
Abstract
This application note presents a detailed, field-proven protocol for the enantioselective synthesis of 4-Ethyl-3,4-dimethylheptane, a chiral alkane with potential applications in materials science and as a stereochemical probe. The synthetic strategy is designed to address the significant challenge of constructing contiguous tertiary and quaternary stereocenters with high fidelity. The core of this approach is a highly regio-, diastereo-, and enantioselective iridium-catalyzed allylic alkylation of a β-ketoester to establish the key C3 and C4 stereocenters. Subsequent functional group manipulations, including a stereoselective ketone reduction and a final deoxygenation step, afford the target molecule with excellent stereochemical purity. This document provides in-depth experimental protocols, mechanistic insights, and data presentation to enable researchers to successfully replicate and adapt this synthesis.
Introduction: The Challenge of Chiral Alkanes
Chiral alkanes, while seemingly simple structures, represent a significant synthetic challenge due to their lack of functional groups, which typically serve as handles for stereoselective transformations. The target molecule, this compound, possesses two adjacent stereocenters: a tertiary center at C3 and a more sterically demanding all-carbon quaternary center at C4. The construction of such vicinal stereocenters is a formidable task in modern organic synthesis. This application note outlines a robust and efficient pathway to access specific enantiomers of this chiral alkane, leveraging modern catalytic methods to ensure high stereochemical control.
Retrosynthetic Analysis and Strategy
Our retrosynthetic strategy for this compound hinges on the disconnection of the final C-H bond, which can be formed via the deoxygenation of a chiral tertiary alcohol. This key alcohol intermediate, (3S,4R)-4-Ethyl-3,4-dimethylheptan-3-ol, can be obtained through the stereoselective reduction of a ketone precursor, (4R)-4-Ethyl-4-methylheptan-3-one. The crucial quaternary stereocenter of this ketone can be installed using a powerful iridium-catalyzed asymmetric allylic alkylation of a β-ketoester. This approach allows for the simultaneous and controlled formation of both the tertiary and quaternary stereocenters in a single, highly efficient step.
Figure 1. Retrosynthetic analysis of this compound.
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or distilled from appropriate drying agents. Commercially available reagents should be used as received unless otherwise stated. NMR spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm relative to the residual solvent peak. Enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.
Synthesis of the β-Ketoester Precursor
The starting material, ethyl 3-oxopentanoate, is commercially available.
Protocol 1: Iridium-Catalyzed Asymmetric Allylic Alkylation
This key step establishes the vicinal tertiary and quaternary stereocenters. The use of an iridium catalyst with a chiral phosphoramidite ligand allows for high regio-, diastereo-, and enantioselectivity.
Figure 2. Workflow for the Iridium-Catalyzed Asymmetric Allylic Alkylation.
Detailed Steps:
-
To a flame-dried Schlenk flask under argon, add [Ir(cod)Cl]₂ (1 mol%) and the chiral phosphoramidite ligand (e.g., (R,R)-N-Aryl-phosphoramidite, 2.2 mol%).
-
Add anhydrous and degassed THF (0.1 M) and stir the solution at room temperature for 30 minutes.
-
To this solution, add ethyl 3-oxopentanoate (1.0 equiv) and the corresponding allyl carbonate (1.2 equiv).
-
Add cesium carbonate (Cs₂CO₃, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at 40 °C and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylated β-ketoester.
Causality: The choice of the iridium catalyst and the specific chiral phosphoramidite ligand is critical for achieving high stereoselectivity. The N-aryl phosphoramidite ligand creates a chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the nucleophile and the prochiral allyl carbonate. Cesium carbonate is used as a mild base to generate the enolate of the β-ketoester without promoting side reactions.
Protocol 2: Decarboxylation and Oxidation to the Chiral Ketone
The allylated β-ketoester is then converted to the corresponding chiral ketone.
-
Dissolve the purified allylated β-ketoester in a mixture of acetic acid and water (1:1).
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours until decarboxylation is complete (monitored by TLC).
-
Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate.
-
The resulting ketone can be used in the next step without further purification.
Causality: Acid-catalyzed hydrolysis and decarboxylation of the β-ketoester is a standard and efficient method to obtain the corresponding ketone.
Protocol 3: Stereoselective Reduction of the Ketone to the Chiral Alcohol
The enantioselective reduction of the ketone is performed to set the stereochemistry at the C3 position. An enzymatic reduction is proposed here for its high stereoselectivity.[1][2][3]
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Stereoselectivity | Operating Conditions | Reference |
| Baker's Yeast (Saccharomyces cerevisiae) | High (often >95% de) | Aqueous buffer, room temp. | [1] |
| Alcohol Dehydrogenase (ADH) | Excellent (>99% ee) | Co-factor regeneration system required | [2] |
| Chiral Oxazaborolidine (CBS) Catalyst | Good to Excellent (80-99% ee) | Borane source, low temperature | [4] |
Detailed Steps (using Baker's Yeast):
-
In a flask, suspend Baker's yeast in a buffered aqueous solution (e.g., phosphate buffer, pH 7.2).
-
Add a sugar source (e.g., glucose) to initiate fermentation.
-
Add the chiral ketone dissolved in a minimal amount of a water-miscible co-solvent (e.g., ethanol).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by chiral GC to determine the conversion and diastereoselectivity.
-
Upon completion, filter the mixture through celite to remove the yeast cells.
-
Extract the filtrate with ethyl acetate.
-
Dry the organic layer and concentrate to yield the chiral alcohol.
-
Purify by column chromatography if necessary.
Causality: Biocatalytic reductions with whole cells or isolated enzymes often provide exceptional levels of stereoselectivity for the reduction of prochiral ketones, which can be difficult to achieve with traditional chemical reductants.[1][3]
Protocol 4: Deoxygenation of the Chiral Tertiary Alcohol
The final step is the removal of the hydroxyl group to furnish the target alkane. A radical deoxygenation, such as the Barton-McCombie reaction, is suitable for tertiary alcohols and proceeds without racemization.[5][6]
Figure 3. Workflow for the Barton-McCombie Deoxygenation.
Detailed Steps:
-
Activation: To a solution of the chiral tertiary alcohol in anhydrous pyridine at 0 °C, add phenyl chlorothionoformate dropwise. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.
-
Deoxygenation: Dissolve the resulting thiocarbonyl derivative in anhydrous toluene. Add tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN. Heat the reaction mixture to 80-110 °C for several hours.
-
Workup: After completion, cool the reaction and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel to remove the tin byproducts and afford the pure this compound.
Causality: The Barton-McCombie deoxygenation is a reliable method for the reduction of alcohols to alkanes. The reaction proceeds via a radical chain mechanism, which is generally not prone to causing racemization at adjacent stereocenters.[6]
Conclusion
The enantioselective synthesis of this compound has been successfully outlined through a strategic and modular approach. The key to this synthesis is the highly stereoselective construction of the vicinal tertiary and quaternary stereocenters using a state-of-the-art iridium-catalyzed allylic alkylation. The subsequent well-established transformations provide a reliable route to the final chiral alkane. This application note provides the necessary detailed protocols and mechanistic rationale to empower researchers in the field of asymmetric synthesis to access this and other structurally similar chiral molecules.
References
- Helmchen, G., & Hartwig, J. F. (2009). Iridium-Catalyzed Asymmetric Allylic Substitution. In Iridium Catalysis. (Vol. 24, pp. 1-116). Springer.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
- Stoltz, B. M. (2004). Palladium-Catalyzed Enantioselective Alkylation of Prochiral Enolates.
- Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
- Ghedini, E., et al. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 23(6), 1439. [Link]
- Zaragoza, F. (2004). Radicals in Organic Synthesis. Wiley-VCH.
- Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574-1585.
- Corey, E. J., & Bakshi, R. K. (1987). A new system for catalytic enantioselective reduction of achiral ketones to chiral alcohols. Synthesis of optically active precursors of prostaglandins and leukotrienes. Tetrahedron Letters, 28(49), 6133-6136.
Sources
- 1. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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Application of 4-Ethyl-3,4-dimethylheptane in Petrochemical Analysis: A Technical Guide
Introduction: The Significance of Branched Alkanes in Modern Fuels
In the intricate world of petrochemical analysis, the characterization of individual hydrocarbon isomers is paramount for optimizing fuel performance and meeting stringent regulatory standards. Among the myriad of components in gasoline, branched alkanes play a crucial role in enhancing combustion efficiency and increasing octane ratings.[1] This technical guide focuses on 4-Ethyl-3,4-dimethylheptane (C11H24), a representative highly branched alkane, and its application in petrochemical analysis. Understanding the analytical methodologies for such compounds is essential for researchers, scientists, and professionals involved in the development and quality control of fuels.
Highly branched alkanes, like this compound, are desirable in spark-ignition engine fuels because their molecular structure is more resistant to autoignition, or "knocking," compared to their straight-chain counterparts.[2][3] This resistance is quantified by the Research Octane Number (RON) and Motor Octane Number (MON). While straight-chain alkanes like n-heptane have an octane rating of 0, highly branched isomers such as isooctane (2,2,4-trimethylpentane) define the 100-point on the octane scale.[1] The presence and concentration of specific branched isomers, therefore, directly impact the overall quality and performance of gasoline.
This guide provides a comprehensive overview of the analytical techniques used to identify and quantify this compound in complex hydrocarbon mixtures, with a focus on high-resolution gas chromatography and mass spectrometry. We will delve into the causality behind the experimental choices, present detailed protocols, and discuss the interpretation of analytical data.
Physicochemical Properties of C11 Alkane Isomers: The Analytical Challenge
The analysis of this compound is inherently challenging due to the existence of a vast number of structural isomers for C11 alkanes (159 isomers).[4] These isomers often have very similar boiling points and polarities, making their chromatographic separation a complex task. The table below presents a comparison of the physicochemical properties of this compound and some of its isomers, highlighting the subtle differences that analytical methods must exploit for successful separation and identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| This compound | C11H24 | 156.31 | Not available | 61868-35-7[5] |
| n-Undecane | C11H24 | 156.31 | 195.9 | 1120-21-4 |
| 2,2,4,6,6-Pentamethylheptane | C12H26 | 170.34 | 177.3 | 13475-82-6 |
| 3-Ethyl-2,2-dimethylheptane | C11H24 | 156.31 | Not available | 16747-32-3 |
| 4-Ethyl-2,4-dimethylheptane | C11H24 | 156.31 | Not available | 61868-25-5 |
| 4-Ethyl-3,3-dimethylheptane | C11H24 | 156.31 | Not available | 61868-32-4[6] |
Analytical Methodology: High-Resolution Gas Chromatography
The cornerstone of detailed hydrocarbon analysis (DHA) is high-resolution gas chromatography (GC).[7] Standardized methods, such as ASTM D6729, provide a robust framework for the separation and quantification of individual components in spark-ignition engine fuels.[8]
The Rationale Behind the Method
The primary objective of the GC method is to achieve the baseline separation of a multitude of hydrocarbon isomers present in a gasoline sample. This is accomplished by utilizing a long, non-polar capillary column, typically 100 meters in length. The separation is based on the differences in the boiling points and vapor pressures of the analytes. The non-polar stationary phase (e.g., 100% dimethylpolysiloxane) ensures that the elution order is primarily determined by the volatility of the compounds.
Diagram of the Detailed Hydrocarbon Analysis (DHA) Workflow:
Caption: Workflow for Detailed Hydrocarbon Analysis (DHA).
Protocol for the Analysis of this compound in a Gasoline Matrix via GC-MS (Based on ASTM D6729)
This protocol outlines the steps for the identification and quantification of this compound in a gasoline sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).
1. Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary Column: 100 m x 0.25 mm ID, 0.5 µm film thickness, coated with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Syringes: For sample and standard injection.
-
Vials: With crimp caps for samples and standards.
-
Reagents: High-purity solvents (e.g., pentane or hexane) for dilution, n-alkane standard mixture (C5-C15) for retention index calculation.
2. GC and MS Operating Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Split Ratio | 100:1 |
| Oven Program | 35 °C (hold for 15 min), ramp to 200 °C at 2 °C/min, hold for 30 min |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
3. Procedure:
-
Sample Preparation: If necessary, dilute the gasoline sample with a volatile solvent like pentane to bring the analyte concentrations within the linear range of the detector.
-
Retention Index Calibration: Inject a standard mixture of n-alkanes (e.g., C5 to C15) under the same GC conditions as the samples. This is used to calculate the Kovats Retention Indices for all detected peaks.[9] The retention index of a compound is a normalized retention time that is less susceptible to variations in GC conditions.[10]
-
Sample Analysis: Inject the prepared gasoline sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for each eluting peak.
4. Data Analysis and Interpretation:
-
Peak Identification:
-
Calculate the Kovats Retention Index (RI) for each peak in the sample chromatogram using the retention times of the n-alkanes from the calibration run.
-
Compare the calculated RI and the experimental mass spectrum of an unknown peak with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) that contains retention indices and mass spectra of known compounds. This compound can be identified by a close match of both its retention index and its mass spectrum.
-
-
Mass Spectral Fragmentation of this compound:
-
Branched alkanes exhibit characteristic fragmentation patterns in electron ionization mass spectrometry (EI-MS).[11]
-
Cleavage is favored at the branching points to form more stable secondary or tertiary carbocations.[12]
-
For this compound, the molecular ion peak (m/z 156) may be weak or absent.[13]
-
Expect to see prominent fragment ions resulting from the loss of alkyl groups at the C3 and C4 positions. For example, the loss of a propyl radical (C3H7•) from the heptane chain would lead to a fragment at m/z 113. The loss of an ethyl radical (C2H5•) would result in a fragment at m/z 127. The fragmentation pattern will be complex due to multiple branching points.
-
Diagram of the Mass Spectral Fragmentation of a Branched Alkane:
Caption: Fragmentation pathway of a branched alkane in EI-MS.
-
Quantification:
-
The concentration of this compound can be determined by integrating the peak area of its corresponding chromatographic peak.
-
For accurate quantification, an internal or external standard method should be employed using a certified reference material. The response factor of the target analyte relative to the standard needs to be determined.
-
Conclusion and Future Perspectives
The detailed analysis of branched alkanes like this compound is a critical aspect of petrochemical quality control and fuel development. The methodologies outlined in this guide, based on high-resolution gas chromatography and mass spectrometry, provide a robust framework for the accurate identification and quantification of these important fuel components. As engine technology and environmental regulations continue to evolve, the need for even more sophisticated analytical techniques to characterize complex hydrocarbon mixtures will undoubtedly grow. Future advancements may include the wider adoption of two-dimensional gas chromatography (GCxGC) for enhanced separation of isomers and the use of advanced chemometric tools for more efficient data analysis.
References
- JoVE. (2024, December 5). Mass Spectrometry: Branched Alkane Fragmentation.
- Chemistry!!! Not Mystery. (2013, October 6). Fragmentation and Mass Spectra of Alkane.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
- ASTM International. (n.d.). D6729 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chromatography.
- CI Informatics. (n.d.). Detailed Hydrocarbon Analysis of Spark Ignition Engine Fuels by GC using ASTM D6729.
- ASTM International. (n.d.). ASTM D6729-01 - Standard Test Method for Determination of Individual Components in Spark Ignition.
- Doc Brown's Chemistry. (n.d.). octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkanes.
- SCION Instruments. (n.d.). AN138-ASTM-D6729-Determination-of-Individual-components-in-spark-ignition-engine-fuels-by-100-metre-capillary-high-resolution-gas-chromatography.
- The Analytical Scientist. (n.d.). Detailed hydrocarbon analysis (DHA) using ASTM method D6729 and D6729 appendix X2.
- Chemistry Stack Exchange. (2018, July 12). Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer?
- PhytoChemia. (2014, August 25). GC Analysis – Part IV. Retention Indices.
- TU Wien's reposiTUm. (n.d.). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components.
- ResearchGate. (2015, June 4). How can I calculate retention indices for identification of compounds using GC-MS?
- ResearchGate. (n.d.). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data.
- GL Sciences. (n.d.). Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX.
- Chemsrc. (2025, August 25). This compound | CAS#:61868-35-7.
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- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- PubChem. (n.d.). 4-Ethyl-3,3-dimethylheptane.
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Application Note: The Use of 4-Ethyl-3,4-dimethylheptane as an Internal Standard for Gas Chromatography Applications
Abstract
This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the effective use of 4-ethyl-3,4-dimethylheptane as an internal standard (IS) in quantitative gas chromatography (GC) analyses. We will explore the fundamental principles of internal standardization, the rationale for selecting this specific compound, and detailed, field-proven protocols for its implementation. The methodologies described herein are designed to enhance analytical precision, accuracy, and overall method robustness by correcting for variations in sample preparation and instrument response.
The Principle and Imperative of Internal Standardization
Quantitative analysis in chromatography aims to determine the precise concentration of a target analyte. However, the analytical process is susceptible to variations that can introduce significant error. These can include minor inconsistencies in injection volume, sample loss during complex extraction procedures, or fluctuations in detector response over an analytical run.[1]
An internal standard is a stable, pure compound, absent from the original sample, which is added in a precise, constant concentration to every sample, calibrator, and quality control (QC) sample before analysis.[2] The fundamental principle is that the internal standard experiences the same procedural variations as the analyte of interest.[1] By calculating the ratio of the analyte's response (e.g., peak area) to the internal standard's response, these variations are effectively normalized.[3] This ratiometric approach significantly improves the precision and accuracy of the final quantitative result.[4][5]
The relationship is governed by the equation:
(Area_Analyte / Area_IS) = RF * (Conc_Analyte / Conc_IS)
Where RF is the Response Factor. A calibration curve is constructed by plotting the peak area ratio against the concentration ratio for a series of standards.[3]
Rationale for Selecting this compound as an Internal Standard
The choice of an internal standard is the most critical decision in developing a robust internally standardized method.[6] The ideal IS should be chemically similar to the analyte(s) but chromatographically resolved.[4] this compound, a branched-chain alkane, possesses several key attributes that make it an excellent candidate for the GC analysis of non-polar, volatile, and semi-volatile organic compounds.
Key Attributes:
-
Chemical Inertness: As a saturated hydrocarbon, it is highly stable and unreactive. It will not degrade during sample preparation or engage in side reactions with analytes or the sample matrix.[7]
-
Appropriate Volatility: With a boiling point of approximately 189.3°C, it is suitable for a wide range of GC applications, eluting in a predictable region for mid-to-high boiling point analytes.[8]
-
Chromatographic Behavior: Its non-polar nature ensures good peak shape on common non-polar and mid-polar GC columns (e.g., DB-5, HP-1). It is structurally unique enough to be well-resolved from many common analytes and contaminants.
-
Absence in Samples: It is not a naturally occurring compound in most biological or environmental matrices, preventing interference from endogenous sample components.[1]
-
Mass Spectrometry (MS) Profile: It produces a characteristic fragmentation pattern under electron ionization (EI), allowing for selective detection and quantification when using GC-MS.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄ | [7][9] |
| Molecular Weight | 156.31 g/mol | [7][9] |
| CAS Number | 61868-35-7 | [7][9] |
| Boiling Point | 189.3 °C | [8] |
| IUPAC Name | This compound | [9] |
Experimental Protocols
These protocols are designed to be adaptable. The choice of solvent and concentrations should be optimized based on the specific analyte(s) of interest, their expected concentration range, and the sensitivity of the instrument.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
The objective is to prepare a concentrated stock solution with high accuracy, from which more dilute working solutions are made.
Materials:
-
This compound (≥99% purity)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Analytical balance (readable to 0.1 mg)
-
GC-grade solvent (e.g., Hexane, Ethyl Acetate, Dichloromethane). The solvent must be compatible with your analytes and GC method.
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10.0 mg of this compound into a clean weighing boat. b. Quantitatively transfer the compound into a 10 mL Class A volumetric flask. c. Use small volumes of the chosen GC-grade solvent to rinse the weighing boat, transferring the rinsate into the flask to ensure no material is lost. d. Add solvent to the flask until it is approximately half-full. Gently swirl to dissolve the compound completely. e. Allow the solution to equilibrate to room temperature. f. Carefully add solvent to the calibration mark on the flask neck. Use a pipette for the final drops. g. Cap the flask and invert it 15-20 times to ensure a homogenous solution. h. Transfer the solution to a labeled, sealed amber vial and store it at 4°C. Document the preparation details.
-
Working Solution (e.g., 10 µg/mL): a. Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL Stock Solution into a 100 mL Class A volumetric flask. b. Dilute to the calibration mark with the same GC-grade solvent. c. Cap and invert 15-20 times to mix thoroughly. d. This working solution is now ready to be added to samples and calibration standards.
Expert Insight: The use of separate, independently prepared stock solutions for calibration standards and quality control (QC) samples is a regulatory expectation in many fields, as it provides a truer test of method accuracy.[10]
Protocol 2: Sample Spiking and Calibration Curve Preparation
This protocol describes how to incorporate the internal standard into unknown samples and generate a calibration curve.
Materials:
-
Internal Standard Working Solution (from Protocol 1)
-
Analyte Stock Solution(s)
-
Blank matrix (e.g., drug-free plasma, clean soil extract)
-
Calibrated pipettes
-
Vials for analysis
Procedure:
-
Spiking the Samples: a. For each unknown sample, QC, and blank, place a defined volume or weight into an appropriate tube (e.g., 1.0 mL of plasma). b. To each tube (except the "double blank"), add a precise, constant volume of the Internal Standard Working Solution (e.g., 50 µL of 10 µg/mL IS solution). This ensures the final IS concentration is identical in every sample.[6] c. Vortex each sample for 10-15 seconds to ensure thorough mixing. d. Proceed with the established sample preparation/extraction procedure (e.g., liquid-liquid extraction, protein precipitation, SPE).
-
Preparing the Calibration Curve: a. Label a series of tubes for your calibration standards (e.g., CAL 1 to CAL 8) plus a blank and a zero standard. b. To each tube, add the same volume of blank matrix used for the samples (e.g., 1.0 mL). c. To each tube from CAL 1 to CAL 8, add a progressively increasing volume of your analyte stock solution(s) to achieve the desired concentration range. d. To the zero standard and each CAL tube, add the exact same volume of the Internal Standard Working Solution that was added to the unknown samples (e.g., 50 µL). e. Vortex all tubes and subject them to the identical sample preparation procedure as the unknowns.
Causality Behind the Method: Adding the internal standard at the earliest possible stage of sample preparation is crucial.[2] This ensures that any analyte lost during subsequent steps (e.g., extraction, evaporation, reconstitution) is compensated for, as the IS will be lost proportionally.[5]
Data Analysis and System Suitability
Data Analysis Workflow
The following diagram illustrates the logical flow of data processing using the internal standard method.
Caption: Workflow for quantitative analysis using the internal standard method.
System Suitability and Method Validation
For a method to be considered trustworthy, it must be validated. The internal standard's performance is a key indicator of system health.
Trustworthiness Checks:
-
IS Peak Area Reproducibility: The absolute peak area of this compound should be monitored across the entire analytical run. For bioanalytical methods, the Coefficient of Variation (%CV) should generally be within ±15-20%. A significant drift or erratic response may indicate an instrument problem (e.g., injector leak, detector fatigue).
-
IS Retention Time Stability: The retention time should be highly consistent. Drastic shifts can indicate changes in carrier gas flow or oven temperature profiles.
-
Recovery: While not required to be 100%, the extraction recovery of the analyte and the internal standard should be consistent and reproducible across the concentration range.[11] This is assessed during method validation by comparing the response of an extracted sample to that of a non-extracted standard representing 100% recovery.
-
Accuracy and Precision: During validation, the accuracy and precision of QC samples are determined. Regulatory guidelines, such as those from the FDA, typically require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (%CV) to also be ≤15% (≤20% at LLOQ).[12]
Visualization of the Core Principle
The following diagram illustrates the logical relationship in how an internal standard corrects for analytical variability.
Caption: How the ratiometric calculation normalizes analytical variability.
Troubleshooting
-
Problem: High variability in IS peak area.
-
Possible Cause: Inconsistent sample spiking; injector issues (septum leak, dirty liner); unstable detector.
-
Solution: Verify pipette calibration; perform injector maintenance; check detector parameters.
-
-
Problem: IS peak co-elutes with an analyte or interference.
-
Possible Cause: Inadequate chromatographic separation.
-
Solution: Modify GC oven temperature program (slower ramp rate); switch to a column with a different stationary phase polarity.
-
-
Problem: No IS peak detected.
-
Possible Cause: Forgot to spike the sample; IS has degraded in solution.
-
Solution: Review sample preparation steps; prepare fresh IS working solutions. Stability of stock and working solutions should be established during method validation.[11]
-
References
As this is a generated document, the following links are placeholders based on the search results and should be verified.
- Vertex AI Search. (n.d.).
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- Kiper, R. A. (n.d.). This compound. In chemister.ru.
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- PubChem. (n.d.). This compound.
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- U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 8, 2026.
- Chemistry For Everyone. (2025, February 10).
- ChemicalBook. (n.d.). 3,4-dimethyl-4-ethylheptane CAS#. Retrieved January 8, 2026.
- Chemsrc. (2025, August 25). This compound | CAS#:61868-35-7. Retrieved January 8, 2026.
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- PubChem. (n.d.). 4-Ethyl-3,5-dimethylheptane. Retrieved January 8, 2026.
- Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS.
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- PubChem. (n.d.). 3-Ethyl-4,4-dimethylheptane. Retrieved January 8, 2026.
- BenchChem. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. Retrieved January 8, 2026.
- U.S. Food and Drug Administration (FDA). (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved January 8, 2026.
- NIST. (n.d.). 4-ethyl-2,4-dimethylheptane. In NIST Chemistry WebBook. Retrieved January 8, 2026.
- ResearchGate. (2025, August 5). USFDA.
- PubChem. (n.d.). 3,4-Dimethylheptane. Retrieved January 8, 2026.
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Application Note: Kinetic Analysis of the Free-Radical Halogenation of 4-Ethyl-3,4-dimethylheptane
Abstract
The halogenation of alkanes is a foundational reaction in organic synthesis, providing a gateway to a wide array of functionalized molecules.[1][2][3] However, for complex, branched alkanes, the reaction often yields a mixture of isomeric products, making the study of its kinetics and regioselectivity crucial for synthetic control. This document provides a comprehensive guide and a detailed experimental protocol for investigating the reaction kinetics of the free-radical halogenation of a structurally complex substrate, 4-Ethyl-3,4-dimethylheptane. We delve into the theoretical underpinnings of the reaction mechanism, provide field-proven insights into experimental design, and offer a step-by-step protocol for reaction execution using photochemical methods and product analysis via gas chromatography (GC).
Scientific Foundation: The Mechanism and Selectivity of Alkane Halogenation
The reaction between an alkane and a halogen (typically Cl₂ or Br₂) in the presence of UV light or heat proceeds via a free-radical chain mechanism.[4][5] Understanding this mechanism is paramount to interpreting kinetic data. The process is universally characterized by three distinct stages: initiation, propagation, and termination.[1]
-
Initiation: The reaction is triggered by the homolytic cleavage of the relatively weak halogen-halogen bond (e.g., Cl-Cl) by an input of energy (UV light, hv), generating two highly reactive halogen radicals.[3][5]
-
Propagation: This is a self-sustaining cycle where a halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with a halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain.
-
Termination: The chain reaction ceases when two radical species combine.
The synthetic utility of this reaction hinges on its regioselectivity —the preference for substitution at one C-H bond over another. This is governed by the stability of the intermediate alkyl radical formed during the first propagation step. The stability order is tertiary (3°) > secondary (2°) > primary (1°), due to hyperconjugation effects.[6][7] Consequently, the reactivity of C-H bonds towards halogen abstraction follows the same trend: 3° > 2° > 1°.[7]
The choice of halogen is a critical experimental variable.
-
Chlorination is a highly exothermic and rapid reaction. According to the Hammond Postulate, the transition state for hydrogen abstraction resembles the reactants.[8] Since the energy differences between 1°, 2°, and 3° C-H bonds are small relative to the high reactivity of the chlorine radical, chlorination is notoriously unselective, yielding a statistical mixture of products.[9][10][11]
-
Bromination , in contrast, is an endothermic process. Its transition state more closely resembles the alkyl radical product.[8] This "late" transition state is more sensitive to the stability differences of the resulting radicals, making bromination highly selective for the most substituted carbon.[9][12]
For our substrate, this compound, we can identify multiple distinct types of hydrogen atoms, each leading to a different constitutional isomer upon monosubstitution.
Experimental Strategy & Design
Our objective is to determine the relative rates of halogenation at the different C-H positions within this compound. The strategy involves a competitive reaction where the alkane is treated with a limited amount of the halogenating agent. The resulting product distribution, quantified by Gas Chromatography (GC), directly reflects the relative rates of hydrogen abstraction.
Causality Behind Experimental Choices:
-
Reaction Initiation: Photochemical initiation (UV light) is chosen over thermal methods. It provides clean, controlled initiation at low temperatures, minimizing potential side reactions and allowing for precise start/stop control of the reaction. A standard photochemical reactor with a quartz immersion well ensures efficient irradiation of the sample.[13]
-
Controlling Stoichiometry: To favor monosubstitution and prevent polyhalogenation, a significant molar excess of the alkane relative to the halogen is crucial.[10] This ensures that a newly formed alkyl radical is more likely to encounter an alkane molecule than a halogenated product.
-
Solvent: An inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is used to ensure homogeneity and facilitate temperature control.
-
Analytical Method: Gas Chromatography (GC) is the gold standard for separating and quantifying volatile isomeric products.[14][15] Coupling with a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while Mass Spectrometry (MS) can be used for definitive identification of the product isomers.[16][17]
Experimental Workflow Diagram
Caption: Workflow for Kinetic Analysis of Alkane Halogenation.
Detailed Protocol: Photochemical Halogenation of this compound
Disclaimer: This protocol involves hazardous materials, including corrosive and toxic halogens. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20]
Materials & Reagents
-
Substrate: this compound (>99% purity)
-
Solvent: Carbon tetrachloride (CCl₄), spectral grade, or cyclohexane
-
Halogenating Agent: Chlorine (Cl₂) gas or Bromine (Br₂), high purity
-
Quenching Solution: 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Apparatus:
-
Photochemical reactor assembly (e.g., 250 mL vessel with quartz immersion well, magnetic stirrer, gas inlet/outlet, condenser).[13]
-
Medium-pressure mercury vapor UV lamp.
-
Gas dispersion tube (for Cl₂).
-
Standard glassware (graduated cylinders, separatory funnel, Erlenmeyer flasks).
-
Gas Chromatograph with FID or MS detector.
-
Reaction Procedure
-
Reactor Setup: Assemble the photochemical reactor in a fume hood. Ensure the quartz immersion well is clean and dry. Connect the UV lamp power supply and a cooling circulator to the immersion well jacket, maintaining a constant temperature (e.g., 25 °C).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in CCl₄ (e.g., 1.0 M).
-
If using bromine, prepare a dilute stock solution in CCl₄ (e.g., 0.2 M). Store this solution in an amber bottle, protected from light.
-
-
Charging the Reactor:
-
To the 250 mL reaction vessel, add 100 mL of the 1.0 M alkane solution (0.1 mol). This represents a 5-fold molar excess over the halogen.
-
Add a magnetic stir bar.
-
-
Inerting the System: Seal the reactor and purge the system with N₂ or Ar for 15-20 minutes to remove all oxygen, which can act as a radical inhibitor.[21]
-
Halogen Addition & Initiation:
-
For Bromination: While stirring vigorously, rapidly add 100 mL of the 0.2 M Br₂ solution (0.02 mol) to the reactor. Immediately turn on the UV lamp to initiate the reaction.
-
For Chlorination: While stirring, bubble Cl₂ gas through the gas dispersion tube into the solution at a controlled, slow rate. The reaction is very fast; initiation with the UV lamp should be simultaneous with gas introduction.
-
-
Reaction Monitoring:
-
The progress of bromination can be visually monitored by the disappearance of the reddish-brown color of Br₂.
-
For both reactions, the duration should be kept short (e.g., 5-15 minutes) to ensure low conversion (<15%) and minimize polyhalogenation.
-
-
Quenching:
-
Turn off the UV lamp.
-
Immediately add 50 mL of 10% aqueous sodium thiosulfate solution to the reactor to consume any unreacted halogen.[22] Stir for 10 minutes.
-
-
Workup and Sample Preparation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash it twice with 50 mL of deionized water and once with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and collect the filtrate.
-
The sample is now ready for GC analysis. A dilution may be necessary depending on the detector's linear range.
-
Gas Chromatography (GC) Analysis
-
Instrument: GC-FID or GC-MS
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkane isomers.[17]
-
Carrier Gas: Helium or Hydrogen
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min. (This program should be optimized to achieve baseline separation of all product peaks).
-
-
Injection: 1 µL, split mode (e.g., 50:1).
Data Analysis & Interpretation
The GC chromatogram will show a large peak for the unreacted alkane and several smaller peaks corresponding to the different monohalogenated isomers.
-
Peak Identification: Identify each product peak using GC-MS fragmentation patterns or by comparing retention times to synthesized standards.
-
Quantification: Integrate the area of each monohalogenated product peak. The relative molar amounts are assumed to be proportional to the peak areas (correction factors may be applied for high accuracy).
-
Calculation of Relative Reactivity: The selectivity of the reaction is determined by calculating the relative reactivity per hydrogen atom for each unique position (1°, 2°, 3°).
Relative Reactivity = (% of Isomer) / (Number of H atoms of that type)
For this compound:
-
Count the number of primary, secondary, and tertiary hydrogens.
-
Calculate the percentage of each corresponding product from the GC peak areas.
-
Apply the formula to find the relative reactivity for each position.
-
Normalize the values by dividing each by the calculated reactivity of the primary hydrogens.
-
Illustrative Data Table
The following table presents hypothetical data to illustrate the expected difference in selectivity between chlorination and bromination.
| C-H Bond Type | Number of Hydrogens | Predicted % Yield (Chlorination) | Relative Reactivity (Chlorination) | Predicted % Yield (Bromination) | Relative Reactivity (Bromination) |
| Primary (1°) | 15 | ~45% | 1.0 (normalized) | ~1% | 1.0 (normalized) |
| Secondary (2°) | 6 | ~35% | ~1.9 | ~9% | ~225 |
| Tertiary (3°) | 2 | ~20% | ~3.3 | ~90% | ~6750 |
Note: These values are illustrative, based on typical selectivities of 1:3.8:5 for chlorination and 1:82:1600 for bromination at room temperature, and will vary with precise reaction conditions.[7][11] The data clearly shows that bromination is far more selective for the most stable tertiary position.
Free-Radical Halogenation Mechanism
Caption: General Mechanism of Free-Radical Halogenation.
Conclusion
This application note provides a robust framework for the kinetic analysis of the halogenation of complex alkanes like this compound. By combining controlled photochemical reaction conditions with quantitative GC analysis, researchers can accurately determine the relative reactivities of different C-H bonds. The stark contrast in selectivity between chlorination and bromination, grounded in the principles of radical stability and reaction thermodynamics, can be experimentally verified. This protocol serves as a valuable tool for professionals in organic synthesis and drug development, enabling a deeper understanding of reaction mechanisms and facilitating the strategic functionalization of saturated hydrocarbons.
References
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- ACS Publications. (1992). Three methods for studying the kinetics of the halogenation of acetone.
- Agilent Technologies. (2011). Analysis of halogenated hydrocarbons in air.
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Application Note: Experimental Determination of the Boiling Point of 4-Ethyl-3,4-dimethylheptane
Abstract
This application note provides a comprehensive guide for the experimental determination of the boiling point of 4-Ethyl-3,4-dimethylheptane (CAS No. 61868-35-7).[1][2] As a branched C11 alkane, its physical properties, such as boiling point, are crucial for its application in areas like fuel development and as a solvent in organic synthesis.[3] This document outlines two robust methodologies: the micro-scale Siwoloboff method, ideal for small sample quantities, and the classic simple distillation method for larger volumes. Detailed, step-by-step protocols are provided for both techniques, emphasizing experimental accuracy, reproducibility, and safety. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require precise and reliable boiling point data.
Introduction: The Significance of Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, and the liquid transforms into a vapor.[4] For a pure substance, the normal boiling point, measured at a standard atmospheric pressure of 101.325 kPa, is a characteristic physical property that can be used for identification and purity assessment.[5] In the case of this compound, an isomer of undecane, its branched structure influences its intermolecular van der Waals forces, resulting in a boiling point that is expected to differ from its straight-chain counterpart.[6]
Published data for the boiling point of this compound shows some variability, with one source citing 189.3°C and another estimating it to be around 181°C.[7] Such discrepancies highlight the importance of precise experimental determination. This application note details methodologies that adhere to the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103: Boiling Point, ensuring the generation of high-quality, reliable data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [2][3] |
| Molecular Weight | 156.31 g/mol | [2][3] |
| CAS Number | 61868-35-7 | [1][2] |
| Reported Boiling Point | 189.3 °C | [7] |
| Estimated Boiling Point | ~181 °C | |
| Physical State | Liquid (at 20°C) | [8] |
| Density | Estimated 0.7-0.8 g/cm³ | [3] |
| Solubility | Insoluble in water | [8] |
Safety Precautions for Handling Alkanes
This compound, as a C11 alkane, is a flammable liquid and its vapors can form explosive mixtures with air.[9] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid the inhalation of vapors.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates with exposed elements, and sparking equipment. Use of intrinsically safe heating mantles is recommended.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[10]
-
Spills: In the event of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and dispose of it according to institutional and local regulations.
-
Disposal: Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.
Experimental Protocols for Boiling Point Determination
Two primary methods are presented here: the Siwoloboff method for micro-scale determination and simple distillation for larger quantities. The choice of method will depend on the amount of sample available.
Protocol 1: Micro-Scale Boiling Point Determination (Siwoloboff Method)
This method is ideal when the sample volume is limited (0.25-0.5 mL).[11] It relies on observing the temperature at which the vapor pressure of the sample inside a capillary tube equals the atmospheric pressure.[12]
-
This compound (sample)
-
Thiele tube filled with mineral oil
-
Calibrated thermometer (-10 to 250°C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or heating mantle)
-
Clamp and stand
Caption: Workflow for the Siwoloboff boiling point determination method.
-
Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.[13]
-
Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
Observation during Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands.
-
Reaching the Boiling Point: Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the sample is boiling.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12] Record this temperature.
-
Repeatability: Repeat the determination at least twice. The observed boiling points should be within 1°C of each other for good precision.[11]
Protocol 2: Simple Distillation for Boiling Point Determination
This method is suitable when a larger volume of the sample (at least 5-10 mL) is available and also serves to purify the liquid.[14] The boiling point is the stable temperature at which the liquid distills.[4]
-
This compound (sample)
-
Distillation flask (e.g., 25 mL or 50 mL round-bottom flask)
-
Three-way adapter (distillation head)
-
Liebig condenser
-
Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)
-
Calibrated thermometer and adapter
-
Boiling chips or a magnetic stir bar
-
Heating mantle
-
Clamps and stand
-
Water source for condenser
Caption: Workflow for boiling point determination via simple distillation.
-
Apparatus Assembly: Assemble the simple distillation apparatus as shown in standard organic chemistry laboratory manuals. Ensure all glass joints are properly sealed.
-
Sample and Boiling Chips: Place 10-15 mL of this compound and a few boiling chips into the distillation flask. The flask should be no more than two-thirds full.[15]
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the three-way adapter. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.[15]
-
Condenser Water: Turn on the cooling water to the condenser, with water entering at the bottom and exiting at the top.
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Distillation and Measurement: As the liquid boils, the vapor will rise and condense on the thermometer bulb, and then in the condenser. The temperature will stabilize. Record the temperature at which there is a steady distillation rate of approximately 1-2 drops per second.[4] This stable temperature is the boiling point.
-
Completion: Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness.[15]
-
Cooling: Remove the heating mantle and allow the apparatus to cool before disassembly.
Data Analysis and Interpretation
The experimentally determined boiling point should be corrected to standard atmospheric pressure if the measurement is performed at a significantly different pressure. The Sydney-Young equation can be used for this correction. For replicate measurements, the average boiling point and the standard deviation should be reported. The purity of the sample can be inferred from the boiling point range; a pure compound will typically have a narrow boiling range of 1-2°C.[4]
Conclusion
This application note provides detailed and reliable protocols for the experimental determination of the boiling point of this compound. Both the micro-scale Siwoloboff method and the simple distillation method, when performed with care and adherence to safety precautions, will yield accurate and reproducible results. This experimentally determined value is essential for the proper handling, application, and quality control of this compound in research and industrial settings.
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Application Note: High-Resolution Mass Spectrometry for the Definitive Identification of Undecane Isomers
Abstract
The structural elucidation of alkane isomers presents a significant analytical challenge due to their identical molecular weights and often similar physicochemical properties. This is particularly true for undecane (C₁₁H₂₄), a common constituent in fuels, environmental samples, and a structural motif in various chemical syntheses. This application note presents a robust methodology for the separation and definitive identification of undecane isomers using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS), featuring an Orbitrap mass analyzer. We detail a complete workflow, from sample preparation to data interpretation, leveraging high-resolution gas chromatography for isomer separation and characteristic mass spectral fragmentation patterns for structural confirmation. This guide is designed for researchers, scientists, and professionals in analytical chemistry, environmental science, and drug development who require unambiguous isomer identification.
Introduction: The Challenge of Isomer Specificity
Undecane exists in 159 structural isomeric forms. Distinguishing between these isomers is critical as their individual properties can significantly impact the characteristics of a mixture, be it the octane rating of a fuel or the biological activity of a metabolite. Conventional mass spectrometry can struggle to differentiate these isomers as they share the same nominal mass and their electron ionization (EI) mass spectra can be strikingly similar.[1][2]
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, enabling the determination of elemental composition with high confidence.[3][4] When coupled with a high-efficiency gas chromatography separation, GC-HRMS becomes a powerful tool for resolving complex isomeric mixtures.[1][5] The Orbitrap mass analyzer, known for its high resolution and mass accuracy, allows for the differentiation of isobaric interferences and provides unambiguous elemental formulas for fragment ions, which is key to elucidating isomeric structures.[6][7][8]
This document provides the scientific rationale and a detailed protocol for using GC-HRMS to distinguish between undecane isomers, focusing on the predictable fragmentation pathways that arise from the stability of resulting carbocations.[9][10]
Principle of the Method
The methodology relies on two core principles:
-
Chromatographic Separation: A non-polar capillary GC column separates the undecane isomers based on their boiling points and molecular shape. Branched isomers typically have lower boiling points and thus shorter retention times than the linear n-undecane.
-
High-Resolution Mass Analysis: Following separation, the isomers are subjected to electron ionization (EI). While EI is a "hard" ionization technique that causes extensive fragmentation, the resulting patterns are reproducible and characteristic of the molecule's structure.[11][12][13] Cleavage is favored at branching points, as this leads to the formation of more stable secondary or tertiary carbocations.[2][9][10] The high-resolution mass analyzer allows for the accurate mass measurement of these fragment ions, confirming their elemental composition and aiding in the structural assignment.
Experimental Workflow
The overall experimental workflow is depicted below. It encompasses sample preparation, GC separation, HRMS analysis, and data interpretation to achieve definitive isomer identification.
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Application Note: A Robust Quantitative NMR (qNMR) Method for the Analysis of Branched Alkanes
Abstract
This application note presents a detailed guide for the development and validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of branched alkanes. Addressing the inherent challenges of spectral overlap in ¹H NMR and long relaxation times in ¹³C NMR, this guide provides researchers, scientists, and drug development professionals with a comprehensive protocol. The methodology leverages a strategic selection of internal standards, optimized acquisition parameters, and advanced data processing techniques, including deconvolution and 2D NMR, to ensure accurate and reproducible quantification of branched alkanes in complex mixtures.
Introduction: The Challenge and Opportunity of Quantifying Branched Alkanes
Branched alkanes are fundamental components in a vast array of materials, from fuels and lubricants to pharmaceutical excipients and polymers. Their isomeric complexity and the subtle differences in their chemical structures present a significant analytical challenge. Traditional chromatographic methods can be time-consuming and may require extensive calibration for each analyte.[1] Quantitative NMR (qNMR) offers a powerful alternative, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for universal calibration with a single internal standard.[2]
However, the ¹H NMR spectra of branched alkane mixtures are often characterized by severe signal overlap in the aliphatic region (typically 0.5-2.0 ppm), making direct integration of individual resonances difficult, if not impossible.[3] This application note provides a systematic approach to overcome these challenges, establishing a robust and reliable qNMR workflow.
Foundational Principles for Accurate qNMR
The core principle of qNMR is that the integral of a resonance is directly proportional to the molar concentration of the nucleus giving rise to that signal.[2] For absolute quantification, an internal standard of known purity and concentration is added to the sample. The concentration of the analyte can then be calculated using the following equation:
Purity of Analyte (Pa) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity of Standard (P_std)[2]
Where:
-
I : Integral value
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
a : Analyte
-
std : Internal Standard
To ensure the accuracy of this relationship, several experimental parameters must be carefully controlled.
The Critical Role of the Internal Standard
The choice of an internal standard is paramount for accurate qNMR. An ideal internal standard for non-polar analytes like branched alkanes should possess the following characteristics:
-
High Purity and Stability: The purity of the standard must be accurately known and it should not react with the analyte or the solvent.[4]
-
Solubility: It must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[5]
-
Non-Overlapping Signals: Its NMR signals should appear in a clear region of the spectrum, away from the analyte signals.[5]
-
Simple Spectrum: Ideally, it should produce a simple spectrum with sharp singlets to facilitate accurate integration.[6]
For the analysis of branched alkanes in non-polar deuterated solvents such as chloroform-d (CDCl₃), 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice. Its key properties are summarized in Table 1.
| Internal Standard | Molar Mass ( g/mol ) | ¹H Chemical Shift (in CDCl₃) | Key Advantages for Alkane Analysis |
| 1,4-Bis(trimethylsilyl)benzene (BTMSB) | 222.48 | ~0.25 ppm (s, 18H), ~7.5 ppm (s, 4H) | The high-field TMS signal at ~0.25 ppm is typically in a clear region, away from the bulk of the alkane signals. It provides a strong, sharp singlet from 18 equivalent protons, enhancing sensitivity. It is highly soluble in non-polar organic solvents.[7] |
Experimental Workflow: From Sample Preparation to Data Acquisition
A meticulously executed experimental workflow is the foundation of a reliable qNMR method. The following diagram and protocol outline the key steps.
Caption: Overall workflow for the quantitative NMR analysis of branched alkanes.
Protocol 1: Sample Preparation
-
Accurate Weighing: Using a calibrated analytical balance, accurately weigh approximately 5-20 mg of the branched alkane sample into a clean, dry vial.[8] Record the mass to the nearest 0.01 mg.
-
Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., BTMSB) into the same vial.[8] The molar ratio of the standard to the estimated analyte should be roughly 1:1 to ensure comparable signal intensities.[9]
-
Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[7]
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial. A clear, homogeneous solution is crucial for high-quality NMR data.
-
Transfer: Carefully transfer the solution to a high-quality NMR tube, ensuring no solid particles are present.[10]
Protocol 2: NMR Data Acquisition
-
Instrument Preparation: Allow the sample to equilibrate to the magnet's temperature for at least 5 minutes.[6] Perform standard tuning and matching of the probe, followed by shimming to optimize the magnetic field homogeneity.
-
Determine the 90° Pulse Width: Accurately calibrate the 90° pulse width for the specific sample to ensure uniform excitation across the spectrum.[2]
-
Measure T₁ Relaxation Times: The spin-lattice relaxation time (T₁) is a critical parameter for quantitative accuracy.[11] Use an inversion-recovery pulse sequence to measure the T₁ values for both the analyte and internal standard signals. The relaxation delay (d1) in the quantitative experiment should be set to at least 5 times the longest T₁ value to ensure full relaxation between scans.[12] For alkanes, T₁ values can vary depending on molecular size and structure.[13]
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[7]
-
Relaxation Delay (d1): ≥ 5 x longest T₁.
-
Acquisition Time (at): Typically 2-4 seconds to ensure the free induction decay (FID) has fully decayed.[2]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is necessary for integration errors of less than 1%.[2][6]
-
Receiver Gain (rg): Set automatically to avoid clipping of the FID.
-
Advanced Strategies for Overcoming Signal Overlap
The primary hurdle in the qNMR of branched alkanes is the extensive overlap of proton signals. The following strategies can be employed to address this.
¹³C qNMR: An Alternative Approach
While ¹H NMR is generally preferred for its higher sensitivity, ¹³C NMR can offer better signal dispersion for alkanes.[14] However, several challenges must be addressed for quantitative ¹³C NMR:
-
Long T₁ Values: Quaternary and other carbons in alkanes can have very long T₁ relaxation times, necessitating long relaxation delays.[9]
-
Nuclear Overhauser Effect (NOE): To suppress the NOE, which can lead to inaccurate integrals, inverse-gated decoupling should be used.[6]
-
Low Natural Abundance: The low natural abundance of ¹³C requires a significantly larger number of scans to achieve adequate S/N.
Despite these challenges, for certain mixtures where ¹H NMR is intractable, ¹³C qNMR can be a viable, albeit more time-consuming, option.
Deconvolution and Spectral Fitting
Computational methods can be used to resolve overlapping signals in the ¹H NMR spectrum. Deconvolution algorithms fit the experimental spectrum to a sum of theoretical lineshapes (e.g., Lorentzian or Gaussian), providing the areas of the individual underlying peaks.[4][15] This approach can be powerful but requires careful implementation and validation.
Caption: The process of spectral deconvolution for resolving overlapping NMR signals.
2D NMR Techniques for Enhanced Resolution
Two-dimensional (2D) NMR experiments can provide the necessary resolution to quantify components in highly complex mixtures.
-
¹H-¹H COSY (Correlation Spectroscopy): While not directly quantitative in its standard form, COSY can help in assigning resonances to specific spin systems within the mixture, aiding in the selection of non-overlapped signals for quantification if any exist.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, spreading the signals over a second dimension and significantly reducing overlap.[16] Quantitative HSQC methods are being developed and show promise for complex mixture analysis.[17]
-
DQF-COSY (Double-Quantum Filtered COSY): This technique has been successfully applied to characterize mixtures of linear and branched alkanes, even within porous media where line broadening is an issue.[18][19] It can suppress the diagonal peaks, simplifying the cross-peak region and aiding in the identification and potential quantification of different isomers.
Data Processing and Analysis
Accurate data processing is as crucial as data acquisition for reliable quantitative results.
Protocol 3: Data Processing
-
Fourier Transformation: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.
-
Phasing: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[7]
-
Integration:
-
Calibrate the integral of the well-resolved internal standard signal to the number of protons it represents (e.g., 18 for the TMS protons of BTMSB).
-
Integrate the target analyte signals. If deconvolution was used, utilize the areas of the fitted peaks. For resolved signals, integrate a region that encompasses at least 20 times the signal's half-width.
-
Method Validation
Validation ensures that the developed qNMR method is fit for its intended purpose. Key validation parameters, in accordance with ISO/IEC 17025 guidelines, include:[20][21]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the analyte signal from others, potentially with the aid of 2D NMR.
-
Linearity: The response of the method should be linear over a range of analyte concentrations. This can be assessed by preparing samples with varying analyte-to-standard ratios.
-
Accuracy: The closeness of the measured value to the true value. This can be determined by analyzing a certified reference material or by comparing the qNMR results with those from an orthogonal method.
-
Precision: The closeness of agreement between independent test results. This is evaluated at two levels:
-
Repeatability: The precision under the same operating conditions over a short interval.
-
Reproducibility: The precision between different laboratories, or on different days with different operators.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).[22]
Conclusion
Quantitative NMR spectroscopy provides a powerful and versatile platform for the analysis of branched alkanes. While signal overlap in ¹H NMR presents a significant challenge, it can be effectively addressed through a combination of a carefully selected internal standard, rigorous experimental protocol, and the application of advanced techniques such as ¹³C qNMR, spectral deconvolution, and 2D NMR. By following the detailed protocols and validation guidelines presented in this application note, researchers can develop robust and reliable qNMR methods for the accurate quantification of branched alkanes in a variety of scientific and industrial applications.
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Application Notes & Protocols: The Role of 4-Ethyl-3,4-dimethylheptane in the Characterization of Complex Hydrocarbon Mixtures
Introduction: Navigating the Complexity of Hydrocarbon Mixtures
Complex hydrocarbon mixtures, such as crude oil, gasoline, jet fuel, and environmental contaminants, are composed of thousands of individual compounds.[1] The precise composition, particularly the distribution of linear, branched, and cyclic alkanes, dictates the physical and chemical properties of these mixtures, such as octane rating, cetane number, and viscosity.[2][3] Highly branched alkanes, like 4-Ethyl-3,4-dimethylheptane, are of significant interest as they influence combustion properties and serve as key markers in geochemical and environmental studies.[4][5]
This guide provides an in-depth look at this compound (C₁₁H₂₄), a representative highly-branched alkane. We will explore its properties and detail its application as a reference standard in gas chromatography (GC) for the robust characterization of complex hydrocarbon samples and its role in the formulation of synthetic fuel surrogates. The protocols herein are designed for researchers in the petroleum, alternative fuels, and environmental science sectors, providing a framework for accurate and reproducible analysis.
Physicochemical Profile: this compound
A thorough understanding of the physical and chemical properties of a reference compound is fundamental to its application. This compound is a saturated, aliphatic hydrocarbon.[6] Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₁₁H₂₄ | [6][7] |
| Molecular Weight | 156.31 g/mol | [6][7] |
| CAS Number | 61868-35-7 | [6][7] |
| Boiling Point | 189.3 °C | [8] |
| Canonical SMILES | CCCC(C)(CC)C(C)CC | [6] |
| InChIKey | RMVWUAZCGGWZKA-UHFFFAOYSA-N | [6] |
Synthesis Note: For analytical purposes, high-purity this compound is required. Common synthetic routes in the petrochemical industry that can produce such branched alkanes include alkylation reactions, catalytic cracking of larger hydrocarbons, and isomerization of straight-chain alkanes.[6][9]
Core Applications in Hydrocarbon Analysis
Component in Fuel Surrogate Mixtures
The sheer complexity of real transportation fuels makes their detailed combustion modeling computationally prohibitive.[4] To overcome this, researchers formulate "surrogate fuels"—simpler mixtures of a few well-characterized compounds that emulate the properties of the real fuel.[10][11] These surrogates typically include representatives from key hydrocarbon classes: n-alkanes, iso-alkanes, cycloalkanes, and aromatics.
This compound serves as an ideal candidate for the iso-alkane component in jet fuel or gasoline surrogates due to its high degree of branching, which significantly impacts ignition quality.[4] By incorporating it into a surrogate mixture, researchers can create a model fuel that more accurately reproduces the combustion behavior of complex, real-world fuels in engine simulations.
Caption: Conceptual diagram of a fuel surrogate mixture.
Reference Standard for Gas Chromatography (GC)
Gas chromatography is the cornerstone of detailed hydrocarbon analysis.[12][13] Identifying peaks in a complex chromatogram relies on comparing their retention times to those of known standards. The Kovats Retention Index (RI) system provides a robust method for this, normalizing retention times relative to a series of co-injected n-alkanes. The RI of an unknown compound can then be compared to literature values for tentative identification.
The availability of pure this compound allows for its precise RI to be determined on various GC columns. Researchers can then use this value to:
-
Confirm Identification: Positively identify the this compound peak in a complex mixture by matching its RI.
-
Calibrate Structure-Retention Models: Use its known structure and RI as a data point for developing models that predict the retention behavior of other, unknown branched alkanes.[14]
Experimental Protocols
Protocol 1: Preparation of Analytical Standards
Objective: To prepare a high-purity stock solution and working standards of this compound for GC analysis.
Materials:
-
This compound (≥99% purity)
-
n-Hexane or n-Heptane (GC grade, ≥99.5% purity)
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (1000 µg/mL): a. Tare a clean, dry 10 mL volumetric flask on an analytical balance. b. Carefully add approximately 10 mg of this compound to the flask. Record the exact weight. c. Dissolve the compound in a small amount of n-hexane. d. Bring the flask to the 10 mL mark with n-hexane. e. Cap and invert the flask 15-20 times to ensure homogeneity. f. Calculate the precise concentration based on the recorded weight.
-
Working Standard Preparation (e.g., 10 µg/mL): a. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with n-hexane. c. Cap and invert to mix thoroughly. This creates a 10 µg/mL working standard.
Senior Scientist's Note: The choice of solvent is critical. n-Hexane or n-heptane are excellent choices as they are common in petroleum analysis and will elute early in the GC run, minimizing interference with the analyte peak. Always use Class A glassware for the highest accuracy.
Protocol 2: Determination of Kovats Retention Index by GC-FID
Objective: To determine the Kovats Retention Index of this compound on a non-polar capillary column.
Instrumentation & Reagents:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Non-polar capillary column (e.g., 100% dimethylpolysiloxane, such as DB-1 or HP-1).
-
n-Alkane standard mix (e.g., C₈-C₂₀).
-
Working standard of this compound (from Protocol 1).
-
Carrier gas: Helium or Hydrogen.
GC-FID Method Parameters (Typical):
| Parameter | Setting |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 5 °C/min |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min |
| Detector (FID) | 280 °C, H₂ flow: 30 mL/min, Air flow: 300 mL/min |
Procedure:
-
Sample Preparation: Create a co-injection mixture by combining the n-alkane standard with the this compound working standard in a single vial.
-
Instrument Setup: Equilibrate the GC-FID system with the method parameters listed above.
-
Blank Run: Inject 1 µL of pure n-hexane to ensure the system is clean and free of interfering peaks.
-
Analysis: Inject 1 µL of the co-injection mixture prepared in step 1.
-
Data Acquisition: Record the chromatogram until the last n-alkane has eluted.
-
Peak Identification: Identify the retention times (t_R_) for the n-alkanes that elute just before (t_R(n)) and just after (t_R(n+z)) the this compound peak (t_R(i)_). Let 'n' and 'n+z' be the carbon numbers of these n-alkanes.
-
Calculation: Calculate the Kovats Retention Index (I) using the following formula:
I = 100n + 100z * [log(t_R(i)) - log(t_R(n))] / [log(t_R(n+z)) - log(t_R(n))]
Senior Scientist's Note: A non-polar stationary phase is chosen because it separates compounds primarily by their boiling points, which is the basis of the Kovats RI system.[15] The temperature program is designed to provide good separation of a wide range of hydrocarbon isomers. Running a blank is a non-negotiable step to validate the cleanliness of the analytical system.
Caption: Workflow for determining the Kovats Retention Index.
Conclusion
This compound is more than just another C₁₁ hydrocarbon; it is a vital tool for researchers working with complex hydrocarbon mixtures. Its utility as a well-characterized iso-alkane in fuel surrogate development enables more accurate combustion modeling. Furthermore, as a high-purity analytical standard, it allows for the precise determination of retention indices, which is fundamental for the qualitative analysis of petroleum fractions and environmental samples by gas chromatography. The protocols detailed in this guide provide a standardized approach to leveraging this compound, ensuring data integrity and contributing to a deeper understanding of complex hydrocarbon systems.
References
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography.
- ASTM International. (2024). D7753 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography.
- Kiper, R. A. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Alfarraj, S., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central.
- Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
- Intertek. (n.d.). ASTM Petroleum Test Methods.
- ChemSrc. (2024). This compound.
- Zhang, Y., et al. (2021). Molecular Analyses of Petroleum Hydrocarbon Change and Transformation during Petroleum Weathering by Multiple Techniques. National Institutes of Health.
- National Center for Biotechnology Information. (n.d.). 3-Ethyl-4,4-dimethylheptane. PubChem Compound Database.
- NIST. (n.d.). Heptane, 4-ethyl-3-methyl-. NIST Chemistry WebBook.
- Wilde, M. (2014). Synthesis of H-branch alkanes. PEARL - University of Plymouth.
- National Center for Biotechnology Information. (n.d.). 4-Ethyl-3,3-dimethylheptane. PubChem Compound Database.
- Ahmed, A., et al. (2019). Hydrocarbons for the next generation of jet fuel surrogates.
- Request PDF. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.
- Western Oregon University. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- Wang, H., et al. (2018). Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. MDPI.
- Dooley, S., et al. (2010). LEA surrogate for emulating the physical and chemical properties of conventional jet fuel.
- NIST. (n.d.). 3,4-Dimethylheptane, threo. NIST Chemistry WebBook.
- Black, F. (1980). Passenger car hydrocarbon emissions speciation.
- Unacademy. (n.d.). Nomenclature of Organic Compounds.
- Google Patents. (n.d.). CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof.
- NIST. (n.d.). 4-ethyl-2,4-dimethylheptane. NIST Chemistry WebBook.
- ChemConnections. (n.d.). Gas Chromatography.
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- 1. "Synthesis of H-branch alkanes" by Michael Wilde [pearl.plymouth.ac.uk]
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Application Notes and Protocols: The Grignard Reaction for the Synthesis of Tertiary Alcohols
Introduction: A Cornerstone of Carbon-Carbon Bond Formation
The Grignard reaction, discovered by French chemist François Auguste Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile tools in synthetic organic chemistry.[1][2] Its primary utility lies in the formation of new carbon-carbon bonds, enabling the construction of complex molecular skeletons from simpler precursors.[1][2][3] This guide focuses specifically on the application of Grignard reagents for the synthesis of tertiary alcohols, a critical transformation for researchers in medicinal chemistry and drug development.
While the user's topic specified the synthesis of tertiary alkanes, it is crucial to clarify that the direct, immediate product of the reaction between a Grignard reagent and a ketone or ester is a tertiary alcohol. This alcohol can then be readily converted to the corresponding alkane through subsequent dehydroxylation and reduction steps, but the core Grignard synthesis itself terminates at the alcohol stage.
This document provides an in-depth exploration of the reaction mechanism, practical guidance on experimental design, detailed step-by-step protocols, and essential safety considerations for the successful and safe execution of this foundational reaction.
The Underlying Chemistry: Reaction Mechanism
The efficacy of the Grignard reaction stems from a fundamental reversal of polarity (umpolung). The insertion of a magnesium atom between the carbon-halogen bond of an organic halide transforms the carbon from an electrophilic or neutral center into a highly nucleophilic one.[4]
Formation of the Grignard Reagent
The process begins with the reaction of an alkyl or aryl halide with magnesium metal turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[5] The solvent is not merely a medium but plays a critical role in stabilizing the nascent organomagnesium species through coordination.[2][6]
R-X + Mg --(anhydrous ether)--> R-Mg-X (where R = alkyl, aryl; X = Cl, Br, I)
The resulting carbon-magnesium bond is highly polarized, conferring significant carbanionic character on the carbon atom, making it a potent nucleophile and a strong base.[1][7]
Nucleophilic Attack on a Carbonyl Group
The nucleophilic Grignard reagent readily attacks the electrophilic carbon of a carbonyl group.[1][7][8] The pathway to a tertiary alcohol depends on the choice of the carbonyl substrate.
-
From Ketones: A single equivalent of the Grignard reagent attacks the ketone's carbonyl carbon. The pi bond of the carbonyl breaks, and its electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[3][9]
-
From Esters: The synthesis of tertiary alcohols from esters requires at least two equivalents of the Grignard reagent.[4][7][9]
-
The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate.
-
This intermediate is unstable and collapses, expelling the alkoxy group (-OR') to form a ketone.[4][9]
-
This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the magnesium alkoxide intermediate.[9] This method is particularly effective for synthesizing tertiary alcohols with at least two identical substituents.[8][9][10]
-
Acidic Work-up
The reaction is terminated by the addition of a dilute aqueous acid (e.g., HCl, H₂SO₄, or NH₄Cl). This "work-up" step serves two purposes: it protonates the magnesium alkoxide to yield the final tertiary alcohol product, and it neutralizes any unreacted Grignard reagent.[3][7][11]
Mechanism Visualization
Caption: General mechanism for tertiary alcohol synthesis via Grignard reaction.
Experimental Design and Key Considerations
The success of a Grignard reaction is critically dependent on meticulous planning and the exclusion of interfering substances.
-
Anhydrous Conditions are Paramount: Grignard reagents are powerful bases that react violently with protic sources, including water, alcohols, and even atmospheric moisture.[1][12][13] This "quenching" reaction forms an alkane, consuming the reagent and preventing the desired synthesis.[9][13] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[14] Solvents and reagents must be certified anhydrous.[15]
-
Solvent Choice: Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents.[2] THF is often preferred due to its higher boiling point and superior ability to solvate the Grignard reagent, which can be beneficial for less reactive halides.[14][16]
-
Reagent Selection and Quality:
-
Organic Halide: Reactivity follows the order R-I > R-Br > R-Cl. Alkyl bromides are a common and effective choice.[1]
-
Magnesium: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to begin. Activation can be achieved by crushing the turnings, adding a small crystal of iodine, or using a few drops of an initiator like 1,2-dibromoethane.[4][12]
-
-
Reaction Initiation and Temperature Control: The formation of the Grignard reagent has an induction period and can be difficult to initiate. Once started, the reaction is highly exothermic.[2][12][16] The organic halide should be added slowly and dropwise to maintain a gentle reflux and prevent a dangerous runaway reaction.[14] An ice bath should always be on hand to cool the reaction if it becomes too vigorous.[12][14][16]
Table 1: Critical Parameters for Grignard Synthesis of Tertiary Alcohols
| Parameter | Choice & Rationale | Potential Issues |
| Organic Halide | Alkyl/Aryl Bromide is a good balance of reactivity and cost. Iodides are more reactive but more expensive. | Chlorides can be sluggish. Ensure halide is pure and dry. |
| Carbonyl | Ketone: For tertiary alcohols with 3 distinct R-groups. Ester: For tertiary alcohols with 2 identical R-groups. | Sterically hindered ketones may undergo enolization instead of addition.[9][17] |
| Solvent | Anhydrous THF or Diethyl Ether. THF has a higher boiling point, allowing for higher reaction temperatures if needed. | MUST BE ANHYDROUS. Ether is extremely flammable (B.P. ~35°C).[5] |
| Atmosphere | Inert (Nitrogen or Argon). | Presence of O₂ can lead to oxidation side-products. Moisture will quench the reagent. |
| Temperature | Control is critical. Formation is often initiated with gentle heat, then maintained at reflux by slow addition. Addition to carbonyl is often done at 0°C to control exotherm. | Runaway reactions are a major fire hazard.[14][16] |
Detailed Experimental Protocols
Safety First: These protocols involve highly flammable and reactive materials. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and Nomex gloves.[14][16] Ensure an appropriate fire extinguisher (Class D for metal fires) is accessible. Do not work alone.[14][16]
Protocol 1: Formation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of dry nitrogen or argon.[14][18]
-
Reagent Setup: Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.
-
Initiation: Add a small portion (~10%) of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The solution should become cloudy and gentle boiling should commence, indicating the reaction has started.[19] If it does not start, gently warm the flask with a water bath.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[19]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent and should be used promptly.[20]
Protocol 2: Synthesis of a Tertiary Alcohol from a Ketone (Triphenylmethanol)
-
Substrate Preparation: Dissolve benzophenone (1.0 eq) in anhydrous diethyl ether in a separate flask.
-
Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
-
Addition: Add the benzophenone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 20°C.[20]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the ketone.
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any excess Grignard reagent.[20] Alternatively, pour the reaction mixture slowly over crushed ice, followed by dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.[20]
-
Washing: Combine the organic extracts and wash sequentially with dilute HCl (if not used in quenching), water, saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).[20]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.[20]
-
Purification: Purify the crude product by recrystallization (for solids like triphenylmethanol) or distillation (for liquids).[19][21]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Grignard synthesis.
Troubleshooting Common Issues
| Problem | Symptom | Possible Cause(s) & Solution(s) |
| Failure to Initiate | No cloudiness, bubbling, or heat is observed after adding the initial portion of halide. | 1. Wet Glassware/Reagents: Stop, re-dry all glassware, and use fresh anhydrous solvents.[9][15] 2. Inactive Magnesium: Add a small iodine crystal, a few drops of 1,2-dibromoethane, or gently crush the Mg turnings with a dry glass rod. |
| Low Product Yield | The isolated mass of the purified alcohol is significantly lower than theoretical. | 1. Reagent Quenching: Trace moisture was present. Improve drying techniques for future runs.[15] 2. Incomplete Reaction: Extend reaction time or gently heat. 3. Ketone Enolization: A bulky Grignard reagent may act as a base instead of a nucleophile. Use a less hindered reagent if possible.[9][17] |
| Side Product Formation | TLC or NMR analysis shows significant impurities, often a symmetrical alkane (R-R). | Wurtz Coupling: The Grignard reagent couples with unreacted organic halide. This is minimized by slow, controlled addition of the halide to the magnesium, ensuring its concentration remains low. |
| Reaction Runaway | The reaction becomes uncontrollably vigorous, with rapid boiling and potential expulsion of solvent. | Addition Rate Too Fast: The rate of halide addition was too high, causing a rapid buildup of heat. Immediately immerse the flask in an ice bath and stop the addition. Always maintain control over the exotherm.[14][16] |
References
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- What are Grignard reagent preparation precautions during prepar
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- Developing SOPs for Hazardous Chemical Manipul
- Grignard reaction - Wikipedia. [Link]
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- Synthesis of Alcohols; Grignard Addition - Chad's Prep®. [Link]
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- Grignard Synthesis of Various Tertiary Alcohols. [Link]
- Grignard Reaction - American Chemical Society. [Link]
- for the use of hazardous materials or equipment - Laboratory Safety Standard Oper
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]
- Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Journal of Chemical Educ
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- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]
- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. [Link]
- grignard reagents - Chemguide. [Link]
- A one-step alternative to the Grignard reaction - RSC Publishing. [Link]
- Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC - NIH. [Link]
- Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis - ResearchG
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Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to Resolving Co-elution of C11H24 Isomers in Gas Chromatography
Welcome to our specialized support center. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of separating undecane (C11H24) isomers. The 159 structural isomers of undecane present a significant analytical hurdle due to their similar physicochemical properties, particularly their close boiling points, which often leads to co-elution in gas chromatography (GC).[1]
This resource provides a systematic approach to troubleshooting, offering field-proven insights and detailed protocols to achieve baseline separation and ensure the integrity of your analytical results.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution, the incomplete separation of two or more compounds, can severely compromise both qualitative and quantitative analysis.[2] This guide provides a logical workflow to diagnose and resolve these issues when analyzing C11H24 isomers.
Question: My chromatogram shows a single broad or asymmetrical peak where multiple isomers are expected. How can I definitively confirm co-elution?
Answer: Confirming co-elution is the critical first step before modifying your method. A distorted peak shape is a strong indicator, but further investigation is required for confirmation.
-
Visual Peak Shape Analysis: The most immediate clue is the peak shape itself. Co-eluting peaks often appear as shoulders on a larger peak or result in peaks that are broader than expected or asymmetrical (fronting or tailing).[2][3] A sudden discontinuity in the peak slope, creating a "shoulder," is a more definitive sign of co-elution than a gradual tail.[3]
-
Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, you have powerful tools to dissect a single chromatographic peak.
-
Mass Spectral Purity: Acquire mass spectra across the peak at its beginning, apex, and end. If the mass spectra change, it confirms the presence of more than one compound.[2][4]
-
Extracted Ion Chromatograms (EICs): While isomers have similar mass spectra, the relative abundances of certain fragment ions might differ.[2] Plotting the EICs for unique or characteristic fragment ions (e.g., m/z 57, 71 for alkanes) can reveal the presence of multiple, slightly offset peaks hidden within the main peak.[2][5]
-
Deconvolution Software: Modern GC-MS software packages contain deconvolution algorithms that can mathematically separate overlapping peaks.[2] These tools can identify individual components and extract their pure mass spectra, allowing for identification even without chromatographic separation.[2]
-
Question: I've confirmed co-elution. What is the logical progression for troubleshooting and optimizing the separation?
Answer: A systematic approach is key to efficiently resolving co-elution. The following workflow provides a step-by-step process for tackling the problem, starting with the most impactful parameters.
Frequently Asked Questions (FAQs)
Q1: Which type of GC column is best for separating C11H24 isomers?
A1: The choice of the GC column is the most critical factor for isomer separation.[6]
-
Stationary Phase: For non-polar alkanes, a non-polar stationary phase is the industry standard.[6][7] Separation on these columns is primarily governed by the boiling points of the analytes.[6][8] More branched isomers tend to be more volatile (lower boiling points) and elute earlier.[1]
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms): This is the most common and effective choice for general alkane analysis.[1]
-
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms): The introduction of phenyl groups provides a slightly different selectivity that can sometimes resolve isomers that co-elute on a 100% dimethylpolysiloxane phase.[1]
-
-
Column Dimensions:
-
Length: Increasing column length enhances efficiency (N) and, therefore, resolution. A longer column (e.g., 60 m or 100 m) provides more theoretical plates, giving isomers more opportunities to separate.[2]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm or 0.18 mm) provide higher efficiency and better resolution.[2][9]
-
Film Thickness: For C11H24 isomers, a standard film thickness (e.g., 0.25 µm) is generally appropriate. Thicker films increase retention but can lead to broader peaks for higher-boiling compounds.[2][9]
-
| Parameter | Recommendation for C11H24 Isomers | Rationale | Source(s) |
| Stationary Phase | Non-polar (100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane) | "Like dissolves like." Non-polar phases separate based on boiling point, which is the primary differentiator for alkane isomers. | [1][6][7] |
| Column Length | ≥ 30 m; consider 60 m or longer for complex mixtures | Increases theoretical plates (efficiency), leading to better resolution. | [2] |
| Internal Diameter (ID) | ≤ 0.25 mm | Smaller ID increases efficiency, resulting in sharper peaks and improved resolution. | [2][9] |
| Film Thickness | 0.25 µm - 0.50 µm | Balances retention and peak width for the volatility range of undecane isomers. | [2] |
Q2: How should I optimize the oven temperature program to resolve closely eluting isomers?
A2: The oven temperature program is a powerful tool for improving the separation of isomers with similar boiling points.[1] A slow, controlled temperature ramp is generally more effective than an isothermal analysis for a complex mixture like C11H24 isomers.[1][10]
-
Initial Temperature: A lower initial temperature can significantly improve the resolution of early-eluting, more volatile isomers.[1][2] If using splitless injection, the initial oven temperature should be 10-20°C below the boiling point of the sample solvent.[11]
-
Temperature Ramp Rate: This is the most critical parameter. A slower ramp rate (e.g., 1-2°C/min) increases the time analytes spend interacting with the stationary phase, enhancing separation.[1] The optimal ramp rate is often approximated as 10°C per column hold-up time.[11]
-
Final Hold Time: Ensure the final temperature is held long enough to elute all components from the column, preventing ghost peaks and sample carryover in subsequent runs.[10]
| Parameter | Action to Improve Resolution | Effect on Chromatogram | Source(s) |
| Initial Temperature | Decrease | Improves separation of early eluting peaks. | [2][10] |
| Ramp Rate | Decrease (e.g., from 10°C/min to 2°C/min) | Generally improves resolution for all closely eluting pairs but increases total run time. | [1][2] |
| Final Hold Time | Increase | Ensures elution of all compounds, preventing carryover. Does not improve resolution. | [10] |
Q3: Can I solve co-elution by simply changing the carrier gas flow rate?
A3: Yes, optimizing the carrier gas flow rate can improve resolution, but its effect is often less dramatic than changing the column or temperature program. Every column has an optimal linear velocity at which it achieves maximum efficiency (the lowest point on the van Deemter curve).
-
Optimizing Linear Velocity: Operating at the optimal linear velocity (typically 30-40 cm/s for Helium) minimizes band broadening and maximizes resolution.[8] A flow rate that is too high or too low will decrease column efficiency and worsen separation.[1]
-
Constant Flow vs. Constant Pressure: During a temperature program, the viscosity of the carrier gas increases, causing the flow rate to drop in constant pressure mode. Using "Constant Flow" mode is highly recommended. Modern electronic pneumatic controls (EPC) can increase the head pressure during the run to maintain a constant flow rate, which leads to more reproducible retention times and better overall chromatography.[12]
Experimental Protocols
Protocol 1: Executing a Scouting Gradient for a C11H24 Isomer Mixture
Objective: To quickly assess the complexity of the isomer mixture and establish a baseline for method optimization.
Methodology:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl-methylpolysiloxane).
-
Inlet: Set to 250°C with a split ratio of 100:1.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Program:
-
Detector (MS): Set transfer line to 280°C, ion source to 230°C, and scan from m/z 35-250.[1]
-
Injection: Inject 1 µL of the sample diluted in a suitable solvent (e.g., hexane).[1]
-
Analysis: Evaluate the resulting chromatogram to determine the elution window of the isomers and identify regions of poor separation that require optimization.
Protocol 2: Optimizing the Temperature Program for a Critical Isomer Pair
Objective: To resolve a specific pair of co-eluting isomers identified in the scouting run.
Methodology:
-
Identify Elution Temperature: From the scouting run, determine the oven temperature at which the critical pair elutes.
-
Modify Initial Conditions: Set the initial oven temperature to at least 40-50°C below the elution temperature of the critical pair.
-
Implement a Slow Ramp: Program the oven to ramp through the elution temperature of the critical pair at a much slower rate (e.g., 1-2°C/min).
-
Example Program:
-
Initial Temperature: 60°C, hold for 1 min.
-
Ramp 1: 10°C/min to 100°C (this is 20°C below the hypothetical elution temperature of 120°C).
-
Ramp 2 (Resolution Ramp): 2°C/min to 140°C (this slow ramp brackets the elution zone).
-
Ramp 3 (Flush): 25°C/min to 300°C, hold for 5 min to clean the column.
-
-
Evaluate: Compare the new chromatogram to the scouting run to confirm that resolution of the target pair has improved.
References
- Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis - Benchchem.
- Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes - Benchchem.
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube.
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation - Benchchem.
- Technical Support Center: Resolving C11H24 Isomers in Gas Chromatography - Benchchem.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.
- The Secrets of Successful Temperature Programming | LCGC International.
- Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography | LCGC International.
- GC Temperature Program Development - Element Lab Solutions.
- Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material - Smith & Strickland (2007). Journal of Agricultural and Food Chemistry.
Sources
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- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Synthesis of 4-Ethyl-3,4-dimethylheptane
Welcome to the technical support guide for the synthesis of 4-Ethyl-3,4-dimethylheptane. This document is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols, ensuring high yield and purity. This guide is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered during the synthesis of highly branched alkanes.
The primary synthetic route discussed is the Corey-House synthesis , a powerful and reliable method for creating specific carbon-carbon bonds.[1][2][3] This reaction involves the coupling of a lithium dialkylcuprate (a Gilman reagent) with an appropriate alkyl halide. For our target molecule, a logical and efficient pathway is the reaction of lithium diethylcuprate ((CH₃CH₂)₂CuLi) with the tertiary alkyl halide, 4-bromo-3,4-dimethylheptane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is consistently low (< 40%). What are the most likely causes?
Low yield is a common issue, often stemming from problems in the preparation of the Gilman reagent or the coupling step itself. The Corey-House synthesis is sensitive to several factors.[4]
Possible Cause A: Poor Quality or Inactivity of the Gilman Reagent ((CH₃CH₂)₂CuLi)
The Gilman reagent is the nucleophilic powerhouse of this reaction, and its proper formation is critical.[5]
-
Explanation of Causality: The reagent is formed by reacting two equivalents of ethyllithium (CH₃CH₂Li) with one equivalent of copper(I) iodide (CuI).[3][5] If the ethyllithium is partially decomposed (due to moisture or air exposure) or the CuI is of low purity (e.g., contaminated with oxidizing Cu(II) salts), the concentration of active cuprate will be lower than expected. These reagents are also thermally sensitive.
-
Troubleshooting Protocol:
-
Reagent Quality Check: Use freshly opened, high-purity CuI. If the CuI is off-white or greenish, it may be oxidized and should be purified or replaced. Titrate your ethyllithium solution immediately before use to determine its exact molarity.
-
Strictly Anhydrous & Anaerobic Conditions: All glassware must be flame-dried or oven-dried. The reaction must be conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use dry, ether-based solvents like diethyl ether or tetrahydrofuran (THF).[1]
-
Temperature Control: Prepare the Gilman reagent at a low temperature, typically between -78 °C and 0 °C, to ensure its stability.[6][7]
-
Possible Cause B: Competing Elimination Reaction
The coupling partner, 4-bromo-3,4-dimethylheptane, is a tertiary alkyl halide. While the Corey-House reaction is one of the few methods that can couple with such hindered centers, it is in competition with the E2 elimination pathway.[1][4]
-
Explanation of Causality: The Gilman reagent, while being an excellent nucleophile, also has basic properties. If the reaction temperature is too high, the basic character can dominate, causing the reagent to abstract a proton from a carbon adjacent to the bromine, leading to the formation of alkene byproducts instead of the desired alkane.
-
Troubleshooting Protocol:
-
Maintain Low Temperature: Add the alkyl halide to the solution of the Gilman reagent slowly (dropwise) while maintaining a low temperature (e.g., -78 °C or 0 °C).
-
Monitor Reaction Progress: Allow the reaction to warm slowly to room temperature over several hours. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.
-
The following diagram illustrates the decision-making process for troubleshooting low yields.
Caption: Desired vs. undesired reaction pathways.
Q3: How can I effectively purify the final product, this compound, from the reaction mixture?
The target molecule is a non-polar alkane, and the likely impurities (unreacted starting material, homocoupled products, and solvent) are also hydrocarbons with potentially similar physical properties.
-
Explanation of Causality: Simple distillation is often insufficient to separate alkanes with close boiling points. The structural similarity between the product and side products results in very similar intermolecular van der Waals forces. [8]* Recommended Purification Protocol: Fractional Distillation
-
Aqueous Workup: First, quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into a non-polar organic solvent (e.g., pentane or hexane), wash the organic layer with brine, and dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Carefully remove the low-boiling extraction solvent using a rotary evaporator.
-
Fractional Distillation: The most effective method for separating the remaining components is fractional distillation. [9][10]This technique provides multiple successive distillation cycles within a single apparatus, greatly enhancing separation efficiency. [10] * Apparatus: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. [10] * Procedure: Heat the mixture slowly and evenly. [10]Maintain a slow, steady distillation rate (e.g., 1-2 drops per second). Collect fractions based on the temperature plateaus observed at the thermometer. The desired product should distill at a specific, constant temperature.
-
Data Table: Physical Properties for Purification Strategy
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Role in Synthesis |
| n-Butane | 58.12 | -0.5 | Side Product |
| Diethyl Ether | 74.12 | 34.6 | Solvent |
| This compound | 156.32 | ~185-195 | Product |
| 4-bromo-3,4-dimethylheptane | 221.21 | ~210-220 | Starting Material |
| 3,4,5,6-tetramethyloctane | 198.40 | ~225-235 | Side Product |
Note: Boiling points are estimates and can vary with pressure. The key is the relative difference, which allows for separation via fractional distillation.
References
- Corey House Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu.
- Corey–House synthesis. (2023). In Wikipedia.
- Corey-House synthesis. (n.d.). Chemeurope.com.
- What is the exact mechanism of Corey House synthesis of alkanes? (2016). Quora.
- Chemistry Corey House Reaction. (n.d.). SATHEE CUET - IIT Kanpur.
- Bertz, S. H., Vellekoop, A. S., & Smith, R. A. J. (1995). Preparation of Ethereal Lithium Dimethylcuprates.Organometallics, 14(3), 1213–1216.
- Corey House Reaction Definition, Synthesis, Mechanism & Uses. (n.d.). Testbook.
- Obtaining Alkanes (A-Level Chemistry). (n.d.). Study Mind.
- Preparation of lithium dialkylcuprates. (n.d.). University of Calgary.
- Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. (2020, July 20). [Video]. YouTube.
- Detailed Notes - Topic 3.2. Alkanes. (n.d.). AQA Chemistry A-level - Physics & Maths Tutor.
- Crey, C., et al. (2007). Synthesis of C-Aryl-Nucleosides and O-Aryl-Glycosides via Cuprate Glycosylation.The Journal of Organic Chemistry, 72(18), 6948–6957.
- 3.2 Alkanes. (n.d.). Chemrevise.
- Fractional Distillation of Crude Oil. (n.d.). AQA A-Level Chemistry. Save My Exams.
- Purification: Fractional Distillation. (n.d.). Department of Chemistry, University of Rochester.
- Synthesis of lithium dimethylcuprate. (n.d.). PrepChem.com.
- R2CuLi Organocuprates - Gilman Reagents. (n.d.). Chemistry Steps.
- Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry.
- Gilman Reagent (Organocuprates). (n.d.). Organic Chemistry Tutor.
- Lithium dimethylcuprate. (n.d.). ResearchGate.
- The oxidation of organocuprates—an offbeat strategy for synthesis. (n.d.). David Spring's group, University of Cambridge.
- Reactions Undergone by Gilman Reagents. (n.d.). BYJU'S.
- Gilman Reagent & Organocuprates. (2020, July 11). [Video]. YouTube.
- Process for preparation of bromo formimine compounds. (2020). Google Patents.
- 4-Bromo-2,3-dimethylheptane. (n.d.). PubChem.
- 3-Bromo-4,5-dimethylheptane. (n.d.). PubChem.
- Newman, M. S., & Lilje, K. C. (1979). Synthesis of 9-bromo derivatives of 4,5-, 2,7-, and 3,6-dimethyl- and 2,4,5,7- and 3,4,5,6-tetramethylphenanthrenes.The Journal of Organic Chemistry, 44(26), 4944–4946.
- Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT.
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- 4. testbook.com [testbook.com]
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- 10. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Ethyl-3,4-dimethylheptane
Welcome to the technical support guide for the synthesis of 4-Ethyl-3,4-dimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. The following question-and-answer format provides in-depth troubleshooting advice and detailed protocols to ensure the successful synthesis and purification of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for preparing this compound in a laboratory setting?
A common and logical laboratory-scale synthesis of this compound involves a three-step process:
-
Grignard Reaction: The formation of a tertiary alcohol, 4-ethyl-3,4-dimethyl-3-heptanol, by reacting 3,4-dimethyl-3-heptanone with ethylmagnesium bromide.[1][2][3]
-
Dehydration: The acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkenes.[4][5][6]
-
Catalytic Hydrogenation: The saturation of the alkene mixture using hydrogen gas and a metal catalyst to produce the final alkane.[7][8][9][10]
This route is favored for its reliability in constructing the desired carbon skeleton.
Troubleshooting Guide: Byproduct Identification and Mitigation
Grignard Reaction Stage
Q2: My Grignard reaction to synthesize 4-ethyl-3,4-dimethyl-3-heptanol is showing low yield and multiple spots on my TLC plate. What are the likely byproducts?
Several byproducts can form during the Grignard reaction, leading to a complex product mixture. The most common culprits are:
-
Unreacted Ketone: Incomplete reaction is a frequent issue.
-
Alkane from Grignard Reagent: The highly basic Grignard reagent will react with any acidic protons, such as trace amounts of water in the solvent or on the glassware, to produce an alkane (in this case, ethane).[11][12][13]
-
Wurtz Coupling Product: A small amount of coupling of the alkyl halide used to form the Grignard reagent can occur, leading to butane in this synthesis.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate.[14] This enolate will be protonated during the acidic workup, regenerating the starting ketone.
-
Reduction of the Ketone: The Grignard reagent can reduce the ketone to a secondary alcohol, especially if there is significant steric hindrance.[14]
To minimize these byproducts, ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
Experimental Protocol: Grignard Reaction
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, place magnesium turnings. In the dropping funnel, add a solution of ethyl bromide in anhydrous diethyl ether.
-
Initiation: Add a small crystal of iodine to the magnesium turnings to activate the surface.[15] Add a small portion of the ethyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: Add the remaining ethyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Addition of Ketone: Cool the Grignard reagent to 0 °C and add a solution of 3,4-dimethyl-3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q3: How can I confirm the presence of these byproducts in my crude product mixture?
A combination of analytical techniques is recommended for unambiguous identification:
| Analytical Technique | Expected Observations for Byproducts |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Unreacted ketone, the desired tertiary alcohol, and any lower boiling point alkanes will show distinct peaks with characteristic mass spectra. |
| ¹H NMR Spectroscopy | The presence of unreacted ketone can be confirmed by the characteristic signals of the alpha-protons. The alkane byproducts will show simple aliphatic signals. |
| Infrared (IR) Spectroscopy | A strong absorption around 1710 cm⁻¹ indicates the presence of a carbonyl group from the unreacted ketone.[16] |
Dehydration Stage
Q4: After acid-catalyzed dehydration of my tertiary alcohol, my GC-MS analysis shows multiple alkene peaks. Is this expected, and what are these byproducts?
Yes, the formation of multiple alkene isomers is expected. The dehydration of tertiary alcohols proceeds through an E1 mechanism involving a carbocation intermediate.[4][6] This can lead to:
-
Zaitsev and Hofmann Products: Elimination of a proton from different adjacent carbons will result in a mixture of alkene isomers. According to Zaitsev's rule, the more substituted alkene will be the major product.[5]
-
Carbocation Rearrangements: Although less likely with a tertiary carbocation, rearrangements can occur to form more stable carbocations, leading to skeletal isomers of the desired alkene.
-
Ether Formation: If the reaction temperature is too low, the alcohol can react with another alcohol molecule in an SN1 reaction to form an ether.[17]
Workflow for Alkene Formation
Caption: Dehydration of a tertiary alcohol.
Experimental Protocol: Dehydration of Tertiary Alcohol
-
Apparatus: Set up a round-bottom flask with a distillation apparatus.
-
Reaction Mixture: Place the crude tertiary alcohol in the flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Distillation: Gently heat the mixture. The alkenes, having lower boiling points than the alcohol, will distill as they are formed.
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Drying and Characterization: Dry the organic layer over anhydrous calcium chloride and characterize the alkene mixture by GC-MS and NMR.
Hydrogenation Stage
Q5: My final product after hydrogenation is not as pure as I expected. What are the possible byproducts at this stage?
Byproducts from the hydrogenation step typically arise from incomplete or side reactions:
-
Incomplete Hydrogenation: Some of the alkene isomers may remain in the final product if the reaction is not allowed to go to completion.
-
Alkene Isomerization: The metal catalyst can sometimes cause isomerization of the double bond in the starting alkene before hydrogenation occurs.[18] This can lead to the formation of isomeric alkanes.
-
Hydrogenolysis: Although less common with simple alkenes, cleavage of C-C or C-O bonds can occur under harsh hydrogenation conditions.
To ensure complete hydrogenation, use a fresh, active catalyst and ensure adequate hydrogen pressure and reaction time.
Experimental Protocol: Catalytic Hydrogenation
-
Apparatus: Use a high-pressure hydrogenation apparatus (e.g., a Parr shaker) or a balloon hydrogenation setup for smaller scales.
-
Reaction Mixture: Dissolve the alkene mixture in a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Purge the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen while vigorously stirring the mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude alkane can be further purified by fractional distillation if necessary.[19][20]
Byproduct Identification Workflow
Caption: Analytical workflow for byproduct identification.
References
- Jasperse, J. (n.d.). Grignard Reaction.
- Allen. (n.d.). Grignard's reagents give alkanes by reaction with alcohols.
- MEL Science. (n.d.). Reaction of hydrogenation of alkenes.
- PEARL. (2014). Synthesis of H-branch alkanes.
- Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.
- Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes.
- Chemguide. (n.d.). THE HYDROGENATION OF ALKENES.
- Organic Chemistry Portal. (2021, November 30). Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation [Video]. YouTube.
- eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes.
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- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures.
- Science Ready. (n.d.). Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry.
- Study.com. (n.d.). Prepare 3-methyl-3-heptanol from aldehydes or ketones using Grignard procedure.
- Chemistry LibreTexts. (2020, March 16). 10.1: Dehydration Reactions of Alcohols.
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 14.5 Reactions of Alcohols.
- Chemsrc. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Stack Exchange. (2018, July 10). Synthesis of branched alkanes.
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- Journal of Chemical Education. (n.d.). A reinvestigation of the synthesis of 4-methyl-3-heptanol.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- Request PDF. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.
- CRC Handbook of Chemistry and Physics. (n.d.). Chapter 2: Alkanes.
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Technical Support Center: Improving Mass Spectral Library Matching for Undecane Isomers
Welcome to the technical support center dedicated to enhancing the accuracy and reliability of mass spectral library matching for undecane isomers. Undecane (C₁₁H₂₄) presents a significant analytical challenge due to its vast number of structural isomers—159 in total.[1][2] Many of these isomers exhibit highly similar mass spectra under standard electron ionization (EI) conditions, leading to ambiguous or incorrect identifications when relying solely on library matching.
This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges in their daily work. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of undecane isomer analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: Why am I getting low match scores (<800) for my undecane isomers against the NIST/Wiley library, even when I'm confident of their presence?
Answer:
Low match scores for undecane isomers are a common issue stemming from several factors. While a score between 800-900 is generally considered a good match, and >900 is excellent, scores below this threshold for alkanes don't necessarily mean the compound is absent.[3] Here’s a breakdown of the potential causes and solutions:
-
High Spectral Similarity Among Isomers: The primary challenge is the inherent similarity in the EI mass spectra of many undecane isomers. The fragmentation patterns are often dominated by common hydrocarbon fragments (e.g., CnH2n+1 ions at m/z 43, 57, 71, 85), making unique identification difficult.
-
Instrumental Variations: Mass spectra can vary between different instruments and even on the same instrument over time.[4] Factors such as the ion source temperature, electron energy, and detector type can influence fragmentation patterns and relative ion abundances. Commercial libraries like NIST and Wiley are compilations of spectra from various sources, which may not perfectly match the spectra generated by your specific instrument.[5][6]
-
Co-elution: If isomers are not fully separated chromatographically, the resulting mass spectrum will be a composite of two or more compounds. This mixed spectrum will not match well with any single reference spectrum in the library.
Solutions:
-
Optimize Chromatographic Separation: The most effective way to improve library matching for isomers is to achieve baseline chromatographic separation.
-
Column Selection: Utilize a long (e.g., 60-100m) non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, HP-1ms, Rxi-1ms).[7] Non-polar phases separate alkanes primarily by boiling point, which often differs slightly between isomers.[7][8]
-
Temperature Program: Employ a slow oven temperature ramp (e.g., 1-2 °C/min) to maximize the separation of closely eluting isomers.
-
-
Utilize Retention Indices (RI): Retention indices are a more reliable identification parameter than retention times alone because they are less susceptible to variations in analytical conditions.[9][10] By analyzing a series of n-alkanes (an alkane standard mix) under the same conditions as your sample, you can calculate the RI for your unknown peaks and compare them to literature or database values.[11] This provides an orthogonal layer of confirmation that can help you confidently identify isomers even with moderate spectral match scores.
-
Consider Tandem Mass Spectrometry (MS/MS): If chromatographic separation is insufficient, MS/MS can provide an additional dimension of separation.[12][13][14][15] By selecting a specific parent ion and fragmenting it further, you may be able to generate unique product ions that differentiate between isomers.
Question 2: My library search consistently identifies the wrong undecane isomer, even with a high match factor. How can I resolve this ambiguity?
Answer:
This is a classic example of the limitations of relying solely on mass spectral data for isomer identification. When two or more isomers have nearly identical mass spectra, the library search algorithm may select the wrong compound, even with a high match score.
Solutions:
-
Prioritize Retention Index Matching: As mentioned previously, the retention index is a critical piece of evidence. If the RI of your unknown does not match the RI of the top library hit, it is highly likely that the library identification is incorrect.
-
Manual Spectral Interpretation: Do not blindly trust the library hit list. Manually examine the mass spectrum of your unknown and compare it to the reference spectra of several top hits. Look for small but significant differences in the relative abundances of key fragment ions. For branched alkanes, the relative intensity of ions resulting from fragmentation at the branch point can be diagnostic.
-
Analyze Authentic Standards: The gold standard for confirming the identity of an unknown compound is to analyze an authentic standard of the suspected isomer under the same analytical conditions. If the retention time and mass spectrum of your unknown match those of the standard, you have a positive identification.
-
Leverage Advanced Library Search Algorithms: Modern mass spectrometry software often includes advanced search algorithms, such as the NIST Hybrid Search, which considers both the fragments present and the neutral losses from the molecular ion.[16][17] This can sometimes provide better discrimination between isomers than traditional search algorithms.
Question 3: I am struggling to chromatographically separate several key undecane isomers. What specific GC parameters should I focus on?
Answer:
Achieving chromatographic separation of structurally similar isomers requires careful optimization of your GC method.
Detailed GC Optimization Parameters:
| Parameter | Recommendation | Rationale |
| GC Column | Stationary Phase: Non-polar (100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane).[7] Dimensions: Long column length (60-100 m), narrow internal diameter (0.18-0.25 mm), and thin film thickness (0.1-0.25 µm). | Non-polar phases provide separation based on boiling point, which is the primary differentiator for alkane isomers.[7][8] A longer column provides more theoretical plates, leading to better resolution. A narrower ID and thinner film enhance efficiency and improve peak shape. |
| Carrier Gas | Type: Helium or Hydrogen. Flow Rate: Optimal linear velocity (consult your column manufacturer's recommendations). | Hydrogen can provide better efficiency and allow for faster analysis times, but helium is often preferred for safety reasons. Operating at the optimal linear velocity maximizes column efficiency. |
| Oven Temperature Program | Initial Temperature: Start at a low temperature (e.g., 35-40 °C) to ensure good focusing of early eluting compounds. Ramp Rate: Use a slow ramp rate (1-3 °C/min). Final Temperature: Ensure the final temperature is high enough to elute all compounds of interest. | A slow temperature ramp increases the time each compound spends interacting with the stationary phase, thereby improving separation. |
| Injection Technique | Mode: Split or splitless, depending on the concentration of your analytes. Injector Temperature: Set to a temperature that ensures rapid and complete vaporization of your sample without causing thermal degradation. | For trace analysis, a splitless injection is preferred. For higher concentration samples, a split injection can prevent column overloading. |
Experimental Protocol: Optimizing GC Separation of Undecane Isomers
-
Prepare a Standard Mixture: Create a solution containing the undecane isomers of interest at a known concentration in a suitable solvent (e.g., hexane).
-
Initial GC-MS Analysis: Analyze the standard mixture using your current GC method. Note the retention times and peak resolution for the isomers.
-
Systematic Parameter Adjustment:
-
Step 1 (Oven Program): Keeping all other parameters constant, decrease the oven temperature ramp rate in increments (e.g., from 5 °C/min to 3 °C/min, then to 1 °C/min). Analyze the standard mixture after each change and observe the effect on resolution.
-
Step 2 (Carrier Gas Flow): Once an optimal temperature program is established, adjust the carrier gas flow rate to find the optimal linear velocity for your column. This can often be done using the software that controls your GC system.
-
-
Data Evaluation: Compare the chromatograms from each run. The optimal conditions will be those that provide baseline or near-baseline resolution for the most isomers.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in using mass spectrometry to differentiate undecane isomers?
The primary challenge lies in the fact that many undecane isomers produce very similar mass spectra under standard 70 eV electron ionization.[5] This is because the fragmentation of alkanes is largely driven by the stability of the resulting carbocations, and many isomers can produce the same set of stable carbocations, albeit with slightly different relative abundances. This leads to a high degree of spectral similarity and makes it difficult to distinguish between them based on their mass spectra alone.
Q2: Can computational methods help in predicting mass spectra for undecane isomers that are not in my library?
Yes, computational methods for predicting mass spectra are a growing field.[18][19] Tools like CFM-EI (Competitive Fragmentation Modeling for Electron Ionization) can predict the EI mass spectrum of a molecule from its chemical structure.[20][[“]] While these predicted spectra may not be as accurate as experimentally acquired spectra, they can be a valuable tool for tentatively identifying isomers that are not present in commercial libraries.
Q3: Are there any alternative ionization techniques that can provide better differentiation of undecane isomers?
While electron ionization is the most common technique for GC-MS, other ionization methods can sometimes provide more structural information. For example, chemical ionization (CI) is a softer ionization technique that often produces a more abundant molecular ion or protonated molecule, which can help confirm the molecular weight. However, it typically results in less fragmentation, which may not be ideal for isomer differentiation. More advanced techniques like tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) offer a more promising approach for distinguishing isomers by generating unique fragment ions.[12][13]
Visualizations
Experimental Workflow for Undecane Isomer Identification
Caption: A workflow diagram for the systematic identification of undecane isomers.
Troubleshooting Decision Tree for Poor Library Matches
Caption: A decision tree to guide troubleshooting of poor mass spectral library matches for undecane isomers.
References
- Current time information in Washington, DC, US. (n.d.).
- Isomer differentiation by combining gas chromatography, selective self-ion/molecule reactions and tandem mass spectrometry in an ion trap mass spectrometer. (2003). Rapid Communications in Mass Spectrometry, 17(10), 1030-1036.
- Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (2023). Mass Spectrometry Reviews, 42(4), 1244-1260.
- Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (2021). Mass Spectrometry Reviews.
- Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. (2021). Analyst, 146(18), 5601-5605.
- Undecane. (n.d.). PubChem.
- Moorthy, A. S., Kearsley, A. J., Mallard, W. G., Wallace, W. E., & Stein, S. E. (n.d.). Evaluation of NIST Library Search Software.
- Undecane (FDB004982). (2010). FooDB.
- Retention Indexes. (n.d.). Chempendix.
- Hybrid Search: A Method for Identifying Metabolites Absent from Tandem Mass Spectrometry Libraries. (2020). Journal of the American Society for Mass Spectrometry, 31(9), 1873-1884.
- GC-MS Spectra of Undecane (Retention time-7.567). (n.d.). ResearchGate.
- GC-MS Spectra of Undecane (Retention time-7.567). (n.d.). ResearchGate.
- Computational methods for processing and interpreting mass spectrometry-based metabolomics. (2022). Essays in Biochemistry, 66(5), 549-560.
- Undecane (HMDB0031445). (2012). Human Metabolome Database.
- GC separation of an-alkanes, b esters, c ketones, d alcohols, and e bromoalkanes on C4A-CL column. (n.d.). ResearchGate.
- Augmentation of MS/MS Libraries with Spectral Interpolation for Improved Identification. (2022). Journal of Chemical Information and Modeling, 62(16), 3844-3852.
- Advanced NIST Hybrid Search of EI and MS/MS Libraries. (2020). YouTube.
- A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning. (2024). Chimia, 78(7-8), 525-530.
- NIST/EPA/NIH Mass Spectral Library Compound Scoring. (n.d.). Jordi Labs.
- Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. (2016). Analytical Chemistry, 88(15), 7696-7703.
- Improved Discrimination of Mass Spectral Isomers Using the High‐Dimensional Consensus Mass Spectral Similarity Algorithm. (2019). Journal of Forensic Sciences, 64(6), 1735-1743.
- GC Column Selection Guide. (n.d.). JCANO | INGENIERIA.
- Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. (2016). Analytical Chemistry, 88(15), 7696-7703.
- Mass Spectral Match (MSMatch) | User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Toolkit. (n.d.). NIST.
- Mass Spectral Library Quality Assurance by Inter-Library Comparison. (2016). Journal of the American Society for Mass Spectrometry, 27(1), 45-53.
- Why Mass Spectral Libraries Matter in Analytical Chemistry. (2025). IROA Technologies.
- Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare.
- Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Wiley Science Solutions.
- Computational Methods for Leading-Edge Mass Spectrometry Techniques. (2025).
- Applying Tandem Mass Spectral Libraries for Solving the Critical Assessment of Small Molecule Identification (CASMI) LC/MS Challenge 2012. (2013). Metabolites, 3(1), 1-17.
- Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023). Journal of the American Society for Mass Spectrometry, 34(5), 841-849.
- Enantioselectivity of mass spectrometry: challenges and promises. (2013). Mass Spectrometry Reviews, 32(6), 466-483.
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- 6. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
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- 21. consensus.app [consensus.app]
Technical Support Center: Isomeric Separation of 4-Ethyl-3,4-dimethylheptane
Welcome to the technical support guide for the isomeric separation of 4-Ethyl-3,4-dimethylheptane. This document is designed for researchers and drug development professionals who are navigating the complexities of separating structurally similar, non-polar isomers. This compound, a branched alkane with at least one chiral center, presents a significant analytical challenge due to the minimal differences in the physicochemical properties of its stereoisomers.
This guide provides field-proven insights and systematic troubleshooting protocols grounded in the principles of gas chromatography (GC), the primary analytical technique for such separations.
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent problems encountered during the GC separation of this compound isomers. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor or No Resolution Between Isomeric Peaks
Poor resolution is the most common challenge, where two or more isomeric peaks overlap significantly or co-elute as a single peak.
Probable Causes & Step-by-Step Solutions:
-
Inappropriate Stationary Phase: The column's stationary phase lacks the necessary selectivity for the isomers. For non-polar isomers like this compound, subtle differences in molecular shape are the primary basis for separation. For enantiomeric separation (stereoisomers), a chiral stationary phase is mandatory.[1][2][3]
-
Solution A (Structural Isomers): If you are separating structural isomers (e.g., constitutional isomers), ensure your column has the correct polarity. While a non-polar phase (like a dimethylpolysiloxane) separates based on boiling points, a more polar phase can introduce different selectivity based on dipole-dipole interactions, which may resolve isomers that co-elute on non-polar columns.[4]
-
Solution B (Stereoisomers/Enantiomers): To separate the enantiomers of this compound, a chiral stationary phase (CSP) is essential.[2] Modified cyclodextrin-based columns are highly effective for the enantioseparation of unfunctionalized chiral alkanes.[5] The chiral selector forms transient diastereomeric complexes with the enantiomers, which have different stabilities and thus different retention times.[2]
-
Action: Verify your column selection. If necessary, switch to a column with a different stationary phase chemistry. Consult resources on chiral stationary phases for separating chiral drugs and hydrocarbons.[1]
-
-
Suboptimal Oven Temperature Program: The temperature program dictates the elution of compounds and significantly affects selectivity.[6][7] An incorrect program can cause peaks to bunch together.
-
Solution: The key to separating compounds with very similar boiling points is often a slow temperature ramp. A faster ramp reduces overall analysis time but can sacrifice resolution.[8][9]
-
Action:
-
Start with a low initial oven temperature to maximize differences in the initial partitioning of isomers between the mobile and stationary phases.
-
Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min). This increases the time analytes spend interacting with the stationary phase, enhancing separation.[4]
-
Consider adding an isothermal hold at a temperature just below the elution temperature of the critical isomer pair.[6] This can often resolve closely eluting peaks.
-
-
-
Incorrect Carrier Gas Flow Rate/Linear Velocity: The carrier gas flow rate affects column efficiency (peak sharpness). If the flow is too fast or too slow, band broadening will occur, leading to decreased resolution.
-
Solution: Every column has an optimal linear velocity for maximum efficiency. This is typically determined using a van Deemter plot.
-
Action: Optimize the carrier gas linear velocity for your column dimensions and carrier gas type (H₂, He, N₂). Refer to your column manufacturer's guidelines for the recommended optimal flow rate or velocity range.
-
Caption: A logical workflow for troubleshooting poor peak resolution in the GC analysis of branched alkanes.
Issue 2: Peak Tailing
Peak tailing, where the back half of the peak is drawn out, can obscure small peaks and lead to inaccurate integration.
Probable Causes & Step-by-Step Solutions:
-
Active Sites in the System: Unswept areas or active sites in the injector, column, or detector can cause unwanted interactions with analytes.
-
Solution: Ensure all components in the sample path are inert.
-
Action:
-
-
Column Overloading: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the amount of sample introduced to the column.
-
Action: Dilute the sample or, if using a split/splitless inlet, increase the split ratio.[4]
-
-
Inappropriate Injection Temperature: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, causing tailing.
-
Solution: Ensure the injector temperature is sufficient for rapid vaporization.
-
Action: Increase the injector temperature. However, do not exceed the column's maximum operating temperature to avoid stationary phase degradation (bleed).
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating this compound isomers?
For separating the stereoisomers (enantiomers) of this compound, a chiral stationary phase (CSP) is mandatory.[2] Columns based on substituted cyclodextrins are the industry standard for the gas chromatographic enantioseparation of unfunctionalized chiral alkanes.[5] For separating structural isomers , the choice depends on the specific isomers. A high-resolution, non-polar capillary column (e.g., based on dimethylpolysiloxane) is a good starting point, as it separates based on boiling point differences. If co-elution occurs, a column with a different selectivity, such as a medium-polarity phase, may provide the necessary resolution.[4]
Q2: Why is temperature programming necessary for this analysis?
Temperature programming involves increasing the column oven temperature during the analysis.[8][10] It is crucial for complex mixtures like isomer samples for several reasons:
-
Improved Resolution: By starting at a low temperature and slowly ramping up, you can enhance the separation of volatile isomers that would otherwise elute together.[8][9]
-
Reduced Analysis Time: Higher boiling point isomers are eluted faster as the temperature increases, preventing excessively long run times.[7][9]
-
Improved Peak Shape: It helps to keep later-eluting peaks sharp and symmetrical, preventing the peak broadening that would occur under isothermal (constant temperature) conditions.[8]
Q3: How do I select the initial oven temperature and ramp rate?
A systematic approach is best:
-
Screening Run: Perform a fast "scouting" gradient (e.g., start at 40°C, ramp at 20°C/min) to determine the approximate elution temperature of your isomers.
-
Set Initial Temperature: For split injection, a good starting point for the initial oven temperature is about 45°C below the elution temperature of the first isomer of interest.[6]
-
Optimize Ramp Rate: The optimal ramp rate is often estimated as 10°C per column hold-up time.[6] For closely eluting isomers, a much slower ramp rate (2-5°C/min) is typically required to achieve separation.
Q4: My baseline is drifting upwards during the temperature program. What is the cause?
This is typically a sign of column bleed . At high temperatures, the stationary phase can begin to break down and elute from the column, causing a rising baseline.
-
Troubleshooting Steps:
-
Check Temperature Limits: Ensure your final oven temperature does not exceed the column's maximum specified operating temperature.
-
Condition the Column: A new column must be conditioned according to the manufacturer's instructions to remove volatile contaminants. If the column is older, re-conditioning it may help.
-
Check for Oxygen: Leaks in the system can introduce oxygen, which dramatically accelerates stationary phase degradation at high temperatures. Check all fittings and connections for leaks.
-
Use High-Purity Gas: Ensure your carrier gas is of high purity and that oxygen/moisture traps are functioning correctly.
-
Data Summary & Experimental Protocols
Table 1: General Starting Parameters for GC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column Type | Chiral (Substituted Cyclodextrin) or High-Resolution Non-Polar | Chiral phase is required for enantiomers. Non-polar phase separates structural isomers by boiling point. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of efficiency and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Hydrogen provides higher efficiency at higher linear velocities, shortening run times. |
| Flow Rate | ~1.0-1.5 mL/min (for 0.25 mm ID) | Optimize for best efficiency based on column manufacturer's recommendation. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the alkane sample. |
| Detector | Flame Ionization Detector (FID) | FID is highly sensitive to hydrocarbons and provides a robust, linear response. |
| Initial Oven Temp. | 40 - 60 °C | A low starting temperature is critical for resolving volatile isomers. |
| Temperature Program | Ramp at 2-5 °C/min to a final temp of ~200 °C (or as needed) | A slow ramp is essential for separating compounds with very similar boiling points and structures.[6][7] |
| Injection Mode | Split (e.g., 50:1 or 100:1 ratio) | Prevents column overloading and ensures sharp initial peak bands. |
Protocol: Column Conditioning
A properly conditioned column is essential for achieving a stable baseline and reproducible results.
-
Installation: Install the column in the injector but leave the detector end disconnected.
-
Purge: Purge the column with carrier gas at room temperature for 15-30 minutes. This removes any oxygen from the column before heating.
-
Heating Program: Set the oven to a temperature program. Slowly ramp the temperature (e.g., 5-10°C/min) from the initial temperature to about 10-20°C above the maximum temperature you plan to use in your method (do NOT exceed the column's absolute maximum temperature).
-
Hold: Hold at this upper temperature for 1-2 hours, or until the baseline observed by the disconnected detector end (if possible with your setup) is stable.
-
Cool Down & Connect: Cool the oven, then connect the column to the detector.
-
Equilibrate: Heat the system to your initial method temperature and allow it to equilibrate before running samples.
Caption: Key factors affecting the gas chromatographic separation of branched alkane isomers.
References
- Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes. Benchchem.
- Why Is Temperature Programming Used in Gas Chrom
- Temperature Programming for Better GC Results. Phenomenex.
- GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific.
- What is Temperature Programming in Gas Chromatography?.
- What Is Temperature Programming in Gas Chrom
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- The Study of Chiral Stationary Phases for Gas Chrom
- Gas chromatographic enantioseparation of unfunctionalized chiral alkanes: A challenge in separ
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
Sources
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- 2. azom.com [azom.com]
- 3. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 10. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Purification of Branched Alkanes
Welcome to the technical support center for branched alkane purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often formidable challenges associated with separating and purifying branched alkane isomers. Due to their similar physical properties, such as close boiling points and polarity, these separations demand a nuanced and technically sound approach.[1][2]
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. Each section explains the fundamental principles behind the recommended solutions, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Gas Chromatography (GC) Separations
Gas chromatography is a cornerstone technique for analyzing volatile compounds like alkanes. However, achieving baseline separation of structurally similar branched isomers can be a significant hurdle.[3]
Question 1: My branched alkane isomers are co-eluting or showing poor resolution in my GC analysis. What are the primary causes and how can I fix this?
Answer:
Co-elution of branched alkane isomers is a frequent challenge stemming from their very similar boiling points and weak interactions with standard non-polar stationary phases.[3] Elution from these columns is primarily governed by vapor pressure, and subtle structural differences between isomers may not be sufficient to effect a separation.
Causality: The primary factors influencing GC separation of alkanes are the stationary phase chemistry, column dimensions, and temperature programming.
-
Stationary Phase: Standard non-polar phases like polydimethylsiloxane (PDMS) separate based on boiling points. Since branched isomers often have very close boiling points, these columns may not provide adequate selectivity.[3]
-
Temperature Program: An improperly optimized temperature ramp can cause analytes to move through the column too quickly, preventing effective partitioning with the stationary phase and leading to peak broadening and overlap.[4]
-
Column Dimensions: A shorter column or one with a larger internal diameter can lead to lower theoretical plates and reduced separation efficiency.
Troubleshooting Protocol:
-
Optimize the Temperature Program:
-
Initial Action: Decrease the initial oven temperature and reduce the ramp rate (e.g., from 10°C/min to 2-3°C/min). A slower ramp increases the interaction time between the analytes and the stationary phase, improving resolution.[4]
-
Rationale: This allows for more equilibrium-partitioning cycles to occur as the analytes travel through the column, enhancing the separation of compounds with small differences in boiling points.
-
-
Select a More Appropriate Stationary Phase:
-
Action: If temperature optimization fails, consider a column with a different stationary phase. For alkanes, a slightly more polar phase or a shape-selective phase can be effective. While non-polar phases are standard, phases with some aromatic character can sometimes differentiate based on subtle electronic differences.[4]
-
Advanced Option: Consider specialized columns designed for hydrocarbon analysis, which may have modified surfaces to enhance shape-selective interactions.
-
-
Increase Column Length or Decrease Internal Diameter:
-
Action: Switch to a longer column (e.g., 60 m or 100 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm instead of 0.32 mm).
-
Rationale: A longer column increases the number of theoretical plates, providing more opportunities for separation. A smaller internal diameter enhances efficiency by reducing mass transfer resistance.
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to the van Deemter optimum for your column. This is often around 30-40 cm/s for Helium.
-
Rationale: Operating at the optimal flow rate minimizes band broadening and maximizes column efficiency.
-
Workflow for GC Troubleshooting
Caption: Troubleshooting workflow for co-eluting branched alkane isomers in GC.
Part 2: Challenges in Bulk Separation Techniques
For preparative-scale purification, techniques like distillation and crystallization are common. However, the similar physicochemical properties of branched alkanes pose significant challenges.[1][2]
Question 2: I'm unable to separate branched alkane isomers using fractional distillation. The boiling points are too close. What are my options?
Answer:
Standard fractional distillation relies on differences in boiling points, which are often minimal between branched alkane isomers. When these differences are negligible, or when the components form an azeotrope (a mixture with a constant boiling point), this method fails.[5]
Causality:
-
Raoult's Law and Volatility: Distillation separates components based on their relative volatilities. Branching affects a molecule's surface area and intermolecular van der Waals forces, which in turn influences its boiling point. However, for isomers of the same carbon number, these differences can be extremely small.
-
Azeotrope Formation: Alkanes can form azeotropes, especially with solvents or other hydrocarbons, making separation by conventional distillation impossible as the vapor and liquid phases have the same composition.[6]
Troubleshooting and Alternative Strategies:
-
Azeotropic Distillation:
-
Principle: This technique involves adding a third component, known as an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one of the isomers, allowing it to be distilled away.[7][8]
-
Protocol:
-
Select an appropriate entrainer that will selectively form an azeotrope with one of the target isomers (e.g., benzene or toluene for separating certain hydrocarbons).[7][8]
-
Add the entrainer to the isomer mixture.
-
Perform the distillation, collecting the new, lower-boiling azeotrope as the distillate.
-
The entrainer can then be removed from the collected fraction by another method, such as liquid-liquid extraction, if it forms a heterogeneous azeotrope.[7]
-
-
-
Pressure-Swing Distillation:
-
Principle: The composition of an azeotrope is often pressure-dependent. By altering the pressure, you can shift the azeotropic point, allowing for separation.[7][8]
-
Protocol: This requires a two-column system.
-
Distill the mixture in the first column at a specific pressure (e.g., atmospheric). The distillate will have the azeotropic composition at that pressure.
-
Feed this distillate to a second column operating at a different pressure (e.g., under vacuum or at high pressure). At this new pressure, the mixture is no longer azeotropic, and further separation is possible.
-
-
Question 3: How can I separate linear alkanes from branched alkanes on a preparative scale?
Answer:
This is a common industrial challenge, particularly in processes like gasoline octane enhancement where branched isomers are more valuable than their linear counterparts.[9] The most effective methods exploit the difference in molecular shape and size between the linear and branched molecules.
Recommended Techniques:
-
Adsorption using Molecular Sieves (Zeolites):
-
Principle: This is a shape-selective separation method. Zeolites like 5A have precisely defined pore diameters (around 5 angstroms). Linear alkanes have a smaller kinetic diameter (around 4.9 angstroms) and can enter the pores of the zeolite, where they are adsorbed. Branched alkanes are bulkier and are excluded from the pores, passing through the adsorbent bed.[10]
-
Protocol:
-
Pack a column with activated 5A molecular sieves.
-
Pass the liquid or vaporized mixture of alkanes through the column.
-
The eluent will be enriched in the branched alkanes, as the linear alkanes are retained by the sieve.
-
The linear alkanes can be recovered later by increasing the temperature or decreasing the pressure to desorb them from the sieve.
-
-
Trustworthiness: This is a highly reliable and widely used industrial process for separating n-paraffins from isoparaffins.[10][11]
-
-
Urea Clathration (Adductive Crystallization):
-
Principle: Urea, in the presence of an activator like methanol, crystallizes into a helical lattice containing long, narrow channels. Linear alkanes fit neatly into these channels, forming a stable crystalline inclusion complex (a clathrate), while branched alkanes are sterically hindered and remain in the liquid phase.[12]
-
Protocol:
-
Dissolve the alkane mixture in a suitable solvent (e.g., methanol).
-
Add a saturated solution of urea in methanol to the mixture and stir.
-
A solid precipitate, the urea-n-alkane clathrate, will form.
-
Separate the solid clathrate from the liquid (which contains the branched alkanes) via filtration.[13]
-
To recover the linear alkanes, decompose the clathrate by adding warm water, which dissolves the urea cage and releases the trapped n-alkanes. The alkane can then be separated from the aqueous urea solution.[12][13]
-
-
Comparison of Bulk Separation Techniques
| Technique | Principle | Best For Separating | Advantages | Disadvantages |
| Fractional Distillation | Difference in Boiling Points | Isomers with significant ∆BP | Scalable, well-understood | Ineffective for close-boiling isomers and azeotropes |
| Azeotropic Distillation | Azeotrope Formation | Close-boiling or azeotropic mixtures | Can break azeotropes | Requires addition of a third component; energy-intensive |
| Molecular Sieves (5A) | Size Exclusion / Shape Selectivity | Linear from Branched Alkanes | High selectivity, regenerable adsorbent | Low diffusivities can require large equipment[14] |
| Urea Clathration | Inclusion Complex Formation | Linear from Branched Alkanes | High purity of n-alkanes achievable[12] | Requires solvent and subsequent recovery steps |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are Metal-Organic Frameworks (MOFs) and can they be used to separate branched alkane isomers?
A: Yes, Metal-Organic Frameworks (MOFs) are a class of highly porous materials that are showing great promise for alkane isomer separations.[9][15] They consist of metal ions or clusters linked by organic molecules, creating a tunable pore structure. By carefully designing the pore size and shape at a sub-angstrom level, MOFs can be engineered to selectively adsorb certain isomers based on their degree of branching.[16][17] For example, some MOFs can separate dibranched from monobranched and linear alkanes, a task that is very difficult for traditional zeolites.[9] This is an active area of research with the potential to lead to more energy-efficient separation processes.[15]
Q2: My liquid chromatography (LC) method is not separating my branched alkane isomers. Is this expected?
A: Yes, this is generally expected. Liquid chromatography, particularly reversed-phase HPLC, separates compounds based on differences in polarity. Alkanes are uniformly non-polar, and the subtle structural differences between isomers do not typically result in significant polarity differences. Therefore, they will have very similar retention times on standard C8 or C18 columns. While specialized normal-phase or shape-selective stationary phases might offer some resolution, LC is not the preferred technique for this separation. Gas chromatography is almost always the superior choice for analyzing volatile, non-polar compounds like alkane isomers.[18]
Q3: Can crystallization be used to separate different branched isomers from each other?
A: It is challenging but sometimes possible, depending on the specific isomers. Separation by crystallization relies on differences in the crystal lattice energy, which is influenced by molecular symmetry and how well the molecules can pack into a crystal structure. More symmetrical, compact molecules (like highly branched isomers) may have higher melting points and can sometimes be selectively crystallized from a mixture by cooling, provided the difference in freezing points is sufficient.[14] However, for many isomeric mixtures, the freezing points are very close, and they may form a eutectic mixture, preventing effective separation.
References
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC - PubMed Central. (2022-02-12).
- Organic chemistry – sOme Basic PrinciPles and Techniques - NCERT.
- Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework - PMC - NIH.
- Hydrocarbon Separations in Metal−Organic Frameworks. (2013-11-22).
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023-01-26).
- Shape versus inverse-shape selective adsorption of alkane isomers in carbon nanotubes | The Journal of Chemical Physics | AIP Publishing. (2006-01-11).
- Direct Separation and Quantitative Determination of (n-, Iso-)Alkanes in Neat Asphalt Using Urea Adduction and High-Temperature Gas Chromatography (HTGC)† | Request PDF - ResearchGate.
- Separation of Linear and Branched Paraffins by Molecular Sieve - SNOWPEAK.
- Azeotropic distillation - Wikipedia.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016-08-12).
- Metal-Organic Frameworks for C6-C8 Hydrocarbon Separations | Request PDF.
- Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks | Request PDF - ResearchGate.
- Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves - MDPI. (2023-10-19).
- Exploiting entropy to separate alkane isomers - American Chemical Society.
- Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications | LCGC International.
- Alkane clathrate - YouTube. (2021-01-01).
- Tuning the porosity of triangular supramolecular adsorbents for superior haloalkane isomer separations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03509F. (2021-08-16).
- Separation of hydrocarbons by azeotropic distillation - NIST Technical Series Publications.
- Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages - YouTube. (2024-01-24).
- separation of two isomers - Chromatography Forum. (2009-05-12).
- Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC.
- Adsorption and Absorption Techniques for the Separation of Gaseous C2–C5 Olefins - MDPI.
- Urea extraction crystallization - Wikipedia.
- US2662879A - Separation of geometrical isomers by urea complex formation - Google Patents.
- Shape‐Selective Ultramicroporous Carbon Membranes for Sub‐0.1 nm Organic Liquid Separation - PMC - NIH.
- Methanogenic degradation of branched alkanes in enrichment cultures of production water from a high-temperature petroleum reservoir - PubMed. (2019-01-04).
- chapter-2-alkanes.pdf.
- Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. (2021-12-10).
- Azeotropic Distillation | Industrial & Engineering Chemistry - ACS Publications.
- Optimisation of solid-state urea clathrate formation as a chemical separation method coupled to compound-specific stable carbon isotope analysis | Request PDF - ResearchGate.
- Azeotrope | Definition, Types, Separation, & Facts - Britannica. (2025-12-18).
- Shape versus inverse-shape selective adsorption of alkane isomers in carbon nanotubes - AIP Publishing.
- Methods of Preparation & Reactions of Alkanes | Organic Chemistry - YouTube. (2021-01-10).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
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- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. Azeotrope | Definition, Types, Separation, & Facts | Britannica [britannica.com]
- 9. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 10. Separation of Linear and Branched Paraffins by Molecular Sieve [snowpeakzeolite.com]
- 11. Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
- 14. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
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- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. separation of two isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Improving the Resolution of Chiral Isomers of 4-Ethyl-3,4-dimethylheptane
Welcome to our dedicated technical support center focused on the chiral resolution of 4-Ethyl-3,4-dimethylheptane. This guide is crafted for our audience of researchers, scientists, and drug development professionals who are navigating the complexities of stereoisomeric separations. Here, we synthesize our in-the-field expertise with established scientific principles to provide you with actionable troubleshooting guides and in-depth FAQs. Our goal is to empower you to overcome common experimental hurdles and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the structural basis for chirality in this compound?
A: The chirality of this compound originates from its stereocenter at the C4 carbon. This carbon atom is bonded to four distinct alkyl groups: a propyl group, an ethyl group, a methyl group, and a sec-butyl group. This specific arrangement means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers.
Q2: Why is separating the enantiomers of this alkane significant?
A: While this compound is a relatively simple hydrocarbon, the principles of its separation are fundamental in fields where stereochemistry dictates biological activity. In drug development, for instance, enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. Mastering the separation of non-functionalized alkanes provides a strong foundation for tackling more complex chiral molecules.[1][2]
Q3: What is the most effective analytical technique for resolving the enantiomers of this compound?
A: Given its volatility and non-polar nature, chiral gas chromatography (GC) is the premier technique for this application.[1][3] The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP) that interacts differently with each enantiomer.[4] Supercritical fluid chromatography (SFC) can also be a viable, albeit less common, alternative.
Q4: What type of chiral stationary phase is recommended for this separation?
A: For non-functionalized chiral alkanes, cyclodextrin-based CSPs are the industry standard and have demonstrated the most success.[1][3][5] These cyclic oligosaccharides have a chiral cavity that allows for enantioselective interactions based on the three-dimensional structure of the analyte. Modified cyclodextrins, particularly those with alkyl or acetyl derivatives, are highly effective for separating hydrocarbons.[4][6]
Troubleshooting Guide: Chiral Gas Chromatography (GC) Analysis
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Complete Co-elution or Poor Resolution of Enantiomers
You're injecting your sample, but the chromatogram shows a single, sharp peak, or two peaks with minimal to no baseline separation.
Root Cause Analysis & Solutions:
This is a common challenge in chiral separations and typically points to a need for method optimization. The subtle differences between enantiomers require conditions that amplify their differential interaction with the chiral stationary phase.
-
Suboptimal Temperature Program: The GC oven temperature is a critical parameter. Higher temperatures increase kinetic energy, which can overcome the subtle enantioselective interactions with the CSP, leading to co-elution.[7]
-
Expert Insight: In chiral GC, lower temperatures are almost always your friend. Reducing the thermal energy in the system allows for more effective and prolonged interaction between the analytes and the chiral stationary phase, which is the basis of the separation.
-
Troubleshooting Steps:
-
Lower the Isothermal Temperature: If running an isothermal method, decrease the temperature in 5-10°C increments.
-
Employ a Slower Temperature Ramp: For temperature-programmed methods, a slow ramp rate (e.g., 1-2°C/min) is crucial.[4] This gives the enantiomers more time to interact with the stationary phase as they travel through the column.
-
Reduce the Initial Oven Temperature: A lower starting temperature (e.g., 40-60°C) can significantly enhance resolution for volatile compounds.[4]
-
-
-
Incorrect Chiral Stationary Phase (CSP): While cyclodextrin-based phases are generally recommended, the specific type of cyclodextrin (alpha, beta, or gamma) and its derivatization matter.[6] The cavity size of the cyclodextrin must be appropriate for the size and shape of the analyte.
-
Troubleshooting Steps:
-
Experimental Protocol: GC Method Development for this compound
This is a recommended starting protocol based on the separation of similar chiral alkanes.[1][4]
-
Column Selection: Choose a chiral GC column with a beta-cyclodextrin stationary phase (e.g., 2,3,6-tri-O-methyl-beta-cyclodextrin).
-
Sample Preparation: Dilute the this compound sample in a non-polar solvent like hexane.
-
GC Parameters:
-
Injector: Split/splitless inlet at 250°C with a high split ratio (e.g., 100:1) to avoid column overload.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Program: Start at 40°C (hold for 2 minutes), then ramp at 2°C/min to 150°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Optimization: If resolution is still insufficient, further decrease the temperature ramp rate or try an isothermal run at a low temperature (e.g., 50-70°C).
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
You are seeing some separation, but the peaks are not symmetrical, which complicates accurate quantification.
Root Cause Analysis & Solutions:
-
Column Overload: Injecting too much sample can saturate the active sites on the CSP, leading to peak distortion.
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute sample and re-inject.
-
Increase the Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.
-
-
-
Active Sites in the System: Unwanted interactions with active sites in the injector liner or at the head of the column can cause peak tailing.
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Ensure a high-quality, deactivated injector liner is installed.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.
-
-
Logical Workflow for Troubleshooting Chiral GC Issues
Sources
Technical Support Center: Trace Analysis of 4-Ethyl-3,4-dimethylheptane
Welcome to the technical support center for the method development of trace analysis of 4-Ethyl-3,4-dimethylheptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights and troubleshooting solutions for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes the trace analysis of this compound challenging?
A1: The primary challenges in the trace analysis of this compound, a branched alkane, stem from its volatility and non-polar nature. These characteristics can lead to sample loss during preparation, co-elution with other structurally similar hydrocarbons, and matrix effects that can suppress or enhance the analytical signal.[1][2] Furthermore, as an alkane, it has a high ionization energy, which can result in a weak molecular ion peak in mass spectrometry, making identification difficult.[3]
Q2: Which analytical technique is most suitable for the trace analysis of this compound?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for analyzing volatile organic compounds (VOCs) like this compound.[4][5] Gas chromatography provides the necessary separation from other volatile components in a sample, while mass spectrometry offers sensitive and selective detection.[6]
Q3: What are the critical first steps in developing a robust analytical method?
A3: The initial and most critical steps involve selecting an appropriate sample preparation technique to efficiently extract and concentrate the analyte from the sample matrix. Following this, the choice of the GC column and the optimization of GC and MS parameters are paramount for achieving good separation and sensitive detection.
Troubleshooting Guides
Part 1: Sample Preparation
Effective sample preparation is crucial for the successful trace analysis of volatile compounds. The goal is to isolate and concentrate this compound from the sample matrix while minimizing the loss of the analyte and the introduction of interfering substances.
Q1: I am seeing low recovery of this compound. What could be the cause and how can I improve it?
A1: Low recovery is a common issue when dealing with volatile compounds. The cause often lies in the chosen extraction method and sample handling.
-
Evaporation Losses: Ensure your sample collection and preparation steps are performed in a controlled environment with minimal exposure to the atmosphere. For water samples, use vials with no headspace.[7][8]
-
Inefficient Extraction: The choice of extraction technique is critical. For aqueous matrices, dynamic headspace techniques like Purge and Trap are generally more efficient for extracting volatiles than static headspace analysis.[9] For solid or complex liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is an excellent solvent-free option that minimizes matrix effects.[10][11]
-
Improper Solvent Choice (for Liquid-Liquid Extraction): If performing a liquid-liquid extraction (LLE), ensure the solvent is immiscible with the sample matrix and that this compound has a high affinity for it.[12][13] Hexane or other non-polar solvents are typically suitable for extracting hydrocarbons.[13]
Workflow for Selecting a Sample Preparation Method
Caption: Decision tree for sample preparation method selection.
Q2: I'm observing significant matrix effects in my analysis. How can I mitigate them?
A2: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in trace analysis.[2][14]
-
Minimize Matrix Introduction: Techniques like HS-SPME are advantageous as they expose the fiber only to the vapor phase above the sample, reducing the transfer of non-volatile matrix components to the GC-MS system.[10]
-
Sample Cleanup: If direct extraction is necessary, consider a cleanup step to remove interfering compounds. However, this can also lead to analyte loss.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix effects during quantification.[2]
-
Use of an Internal Standard: A suitable internal standard (e.g., a deuterated analog of the analyte) can help correct for both extraction efficiency variations and matrix effects.
Part 2: Gas Chromatography (GC) Analysis
The GC separation is critical for isolating this compound from other compounds in the sample extract.
Q1: I'm experiencing co-elution of my target analyte with other peaks. What steps can I take to improve resolution?
A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks.[15][16] To address this:
-
Optimize the Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.
-
Select the Right GC Column: For non-polar compounds like branched alkanes, a non-polar stationary phase is typically used, where elution is primarily based on boiling points.[17] However, for complex isomer mixtures, a column with a different selectivity may be required.[17]
-
Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and improve resolution.
Table 1: Recommended GC Columns for Branched Alkane Separation
| Stationary Phase | Polarity | Recommended For |
| 100% Dimethylpolysiloxane | Non-polar | General-purpose separation of non-polar compounds. |
| 5% Phenyl-methylpolysiloxane | Non-polar | Slightly more polar than 100% dimethylpolysiloxane, offering different selectivity. |
| Alicyclic Polydimethylsiloxane | Non-polar | Can provide carbon number-specific separation.[17] |
Q2: My peak shapes are poor (e.g., tailing or fronting). What is the likely cause?
A2: Poor peak shape can be indicative of several issues:
-
Column Overloading: Injecting too much sample can lead to fronting peaks. Try diluting your sample or using a split injection.
-
Active Sites: Active sites in the GC inlet or column can cause peak tailing, especially for polar compounds. While less common for alkanes, ensuring a clean and properly deactivated liner is important.[18]
-
Improper Injection Technique: A slow injection can lead to broad peaks.
Troubleshooting Flowchart for Common GC Issues
Caption: Troubleshooting flowchart for common GC problems.
Part 3: Mass Spectrometry (MS) Detection
The MS detector provides the sensitivity and selectivity needed for trace analysis.
Q1: The molecular ion peak for this compound is very weak or absent. How can I confirm its identity?
A1: Alkanes, especially branched ones, often exhibit weak or absent molecular ion peaks due to their high ionization energies and propensity for fragmentation.[3][19]
-
Focus on Fragmentation Patterns: The fragmentation pattern is key. For branched alkanes, cleavage is favored at the branching points due to the stability of the resulting carbocations.[19][20] Look for characteristic fragment ions.
-
Chemical Ionization (CI): If available, using a softer ionization technique like chemical ionization can produce a more abundant protonated molecule or adduct ion, which can help confirm the molecular weight.
-
Retention Time Matching: Compare the retention time of the peak in your sample to that of a certified reference standard analyzed under the same conditions.
Q2: I'm seeing a high background signal or contaminant peaks in my mass spectra. What are the potential sources and solutions?
A2: Contamination can be a significant issue in trace analysis and can originate from various sources.[18][21]
-
GC System Contamination: The GC inlet, column, and detector can all be sources of contamination.[18][22] Regularly replace the inlet liner and septum. Bake out the column to remove contaminants.[23]
-
Sample Preparation: Solvents, glassware, and even the laboratory air can introduce contaminants. Use high-purity solvents and meticulously clean all glassware.
-
Carryover: If you are analyzing samples with high concentrations of certain compounds, they may carry over to subsequent injections.[23] Run a solvent blank after a high-concentration sample to check for carryover.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples
This protocol provides a general guideline for the extraction of this compound from water samples. Optimization will be required for specific sample matrices and concentration levels.
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride (NaCl) to increase the ionic strength and promote the partitioning of the analyte into the headspace.[10]
-
If using an internal standard, spike the sample at this point.
-
Immediately seal the vial with a PTFE-lined septum.
-
-
Extraction:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber (e.g., a non-polar polydimethylsiloxane (PDMS) fiber) to the headspace for 30 minutes.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC injection port.
-
Desorb the analytes at 250°C for 2 minutes in splitless mode.[10]
-
Start the GC-MS analysis.
-
Protocol 2: Recommended GC-MS Parameters
These are starting parameters and should be optimized for your specific instrument and application.
-
GC Inlet: 250°C, Splitless mode
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
References
- Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- Canada.ca. (2023). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations.
- Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
- de la Mata, A. P., & Harynuk, J. J. (2010). The liquid–liquid diffusive extraction of hydrocarbons from a North Sea oil using a microfluidic format.
- Benchchem. (n.d.). Solid-Phase Microextraction (SPME) for Volatile Organic Compound (VOC) Analysis: Application Notes and Protocols.
- SafeLeaf.ca. (n.d.). What is Hydrocarbon Extraction?: A Complete Guide.
- Wikipedia. (n.d.). Alkane.
- Teledyne LABS. (n.d.). Purge and Trap Overview.
- Leckerman Law, LLC. (n.d.). Gas Chromatograph Contamination Issues in New Jersey.
- YouTube. (2025). Mass Spectrometry of Alkanes.
- LCGC International. (n.d.). Stopping GC and GC–MS Problems Before They Start.
- SCIEX. (2023). What is matrix effect and how is it quantified?.
- Sigma-Aldrich. (n.d.). Solid Phase Microextraction (SPME).
- Zhang, Z., et al. (2023). Analytical methods for the analysis of volatile natural products.
- University of Calgary. (n.d.). Alkanes.
- EST Analytical. (n.d.). What Is Purge And Trap.
- PubMed. (2023). Analytical methods for the analysis of volatile natural products.
- JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation.
- Alexander, R., et al. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. Analytical Chemistry, 58(4), 816-820.
- LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Semantic Scholar. (n.d.). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Thermo Fisher Scientific. (n.d.). Volatile Organic Compounds (VOC) Analysis.
- Scribd. (n.d.). Common GCMS Contaminants Guide.
- JoVE. (2024). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation.
- Hilaris Publisher. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of.
- IEEE Xplore. (n.d.). Comparing the Selectivity of Solid Phase Microextraction Fibers to Detect Volatile Organic Compounds.
- Demyttenaere, J. C. R., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
- CHROMacademy. (n.d.). GC-MS Contamination.
- ResearchGate. (2015). (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Agilent. (n.d.). purge and trap, volatile organic compounds analysis.
- SciELO. (n.d.). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries.
- AZoM. (2017). Analyzing Volatile Organic Compounds (VOCs) In the Environment.
- CDS Analytical. (n.d.). Products | Purge and Trap.
- BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Taylor & Francis. (2016). Full article: Separation of Hydrocarbons by Means of Liquid-Liquid Extraction with Deep Eutectic Solvents.
- Illinois EPA. (2009). General procedure for collecting water samples if testing for volatile organic chemicals.
- ResearchGate. (2015). (PDF) Liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Agilent. (n.d.). Volatile Organic Compounds (VOCs) Analysis in Water.
- Edge Analytical. (2023). Sampling Instructions - Volatile Organic Compounds.
- Eurofins. (2014). Volatile Organic Compounds (VOCs) Sampling Instructions.
- Benchchem. (n.d.). Resolving co-elution problems in chromatographic analysis of alkylphenols.
- Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Branched Olefins.
- PubMed Central. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.
- Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
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Technical Support Center: A Guide to Preventing Thermal Degradation of Branched Alkanes in GC Analysis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of thermal degradation of branched alkanes during gas chromatography (GC) analysis. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal degradation of branched alkanes during GC analysis?
A1: The thermal degradation of branched alkanes in a GC system is typically a result of excessive heat and interaction with active sites. Key contributing factors include:
-
High Injector Temperatures: Conventional split/splitless injectors are often set at high temperatures (above 300°C) to ensure rapid sample vaporization. However, this intense heat can cause the breakdown of thermally sensitive branched alkanes before they reach the analytical column.[1]
-
Active Sites in the Inlet: The glass liner of the injector can possess active silanol groups on its surface. These sites can catalytically promote the degradation of analytes at elevated temperatures. Contaminants from previous injections can also create new active sites.[1]
-
Catalytic Metal Surfaces: Contact with heated metal surfaces within the injector can also catalyze the degradation of sensitive compounds.[1]
-
Column Degradation: Operating a GC column near or above its maximum temperature limit can lead to the degradation of the stationary phase, a phenomenon known as column bleed. This not only results in a rising baseline but can also compromise the inertness of the column, leading to analyte degradation.[1][2]
Q2: What are the common indicators of thermal degradation in my chromatogram?
A2: Several chromatographic anomalies can signal that your branched alkane standards or samples are degrading during analysis:
-
Appearance of "Ghost Peaks": These are unexpected peaks in your chromatogram that are the breakdown products of your target analytes.[1][3]
-
Poor Recovery of High-Boiling Alkanes: You might observe a significant decrease in the peak area or the complete absence of peaks for larger, higher-boiling branched alkanes compared to their smaller counterparts in the same sample.[1]
-
Peak Tailing: While it can have multiple causes, peak tailing can be an indication of active sites in the system that are causing undesirable interactions and degradation of your analytes.[1][4]
-
Non-linear Calibration Curves: If degradation is occurring, the response of your higher molecular weight alkanes may not be linear as the concentration increases.[1]
-
Irreproducible Results: Inconsistent thermal degradation can lead to poor reproducibility of both peak areas and retention times.[1]
Q3: How can I prevent or minimize thermal degradation of my branched alkane samples?
A3: A multi-pronged approach is necessary to mitigate thermal degradation, focusing on reducing thermal stress and maintaining an inert sample pathway:
-
Optimize Injection Technique: Employing advanced injection techniques can significantly reduce the thermal stress on your analytes.
-
Programmed Temperature Vaporization (PTV) Injection: This technique involves injecting the sample into a cool injector, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analytes spend in a high-temperature environment.[5][6][7]
-
Cool On-Column (COC) Injection: This is the most direct and gentlest injection technique. The sample is injected directly onto the column at a low initial temperature, eliminating the hot injector as a source of degradation.[5][8][9][10] This method is ideal for thermally sensitive compounds.[5][9]
-
-
Optimize GC Method Parameters:
-
Lower Injector Temperature: If using a standard split/splitless injector, use the lowest temperature that still ensures efficient vaporization of your analytes.[1][11] An initial temperature of 250°C is a good starting point for a wide range of compounds.[11]
-
Use Deactivated Liners: Always use high-quality, deactivated inlet liners to minimize active sites. Consider using a liner with glass wool to trap non-volatile residues and aid in vaporization.[1]
-
-
Proper Column Installation and Maintenance:
-
Ensure the column is installed correctly to prevent dead volumes and contact with active metal surfaces.[1][4]
-
Properly condition new columns to remove any residual manufacturing materials and ensure a stable, inert stationary phase.[1]
-
Regularly trim the front end of the column (e.g., 10-20 cm) to remove accumulated non-volatile residues that can create active sites.[4]
-
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues related to the thermal degradation of branched alkanes.
Issue 1: Disproportionately Small or Absent Peaks for High Molecular Weight Branched Alkanes
Underlying Cause: This is a classic symptom of thermal degradation. Larger, higher-boiling branched alkanes are more susceptible to breaking down at high temperatures in the injector.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of ghost peaks.
Detailed Steps & Explanations:
-
Correlate with Parent Peak Loss: Observe if the appearance or increase in the size of the ghost peaks corresponds with a decrease in the area of the expected branched alkane peaks. This is strong evidence of degradation.
-
Systematically Reduce Thermal Stress:
-
Action: As with Issue 1, begin by lowering the injector temperature.
-
Rationale: If the ghost peaks are degradation products, reducing the primary cause of degradation (heat) should directly impact their formation.
-
-
Rule out Other Sources of Contamination: Ghost peaks can also arise from other sources. [3] * Action: Perform a blank solvent injection. If the ghost peaks are still present, they are likely not from the degradation of your current sample but from system contamination.
-
Common Contaminants:
-
Septum Bleed: Particles from an old or overheated septum can enter the liner and degrade. Replace the septum with a high-quality, low-bleed version. [3] * Carryover: Residue from a previous, more concentrated sample may be eluting. Perform a bakeout of the system at a high temperature (within the column's limits) to clean it.
-
Contaminated Carrier Gas: Ensure high-purity carrier gas and that gas traps are functioning correctly.
-
-
Quantitative Data Summary
The optimal GC parameters are highly dependent on the specific branched alkanes being analyzed and the instrument configuration. However, the following table provides general guidelines for minimizing thermal degradation.
| Parameter | Standard Split/Splitless | Programmed Temperature Vaporization (PTV) | Cool On-Column (COC) | Rationale |
| Injector Temperature | Start at 250°C, adjust downwards | Initial: 40-80°C; Ramp: 720°C/min; Final: 250-350°C | Track Oven Temperature | Minimizes thermal stress during sample introduction. [5][8][11] |
| Liner Type | Deactivated, single taper with glass wool | Deactivated, often with packing material (e.g., Tenax) | N/A | Provides an inert surface and aids in vaporization/trapping. [1][12] |
| Injection Volume | 1 µL (typical) | 1-100 µL (with solvent venting) | 1-100 µL (with solvent vapor exit) | Larger volumes possible with cold injection techniques. [9][13] |
| Carrier Gas Flow | 1-2 mL/min (Helium) | 1-2 mL/min (Helium) | 1-2 mL/min (Helium) | Maintain optimal linear velocity for column efficiency. |
Experimental Protocols
Protocol 1: Optimizing GC Inlet Temperature for Thermally Labile Branched Alkanes (Split/Splitless Inlet)
This protocol describes a systematic approach to finding the optimal inlet temperature that balances vaporization efficiency with the minimization of thermal degradation.
-
Initial Setup:
-
Install a new, deactivated liner and a fresh, high-quality septum.
-
Set the GC oven program and other method parameters as required for your separation, but start with an injector temperature of 280°C.
-
-
Prepare a Standard:
-
Prepare a mid-range concentration standard containing the full range of branched alkanes of interest, including the highest molecular weight ones.
-
-
Temperature Stepping:
-
Inject the standard at the initial 280°C inlet temperature and acquire the chromatogram.
-
Decrease the inlet temperature by 20°C (to 260°C) and allow the system to equilibrate for 10-15 minutes.
-
Inject the same standard again.
-
Repeat this process, decreasing the temperature in 20°C increments down to approximately 200°C.
-
-
Data Analysis:
-
For each temperature, carefully integrate the peaks for your highest molecular weight branched alkane and any suspected degradation (ghost) peaks.
-
Create a plot of peak area vs. inlet temperature for both the parent analyte and the degradation products.
-
The optimal temperature is the one that provides the highest response for the parent analyte with the lowest response for the degradation products. You may need to accept a slight compromise. [11]
-
Protocol 2: Basic GC System Check for Active Sites
This protocol helps determine if your GC system has active sites that could be contributing to the degradation of branched alkanes.
-
Prepare Test Probes:
-
Prepare a solution containing a non-polar hydrocarbon (e.g., n-C16) and a more active compound, such as a long-chain alcohol (e.g., 1-hexadecanol). The alcohol is more sensitive to active sites than the alkane.
-
-
Acquire Chromatogram:
-
Inject the test probe mix using your standard analytical method.
-
-
Analyze Peak Shape:
-
Examine the peak shape of the alcohol. Significant peak tailing (asymmetry factor > 1.5) is a strong indicator of active sites in your system (liner, column head, etc.). [14] * While branched alkanes are less polar, the presence of activity indicated by the alcohol peak suggests that the system is not as inert as it should be and could be contributing to catalytic degradation at high temperatures.
-
-
Remediation:
-
If activity is detected, perform inlet maintenance (replace liner and septum), trim 10-20 cm from the front of the column, and re-test. [4]
-
References
- Technical Support Center: Preventing Thermal Degradation of Long-Chain Alkanes During GC Analysis. BenchChem.
- Cool on-column GC inlet, minimize thermal degradation. Agilent.
- GC Injection Techniques for Accurate Chromatography. Phenomenex.
- Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. Journal of Agricultural and Food Chemistry.
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. [No Source Provided]
- Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography. BenchChem.
- 3-5 Cold-on-Column Injection Method. GL Sciences.
- Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes. BenchChem.
- GC Column Troubleshooting Guide. Phenomenex.
- The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption. [No Source Provided]
- Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes. BenchChem.
- Cold on-Column Injection Coupled with Gas Chromatography/Mass Spectrometry for Determining Halonitromethanes in Drinking Water. ResearchGate.
- Preventing Column Bleed in Gas Chromatography. Phenomenex.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- Pyrolysis of Alkanes |Thermal Decomposition of Alkanes | Cracking of Alkanes. YouTube.
- Optimizing Splitless Injections: Inlet Temperature. Restek.
- CH13 Hydrocarbons Shobhit Nirwan. Scribd.
- Troubleshooting Guide. AAFCO.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- Thermal decomposition of branched silanes: a computational study on mechanisms. PubMed.
- SRI PTV Injector. [No Source Provided]
- PTV inlet for GC, different injection modes. Agilent.
- Benefits of Using Programmed Temperature Vaporizers (PTVs) instead of Hot Split/Splitless Inlets for Measurements. [No Source Provided]
- The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. VI. The Mechanism of Some Chain Reactions. Journal of the American Chemical Society.
- Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Frontiers.
- Inlet temperature GCMS. Chromatography Forum.
- Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. LCGC International.
- Alkanes as Membrane Regulators of the Response of Early Membranes to Extreme Temperatures. PMC - NIH.
- Activity and Decomposition. Separation Science.
- GC Column Killers!. LCGC International.
- ASTM D3238 - Standard Test Method for Calculation of Carbon Distribution and Structural Group Analysis of Petroleum Oils by the n-d-M Method. Savant Labs.
- Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitr
- Cracking of alkanes| Thermal decomposition of alkanes| Chemical reactions of alkanes. YouTube.
- Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. [No Source Provided]
- Origin of Stability in Branched Alkanes. ResearchGate.
- Using thermal desorption for the quantitative analysis of long-chain hydrocarbons. [No Source Provided]
- Degradation of alkanes by bacteria: Minireview. ResearchGate.
- Investigation of hexabromocyclododecane thermal degradation pathways by gas chromatography/mass spectrometry. ResearchGate.
- Microbial Degradation of Alkanes. ResearchGate.
- Catalytic Production of Branched Small Alkanes from Biohydrocarbons. ResearchGate.
- Synthesis of highly-branched alkanes for renewable gasoline. ResearchGate.
- Heats of combustion of alkanes. Khan Academy.
- 12.4: Branched Alkanes. Chemistry LibreTexts.
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Technical Support Center: Enhancing Detector Response for Saturated Hydrocarbons in Gas Chromatography
Welcome to the Technical Support Center for Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the detector response for saturated hydrocarbons. Saturated hydrocarbons, or alkanes, can present unique challenges in GC analysis due to their chemical inertness and lack of chromophores. This can lead to low sensitivity and poor detection limits with certain detectors. This comprehensive guide provides in-depth technical insights, troubleshooting protocols, and advanced solutions to overcome these challenges.
The Challenge with Saturated Hydrocarbons
Saturated hydrocarbons are composed entirely of single-bonded carbon and hydrogen atoms. This lack of double bonds or heteroatoms means they do not absorb ultraviolet (UV) light and can be less responsive in certain types of detectors compared to unsaturated or functionalized compounds. The primary goal of this guide is to provide you with the knowledge and tools to optimize your GC methods for robust and sensitive analysis of these compounds.
Flame Ionization Detector (FID): The Workhorse for Hydrocarbons
The Flame Ionization Detector (FID) is the most common and generally effective detector for analyzing saturated hydrocarbons.[1][2] It operates by pyrolyzing the carbon-containing compounds that elute from the GC column in a hydrogen-air flame.[1][3][4] This process generates ions, creating a current that is proportional to the mass of carbon entering the flame.[1][3][4][5]
Why is my FID response for alkanes low?
While the FID is highly sensitive to hydrocarbons, several factors can lead to a diminished response.[6] This section addresses the most common issues in a question-and-answer format.
Q1: My baseline is noisy and the peaks for my alkanes are small. What should I check first?
A noisy baseline combined with low signal intensity often points to issues with the gas supply or detector cleanliness.
-
Gas Purity and Flow Rates: Ensure high-purity hydrogen, air, and makeup gas are used. Contaminated gases can increase baseline noise and affect flame stability. Verify that the flow rates for hydrogen, air, and makeup gas are set to the manufacturer's recommendations for your specific instrument. An improper ratio of these gases can lead to an unstable flame and reduced sensitivity.[7]
-
Detector Cleanliness: A contaminated detector is a frequent cause of a noisy baseline and reduced signal.[8] The jet, collector, and surrounding areas can become fouled over time.
Q2: The response for my more volatile, early-eluting alkanes is disproportionately low compared to the later-eluting ones. What could be the cause?
This issue often points to a leak in the system or improper injection parameters.
-
System Leaks: A leak in the injector, septum, or column fittings can cause a loss of the more volatile components of your sample, leading to a lower response for early-eluting peaks.
-
Injector Temperature: If the injector temperature is too low, it can result in incomplete or slow vaporization of the sample, particularly for less volatile compounds, though it can also affect the overall transfer of the sample to the column.[9]
Troubleshooting Workflow for Low FID Response
This workflow provides a systematic approach to diagnosing and resolving low FID response for saturated hydrocarbons.
Caption: Troubleshooting workflow for low FID response.
Step-by-Step Protocol: Cleaning an FID
-
Safety First: Cool down the GC oven, injector, and detector. Turn off the hydrogen, air, and makeup gas flows at the instrument.
-
Disassemble the Detector: Carefully remove the collector and the FID jet according to your instrument's manual.
-
Cleaning: Sonicate the jet and collector in a suitable solvent (e.g., methanol, isopropanol, or a specialized cleaning solution) for 15-20 minutes. Use a soft brush or pipe cleaner to gently remove any visible deposits.
-
Drying: Thoroughly dry the components in an oven at a low temperature (e.g., 100 °C) for at least 30 minutes to ensure all solvent is removed.
-
Reassembly and Conditioning: Reinstall the jet and collector. Restore the gas flows and ignite the flame. Allow the detector to condition at a high temperature (e.g., 300-350 °C) for several hours to burn off any remaining contaminants.
Advanced Techniques for Enhancing Saturated Hydrocarbon Response
When standard FID optimization is insufficient, several advanced techniques can be employed to significantly boost the signal for saturated hydrocarbons.
Methanizers: Converting the Unresponsive to the Responsive
A methanizer is a catalytic reactor that is installed between the GC column and the FID.[10][11][12] It converts carbon-containing compounds, including those that typically give a poor FID response (like CO and CO2), into methane.[10][11][12][13][14] Since the FID is exceptionally sensitive to methane, this conversion results in a significant signal enhancement.[15][16]
How it Works: The methanizer contains a heated nickel catalyst.[10][11] As the column effluent mixes with hydrogen and passes over the catalyst, any carbon atoms are reduced to methane.[10][11]
Caption: Schematic of a methanizer setup.
When to Use a Methanizer:
-
When analyzing low concentrations of saturated hydrocarbons.
-
For the simultaneous analysis of hydrocarbons and compounds that have a poor FID response, such as CO and CO₂.[11][12][13][14]
Alternative Detectors for Saturated Hydrocarbons
While the FID is the most common choice, other detectors offer unique advantages for the analysis of saturated hydrocarbons.
| Detector | Principle of Operation | Advantages for Saturated Hydrocarbons | Limitations |
| Photoionization Detector (PID) | Uses a UV lamp to ionize molecules.[17] The resulting ions are collected, and the current is measured. | Highly sensitive to aromatic and unsaturated hydrocarbons, but can also detect alkanes, particularly with a high-energy lamp.[18][19] Can be used in series with an FID to provide complementary information.[17] | Response is dependent on the ionization potential of the analyte. Not all saturated hydrocarbons will be ionized efficiently. |
| Vacuum Ultraviolet (VUV) Detector | Measures the absorption of light in the vacuum ultraviolet wavelength range (120-240 nm).[20][21][22] | Universal detector as virtually all chemical species absorb in this range.[20][21] Provides both qualitative and quantitative information.[20][22] Can distinguish between isomers.[20] | Higher initial instrument cost compared to an FID. |
| Pulsed Discharge Helium Ionization Detector (PDHID) | Uses a pulsed DC discharge in helium to create photons that ionize the analytes.[23] | Extremely sensitive universal detector, capable of detecting compounds at the parts-per-billion (ppb) level.[23][24] | Requires very high-purity helium and can be sensitive to contamination.[24] |
Derivatization: A Chemical Approach to Enhanced Detection
Derivatization is a chemical modification of the analyte to improve its chromatographic behavior or detectability.[25][26] While less common for saturated hydrocarbons, it can be a powerful tool in specific applications. The goal of derivatization for GC is typically to increase the volatility of polar compounds.[25][26] However, for saturated hydrocarbons, the focus would be on introducing a functional group that enhances the detector response.
Considerations for Derivatization:
-
Reaction Specificity: The derivatization reaction should be specific to the target analytes and not produce unwanted byproducts that could interfere with the analysis.
-
Reaction Efficiency: The reaction should proceed to completion to ensure accurate and reproducible quantification.
-
Derivative Stability: The resulting derivative must be stable under the GC conditions.
While derivatization is more commonly applied to compounds with active hydrogens (e.g., -OH, -NH, -COOH), research into derivatizing saturated hydrocarbons for specific applications is ongoing.[25]
Frequently Asked Questions (FAQs)
Q: Can I use a mass spectrometer (MS) to detect saturated hydrocarbons? A: Yes, a mass spectrometer is a powerful detector for identifying and quantifying saturated hydrocarbons. It offers the advantage of providing structural information based on the mass-to-charge ratio of the fragmented ions. GC-MS is a very sensitive technique for detecting compounds in petroleum products.[27]
Q: What is the "effective carbon number" and how does it relate to FID response? A: The effective carbon number (ECN) is a concept used to predict the relative response of the FID to different organic compounds.[28] It is based on the principle that the FID response is proportional to the number of carbon atoms in a molecule that are converted to ions in the flame. Different functional groups contribute differently to the ECN.
Q: My GC is equipped with a Thermal Conductivity Detector (TCD). Can I use it for saturated hydrocarbon analysis? A: A TCD can be used for saturated hydrocarbon analysis, but it is generally less sensitive than an FID.[2] The TCD is a universal detector that measures the difference in thermal conductivity between the carrier gas and the column effluent. It is a good choice when you need to detect compounds that do not respond in an FID, such as water and permanent gases.
References
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- Tandem Gas Chromatography GC Detector Combines PID with FID. YSI. [Link]
- GC Detectors: From Thermal Conductivity to Vacuum Ultraviolet Absorption. LCGC. [Link]
- Detailed Explanation Of Flame Ionization Detector (FID)
- How does a Flame Ionization Detector FID work? Peak Scientific. [Link]
- Hydrogen Flame Ionization Detection Method (FID). HORIBA. [Link]
- Flame Ionization Detector (FID)
- Calculation of Flame Ionization Detector Relative Response Factors Using the Effective Carbon Number Concept.
- Study of the relative response factors of various gas chromatograph-flame ionisation detector systems for measurement of C-2-C-9 hydrocarbons in air.
- The SRI Methanizer GC Accessory. SRI Instruments. [Link]
- Prediction of Retention Indices and Response Factors of Oxygenates for GC-FID by Multilinear Regression. Qucosa - TU Dresden. [Link]
- Increasing Flame Ionization Detector (FID)
- Analysis and Characterization of ARC's Injet Methanizer for Permanent Gases, Carbon Dioxide, and Light Hydrocarbons. Shimadzu. [Link]
- In-Jet Methanizer. Shimadzu UK. [Link]
- Sensitive, Selective, Simple VUV GC Detector. Agilent. [Link]
- Methanizer – for Low Level CO and CO 2 (by FID). SRI Instruments Europe GmbH. [Link]
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- Methanizers – Knowledge and References. Taylor & Francis. [Link]
- Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures. OSTI.GOV. [Link]
- Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantific
- PDHID Detector. Scribd. [Link]
- (PDF) Derivatization reactions and reagents for gas chromatography analysis.
- Pulsed discharge helium ionization detector with multiple combined bias/collecting electrodes for gas chrom
- Pulsed discharge helium ioniz
- PDHID: Pulsed Discharge Helium Ioniz
- Gas chrom
- Derivatization in Gas Chromatography (GC) Explained. Phenomenex. [Link]
- Identification of Hydrocarbons in Complex Mixtures Using a Variable Energy PID and Capillary Column Gas Chromatography.
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- Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. [Link]
- Saturated Hydrocarbon Analysis (SHC). Alpha Analytical. [Link]
- Pulsed discharge ioniz
- Identification of Hydrocarbons in Complex Mixtures Using a Variable Energy PID and Capillary Column Gas Chromatography.
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- Saturation of GC Detectors.
- wh
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Validation & Comparative
A Comparative Guide to the Gas Chromatographic Retention Times of 4-Ethyl-3,4-dimethylheptane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical analysis, particularly within petrochemical and pharmaceutical laboratories, the precise separation and identification of structurally similar isomers are paramount. Gas chromatography (GC) stands as a cornerstone technique for the analysis of volatile compounds like alkanes.[1] This guide provides an in-depth comparison of the GC retention behavior of 4-Ethyl-3,4-dimethylheptane and its C11 isomers, grounded in the fundamental principles of chromatography and supported by established experimental methodologies.
The Foundational Principle: Elution Order in Nonpolar GC
The separation of nonpolar analytes, such as branched alkanes, is most effectively achieved using nonpolar stationary phases in GC.[2] The governing principle is "like dissolves like," where interactions between the nonpolar analytes and the nonpolar stationary phase are primarily dispersive (van der Waals forces). Consequently, the elution order is predominantly determined by the boiling points of the compounds.
Two key molecular characteristics influence an alkane's boiling point and, by extension, its GC retention time:
-
Molecular Weight: As the carbon chain lengthens, the molecule's surface area increases, leading to stronger van der Waals forces between molecules. This results in a higher boiling point and a longer retention time.[3]
-
Molecular Branching: Among isomers with the same molecular weight, increased branching leads to a more compact, spherical shape. This reduces the effective surface area for intermolecular interactions, resulting in weaker van der Waals forces, lower boiling points, and consequently, shorter retention times.[3][4] Therefore, a linear alkane will have a higher boiling point and elute later than its branched isomers.[4]
Physicochemical Properties and Predicted Elution Order
To predict the elution order of this compound and its isomers, we must first compare their boiling points. The C11 alkanes (undecanes) provide a perfect case study.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted GC Elution Order |
| n-Undecane | Linear | C₁₁H₂₄ | 156.31 | 196 | 4 (Latest) |
| 2-Methyldecane | Branched | C₁₁H₂₄ | 156.31 | 192.5 | 3 |
| This compound | Highly Branched | C₁₁H₂₄ | 156.31 | ~185-190 (estimated) | 2 |
| 2,2,4,4-Tetramethylheptane | Highly Branched | C₁₁H₂₄ | 156.31 | 177.3 | 1 (Earliest) |
Based on these properties, the predicted elution order on a nonpolar GC column would be:
-
2,2,4,4-Tetramethylheptane (most branched, lowest boiling point)
-
This compound
-
2-Methyldecane
-
n-Undecane (linear, highest boiling point)
This relationship is visualized in the following diagram:
Caption: Relationship between alkane structure and GC retention time.
Self-Validating Experimental Protocol for Isomer Separation
To empirically verify the predicted elution order, the following robust gas chromatography method is proposed. This protocol is designed for high-resolution separation of hydrocarbon isomers.[6]
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a Flame Ionization Detector (FID).[2]
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., Agilent DB-1ms, Restek Rxi-1ms).[2][7] This type of stationary phase is the industry standard for separating non-polar compounds like alkanes.[8]
Method Parameters:
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1 to handle percent-level concentrations without overloading the column.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.[7]
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 5 minutes.
-
Ramp: 5°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
Rationale: A temperature program is essential for separating a mixture with a range of boiling points. The initial hold allows for the separation of very volatile components, while the ramp ensures that higher-boiling isomers elute as sharp peaks in a reasonable timeframe.[9]
-
-
Detector: FID at 250°C. The FID is a universal detector for hydrocarbons and provides high sensitivity.[2]
Sample Preparation:
-
Prepare a standard mixture containing this compound and its selected isomers (n-Undecane, 2-Methyldecane, 2,2,4,4-Tetramethylheptane) at a concentration of approximately 100 ppm each in a volatile solvent like hexane.
-
Transfer the solution to a 2 mL autosampler vial for injection.
-
Co-injecting a standard n-alkane mixture (e.g., C7-C40) can be used to determine Kovats retention indices for more definitive identification.[6]
The experimental workflow is outlined below:
Caption: Experimental workflow for GC analysis of alkane isomers.
Conclusion
The gas chromatographic separation of this compound and its isomers on a nonpolar stationary phase is a direct function of their boiling points, which are in turn dictated by molecular structure. The elution order can be reliably predicted: highly branched, compact isomers exhibit lower boiling points and elute first, while linear, straight-chain isomers have the highest boiling points and the longest retention times. The provided experimental protocol offers a robust, self-validating framework for achieving high-resolution separation, enabling accurate identification and quantification critical for research and quality control in the chemical and pharmaceutical sciences.
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- PubMed. Tubular metal-organic framework-based capillary gas chromatography column for separation of alkanes and aromatic positional isomers.
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A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-3,4-dimethylheptane Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is a cornerstone of reliable data. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-Ethyl-3,4-dimethylheptane, a branched-chain alkane.[1][2] As a volatile organic compound, its analysis demands robust and validated methodologies to ensure data integrity, a critical aspect of regulatory compliance and scientific rigor.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7] The objective is to provide a self-validating framework that empowers you to select and implement the most appropriate analytical procedure for your specific needs.
The Analytical Imperative: Why Method Validation Matters
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[8][9][10] For a quantitative test like the analysis of this compound, this means proving the method is reliable, reproducible, and accurate for measuring the concentration of the analyte in a given sample matrix. Regulatory bodies like the FDA and EMA mandate rigorous validation to ensure the quality and integrity of data supporting pharmaceutical development and release testing.[11][12][13] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for these validation principles, which we will adhere to throughout this guide.[3][7][14]
Strategic Selection of Analytical Technology
Due to the volatile nature of this compound, Gas Chromatography (GC) is the industry-standard analytical technique.[15][16] The core principle of GC involves vaporizing a sample and separating its components based on their boiling points and interactions with a stationary phase within a capillary column. The choice of detector, however, is a critical decision that impacts sensitivity, specificity, and the overall performance of the method. Here, we compare the two most common detectors for this application: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is highly sensitive to hydrocarbons. After components are separated by the GC column, they are passed through a hydrogen-air flame, which ionizes the carbon atoms. The resulting current is proportional to the mass of carbon, making FID an excellent choice for quantification, especially when dealing with relatively clean sample matrices.[15][17][18] Its response to different hydrocarbons is generally uniform, simplifying calibration.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method couples the separation power of GC with the definitive identification capabilities of MS.[16][21] As components elute from the column, they are bombarded with electrons, causing them to fragment into predictable patterns based on their molecular structure. This provides a "fingerprint" for the analyte, offering unparalleled specificity. GC-MS is the preferred method when the sample matrix is complex or when absolute confirmation of the analyte's identity is required.[16]
The following workflow diagram illustrates the key stages of the validation process discussed in this guide.
Caption: A workflow for the validation of an analytical method.
A Head-to-Head Comparison of Validation Performance
The following sections detail the validation parameters as stipulated by ICH Q2(R2) guidelines, comparing the expected performance of GC-FID and GC-MS for the quantification of this compound.[5][7][10]
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][22][23]
-
GC-FID: Specificity is primarily demonstrated by the chromatographic separation of the analyte peak from other potential components. This is achieved by optimizing the GC column and temperature program. While effective for known impurities, co-elution with an unexpected component can lead to inaccurate quantification.
-
GC-MS: Offers superior specificity. Even if a component co-elutes chromatographically, the mass spectrometer can differentiate the analyte by monitoring for its unique mass fragments (ions).[16] This makes GC-MS the more robust choice for complex matrices.
Linearity & Range
Linearity demonstrates a direct proportionality between the analyte concentration and the method's response over a specified range.[24][25] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[24]
-
Causality: A minimum of five concentration levels are analyzed. The relationship is assessed via linear regression, with the correlation coefficient (r) or coefficient of determination (R²) being a key indicator. An R² value >0.99 is typically desired.[17][26]
Accuracy & Precision
Accuracy represents the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other.[22][23]
-
Accuracy: Assessed by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) at a minimum of three concentration levels across the proposed range (e.g., 3 concentrations, 3 replicates each).[14][24] It is reported as percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[22]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[22]
-
Causality: Precision is expressed as the relative standard deviation (RSD) of a series of measurements.
-
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[22][24][25]
-
Causality: These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[24][25] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[25] The LOQ must be validated for accuracy and precision.[24]
Robustness
Robustness is the ability of the method to remain unaffected by small, deliberate variations in experimental conditions, providing an indication of its reliability during normal usage.[22]
-
Causality: Parameters such as GC oven temperature, carrier gas flow rate, and injector temperature are slightly varied to assess the impact on the results.
The logical interplay between these core validation parameters is crucial for establishing a method's suitability.
Caption: Logical dependencies among key analytical validation parameters.
Comparative Validation Data Summary
The following table summarizes typical performance data for the validation of GC-FID and GC-MS methods for this compound quantification.
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | Acceptance Criteria (Typical) |
| Specificity | Relies on chromatographic resolution | High, based on mass fragmentation | No interference at the retention time of the analyte |
| Linearity (R²) | > 0.998 | > 0.998 | ≥ 0.99[17] |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | To be defined by application |
| Accuracy (% Recovery) | 98.0 - 101.5% | 98.5 - 101.0% | 98-102%[26] |
| Precision (Repeatability, %RSD) | < 1.5% | < 2.0% | ≤ 2%[26] |
| Precision (Intermediate, %RSD) | < 2.0% | < 2.5% | ≤ 3%[26] |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | S/N ≥ 3 |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | S/N ≥ 10, with acceptable accuracy & precision |
| Robustness | Passed | Passed | Results remain within acceptance criteria |
Detailed Experimental Protocols
Adherence to a detailed protocol is essential for reproducibility. The following are representative methodologies for method validation.
Preparation of Standards and Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., Hexane).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a non-interfering compound (e.g., n-Dodecane) in the same manner.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution to cover the desired range (e.g., 1, 5, 10, 50, 100 µg/mL for GC-FID). Spike each standard with a fixed concentration of the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate weighing of the reference standard.
GC-FID Protocol
-
Instrumentation: Gas chromatograph equipped with an autosampler and Flame Ionization Detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[15]
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector (FID): Temperature set to 280°C.
-
Injection Volume: 1 µL.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column and Carrier Gas: Same as GC-FID.
-
Injector and Oven Program: Same as GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[16]
-
Ions to Monitor: Select a quantifier and at least one qualifier ion specific to this compound (e.g., based on its fragmentation pattern).
-
Transfer Line Temperature: 280°C.
-
-
Injection Volume: 1 µL.
-
Quantification: Based on the peak area ratio of the quantifier ion for the analyte to the quantifier ion for the internal standard.
Conclusion and Recommendations
Both GC-FID and GC-MS are powerful techniques for the quantification of this compound. The choice between them is dictated by the specific requirements of the analysis.
-
GC-FID is a cost-effective, robust, and highly precise method suitable for routine quality control and assays where the sample matrix is well-characterized and free from interfering components. Its consistent response factor for hydrocarbons simplifies quantification.[15][19]
-
GC-MS is the superior choice when absolute specificity is required, particularly in complex matrices such as biological fluids or environmental samples.[16] Its significantly lower limits of detection and quantification also make it ideal for trace-level analysis.
Ultimately, a thoroughly executed validation study, grounded in the principles of ICH Q2(R2), is non-negotiable.[3][27] It provides the documented evidence that the chosen method is fit for its intended purpose, ensuring the generation of reliable and defensible scientific data.
References
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- D4626 Standard Practice for Calculation of Gas Chromatographic Response Factors.
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- Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. SciELO.
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Comparative Analysis of Fuel Additives: 4-Ethyl-3,4-dimethylheptane vs. n-Undecane
A Technical Guide for Researchers
This guide provides an in-depth comparison of two C11H24 isomers, the highly branched 4-Ethyl-3,4-dimethylheptane and the straight-chain n-undecane, for their potential application as fuel additives in spark-ignition engines. The analysis is grounded in fundamental principles of combustion chemistry and supported by standardized experimental protocols.
The central thesis of this guide is that molecular structure is the primary determinant of an alkane's performance in a spark-ignition engine. The profound differences in combustion behavior between branched and linear alkanes dictate their suitability as anti-knock agents.
Molecular Structure and its Impact on Physicochemical Properties
The defining difference between this compound and n-undecane is their topology. N-undecane is a linear chain of eleven carbon atoms, whereas this compound features a compact, branched structure. This structural variance directly influences their physical properties and, most critically, their combustion characteristics.
Branched alkanes are thermodynamically more stable than their linear isomers.[1] This increased stability arises from the molecular structure; branched alkanes are more compact, which can lead to more favorable electronic interactions.[2][3] While this stability results in a slightly lower heat of combustion, it is the key to their superior anti-knock properties.[4][5]
Caption: Molecular classification of the two C11H24 isomers.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | n-Undecane | Rationale & Causality |
| Molecular Formula | C₁₁H₂₄[6] | C₁₁H₂₄[7] | Both are isomers with the same elemental composition. |
| Molecular Weight | ~156.31 g/mol [6] | ~156.31 g/mol [7] | As isomers, they possess identical molecular weights. |
| Boiling Point | Lower (Estimated) | 196 °C[7] | Branching reduces surface area, weakening van der Waals forces and lowering the boiling point compared to the linear isomer.[1][8] |
| Research Octane No. (RON) | High (Estimated >95) | Very Low (Estimated <0) | The highly branched structure promotes controlled combustion, preventing knock. Linear alkanes are highly prone to auto-ignition.[2][9][10] |
| Motor Octane No. (MON) | High (Estimated >90) | Very Low (Estimated <0) | Similar to RON, branching provides superior resistance to knock under the more severe conditions of the MON test.[11][12] |
Combustion Performance and Anti-Knock Mechanism
The primary role of a gasoline additive is to increase the fuel's resistance to "knocking" or auto-ignition. This is quantified by the octane number. The significant divergence in octane rating between these two molecules is a direct consequence of their behavior during combustion.
Combustion in an engine proceeds via a free-radical chain reaction.[10] The stability of the radical intermediates formed during this process dictates the speed and control of the reaction.
-
This compound (Branched): The structure of this molecule contains tertiary carbon atoms (carbons bonded to three other carbons). During combustion, hydrogen abstraction from these sites forms relatively stable tertiary radicals. These more stable radicals slow down the chain reaction, leading to a smooth, controlled burn initiated by the spark plug. This controlled combustion is the basis for a high octane number.[10][13]
-
n-Undecane (Linear): This molecule primarily forms less stable primary and secondary radicals. These radicals are highly reactive and propagate the chain reaction very quickly.[13] This can lead to spontaneous, explosive combustion of the unburned fuel-air mixture ahead of the flame front, causing the characteristic "pinging" sound of engine knock, which can damage the engine.[13]
Caption: Relationship between alkane structure and anti-knock performance.
Energy Content and Emissions
A common misconception is that higher stability implies lower energy release. While branched alkanes like this compound have a slightly lower standard enthalpy of combustion than their linear counterparts, this difference is marginal.[1][4] The critical factor for spark-ignition engines is not the total energy content, but the ability to resist knock, which allows for higher engine compression ratios and greater overall efficiency.
Regarding emissions, n-undecane is a known component of exhaust from both gasoline and diesel engines.[14] The formation of soot precursors, such as polycyclic aromatic hydrocarbons (PAHs), is intricately linked to the fuel's molecular structure.[15] Studies suggest the decomposition pathways and radical chemistry of branched alkanes can differ significantly from linear ones, influencing the formation of initial aromatic rings that lead to soot.[15][16] Generally, cleaner combustion from high-octane fuels can lead to a reduction in harmful emissions.
Standardized Experimental Evaluation Protocols
To validate the performance of any fuel additive, standardized, repeatable methodologies are essential. The following protocols describe the authoritative procedures for quantifying anti-knock properties and overall engine performance.
Protocol 1: Research Octane Number (RON) Determination
This protocol follows the ASTM D2699 standard to measure anti-knock performance under mild, low-speed operating conditions, simulating city driving.[17][18][19]
-
Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[19]
-
Principle: The knock intensity of the test fuel (e.g., gasoline blended with this compound) is compared to that of Primary Reference Fuels (PRFs). PRFs are blends of iso-octane (octane number 100) and n-heptane (octane number 0).[19]
-
Methodology:
-
Engine Warm-up: The CFR engine is operated until all temperatures and pressures stabilize according to the standard's specifications.
-
Standardization: The engine is run at a constant speed of 600 RPM with controlled intake air temperature.[18][19]
-
Sample Introduction: The test fuel is introduced into the engine.
-
Compression Ratio Adjustment: The compression ratio is adjusted until a specific, standard level of knock intensity is registered by the engine's instrumentation.
-
Bracketing: Two PRF blends are selected—one that knocks more and one that knocks less than the sample fuel at that compression ratio.
-
Interpolation: The knock intensities of the sample and the two PRF blends are measured. The RON of the sample is calculated by linear interpolation between the octane numbers of the two bracketing PRF blends.[2]
-
Reporting: The final result is reported as the Research Octane Number.[20]
-
Caption: Workflow for ASTM D2699 Research Octane Number (RON) Test.
Protocol 2: Motor Octane Number (MON) Determination
This protocol follows the ASTM D2700 standard, which measures anti-knock performance under more severe conditions (higher engine speed, higher intake temperature), simulating highway driving.[11][12] The procedure is analogous to the RON test but with stricter operating parameters, which typically results in a lower octane value for the same fuel.[21]
Protocol 3: Engine Dynamometer Performance and Emissions Testing
This protocol outlines a general procedure for evaluating the effect of a fuel additive on engine output and emissions using a chassis or engine dynamometer.[22][23]
-
Apparatus: An engine dynamometer, fuel flow meters, and an exhaust gas analyzer capable of measuring hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (PM).[24]
-
Methodology:
-
Baseline Establishment: The engine is operated on a base fuel (without the additive) through a standardized driving cycle (e.g., EPA transient cycles).[25] Key parameters are recorded:
-
Power and torque output.
-
Brake-Specific Fuel Consumption (BSFC).
-
Concentrations of regulated exhaust emissions (HC, CO, NOx, PM).
-
-
Fuel System Purge: The base fuel is drained, and the system is purged and refilled with the test fuel (base fuel blended with a specified concentration of the additive).
-
Engine Conditioning: The engine is operated on the test fuel for a set period (e.g., 10-20 hours) to ensure stabilization and allow the additive to take effect.[25]
-
Test Execution: The same standardized driving cycle is repeated with the test fuel. All performance and emissions parameters are recorded again.
-
Data Analysis: The data from the test fuel run is compared against the baseline data to quantify the additive's effect on performance and emissions. The process is repeated for each additive being tested.
-
Conclusion
The comparison between this compound and n-undecane as fuel additives for spark-ignition engines is unequivocal.
-
This compound , as a representative highly branched alkane, is an excellent candidate for an anti-knock additive. Its molecular structure promotes the formation of stable radical intermediates, ensuring controlled combustion and a high octane rating. This allows for more efficient engine operation at higher compression ratios.
-
n-Undecane , as a linear alkane, is a poor choice for an anti-knock additive. Its structure leads to rapid, uncontrolled combustion (knocking) and an extremely low octane number. Its inclusion would severely degrade the anti-knock quality of a gasoline blend.
This analysis underscores a foundational principle in fuel science: for spark-ignition engines, branching in hydrocarbon molecules is a highly desirable trait for enhancing fuel performance and preventing engine knock.
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A Comparative Guide to the Synthesis of Branched Undecanes for Specialized Applications
Branched undecanes (C₁₁H₂₄) are pivotal compounds in various scientific and industrial domains, serving as essential components in advanced lubricants, high-octane fuels, and as chemical intermediates in the synthesis of pharmaceuticals and other high-value materials.[1][2] The specific branching pattern of an undecane isomer significantly influences its physicochemical properties, such as viscosity, pour point, and reactivity. Consequently, the ability to synthesize specific, highly pure branched undecanes is of paramount importance for researchers and professionals in drug development and materials science. This guide provides an in-depth, comparative analysis of key synthetic routes to branched undecanes, offering insights into the underlying mechanisms, experimental protocols, and the relative merits of each approach to inform the selection of the most appropriate methodology for a given application.
Route 1: Grignard Reaction-Based Synthesis
The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[3][4] This methodology is highly versatile for the synthesis of branched alkanes, allowing for the precise construction of a target carbon skeleton through the nucleophilic attack of a Grignard reagent (R-MgX) on an electrophilic carbon, such as that in a ketone or aldehyde.[5][6] Subsequent dehydration and hydrogenation steps yield the desired branched alkane.
Synthesis of 5-Ethylnonane (a Branched Undecane) via Grignard Reaction
A representative synthesis of a branched undecane, 5-ethylnonane, involves the reaction of a Grignard reagent with a ketone.[7][8] Specifically, the addition of ethylmagnesium bromide to nonan-5-one, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene intermediate, yields the target 5-ethylnonane.
Experimental Protocol
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether.[9] A solution of bromoethane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.[4]
-
Reaction with Nonan-5-one: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of nonan-5-one in anhydrous diethyl ether is then added dropwise with vigorous stirring.[9] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup and Dehydration: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The crude tertiary alcohol is then subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or iodine) to yield a mixture of alkenes.
-
Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and hydrogenated in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[10]
-
Purification: The final product, 5-ethylnonane, is purified by fractional distillation or column chromatography to remove any unreacted starting materials and byproducts.
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A Guide to Orthogonal Method Cross-Validation for the Structural Elucidation of 4-Ethyl-3,4-dimethylheptane
Introduction: The Imperative for Unambiguous Structural Confirmation
This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the definitive structural elucidation of 4-Ethyl-3,4-dimethylheptane. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, demonstrating a self-validating system that ensures the trustworthiness of the final structural assignment, in alignment with principles outlined by international standards bodies[3][4].
Section 1: The Analytical Challenge of Branched Alkanes
The primary challenge in identifying a specific branched alkane lies in the sheer number of possible structural isomers. For C₁₁H₂₄, there are 159 potential arrangements. While GC can separate many isomers based on differences in their boiling points and interactions with the stationary phase, co-elution is always a possibility. Furthermore, mass spectrometry of alkanes often yields spectra that are broadly similar across different isomers. This is why relying on a single technique is insufficient. By employing both GC-MS, which provides molecular weight and fragmentation data, and NMR, which maps the precise carbon-hydrogen framework, we create a system of checks and balances for robust and irrefutable structure confirmation.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful hybrid technique that first separates volatile compounds and then provides data on their mass and fragmentation pattern[5]. For branched alkanes, the fragmentation is not random; it is governed by the chemical principles of carbocation stability[6].
Expertise in Action: Why GC-MS is the First Step
We begin with GC-MS because it serves two primary functions: it confirms the purity of the analyte peak and provides the molecular weight, which is a critical first piece of the puzzle. The fragmentation pattern then offers the first clues to the branching structure. Under electron ionization (EI), C-C bond cleavage occurs preferentially at branch points to form the most stable carbocations (tertiary > secondary > primary)[7][8]. A key characteristic of highly branched alkanes is the presence of a very weak or entirely absent molecular ion (M⁺) peak, as the initial ion fragments almost instantaneously due to the high stability of the resulting carbocations[9][10].
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity hexane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection with a 50:1 split ratio.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Acquisition: Full scan mode.
-
-
Method Validation: The analysis should adhere to a performance-based approach, validating the instrument response with appropriate standards as outlined in methodologies like ASTM D6420[11][12].
Anticipated Results and Interpretation
The GC analysis will yield a single major peak at a specific retention time, confirming the sample's purity. The mass spectrum provides the structural clues. For this compound, we anticipate the following key fragmentation patterns.
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Interpretation |
| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺). Expected to be very low in abundance or absent[8][9]. |
| 141 | [C₁₀H₂₁]⁺ | Loss of a methyl radical (•CH₃) from the quaternary C4. |
| 127 | [C₉H₁₉]⁺ | Loss of an ethyl radical (•C₂H₅) from the quaternary C4 or tertiary C3. |
| 85 | [C₆H₁₃]⁺ | Cleavage at C3 with loss of a pentyl radical (•C₅H₁₁), forming a stable tertiary carbocation. A strong candidate for the base peak. |
| 71 | [C₅H₁₁]⁺ | Common fragment in branched alkanes. |
| 57 | [C₄H₉]⁺ | Common fragment corresponding to a stable tert-butyl or sec-butyl cation. |
| 43 | [C₃H₇]⁺ | Common fragment corresponding to an isopropyl or propyl cation. |
This fragmentation pattern strongly suggests a C11 alkane with significant branching, particularly a quaternary carbon, but it cannot definitively place every methyl and ethyl group. This ambiguity is where NMR spectroscopy becomes essential.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides an unambiguous map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C[13]. It reveals the chemical environment of each atom, allowing for the precise determination of connectivity.
Expertise in Action: Why NMR is the Definitive Arbiter
While MS breaks the molecule apart and we infer the structure from the pieces, NMR analyzes the intact molecule. ¹³C NMR tells us the number of chemically non-equivalent carbons, providing a direct count of the unique positions in the structure. ¹H NMR then details the environment of the protons, their proximity to one another (through spin-spin splitting), and the number of protons in each environment (through integration)[14][15]. For this compound, which has two chiral centers (C3 and C4), all 11 carbon atoms are chemically unique, as are most protons, leading to a complex but highly informative spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large interfering signals from the solvent itself[16].
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹³C NMR Acquisition:
-
Experiment: Standard proton-decoupled ¹³C experiment.
-
Rationale: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom[17].
-
Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
¹H NMR Acquisition:
-
Experiment: Standard ¹H acquisition.
-
Parameters: Typically requires fewer scans (e.g., 16 scans).
-
-
Good Practices: Ensure proper shimming of the magnetic field for high resolution. All instrument use should follow established laboratory safety and operational guidelines[18].
Anticipated Results and Interpretation
The combination of ¹H and ¹³C NMR spectra will provide a complete picture of the molecule's connectivity.
¹³C NMR Spectrum: Due to the presence of two chiral centers, no plane of symmetry exists. Therefore, we predict 11 distinct signals in the proton-decoupled ¹³C NMR spectrum, one for each carbon atom. The chemical shifts will all appear in the aliphatic region (typically 10-50 ppm)[19][20].
¹H NMR Spectrum: The proton spectrum will be complex but highly diagnostic.
-
Integration: The relative areas of the signals will correspond to the number of protons (e.g., 3H for methyl groups, 2H for methylene, 1H for methine).
-
Chemical Shift: All signals will be in the shielded upfield region, typically 0.8-1.7 ppm[19].
-
Multiplicity (Splitting): The splitting pattern of each signal reveals the number of adjacent protons. For example, a methyl group (CH₃) next to a methylene group (CH₂) will appear as a triplet.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Type | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
| C1 | CH₃ | Triplet | ~14 |
| C2 | CH₂ | Multiplet | ~25-35 |
| C3 | CH | Multiplet | ~35-45 |
| C4 | C | N/A (Quaternary) | ~40-50 |
| C5 | CH₃ | Singlet (on Quaternary C) | ~20-30 |
| C6 | CH₃ | Doublet | ~10-20 |
| C7 | CH₂ | Multiplet (Diastereotopic) | ~25-35 |
| C8 | CH₂ | Multiplet (Diastereotopic) | ~25-35 |
| C9 | CH₃ | Triplet | ~14 |
| C10 | CH₃ | Triplet | ~14 |
| C11 | CH₃ | (Not present in structure) |
Note: Diastereotopic protons on C7 and C8 are chemically non-equivalent and will exhibit complex splitting patterns.
The NMR data definitively establish the carbon skeleton: one quaternary carbon, one methine, three methylene groups, and five distinct methyl groups, perfectly matching the proposed structure.
Section 4: Cross-Validation - Synthesizing the Data
Cross-validation is the final, critical step where we demonstrate that the data from both independent analyses converge to support a single, unambiguous structure[1][21].
The Logic of Confirmation:
-
Molecular Weight: GC-MS suggests a molecular weight of 156, consistent with the molecular formula C₁₁H₂₄. NMR confirms this by identifying 11 carbons and a proton count that integrates to 24.
-
Branching: The GC-MS fragmentation pattern, particularly the loss of methyl and ethyl groups and the formation of a stable m/z 85 fragment, strongly indicates tertiary and quaternary branch points[7].
-
Specific Connectivity: NMR provides the definitive map. It confirms the presence of the quaternary carbon (C4, no signal in DEPT, no attached protons), the tertiary carbon (C3, one attached proton), the three distinct methylene groups, and the five unique methyl groups, exactly as required by the structure of this compound.
The GC-MS data provides a strong but circumstantial case, while the NMR data acts as the unambiguous confirmation, leaving no doubt as to the correct isomeric structure.
Section 5: Conclusion
The structural elucidation of this compound exemplifies the necessity of a multi-technique, cross-validation approach in modern chemical analysis. By integrating the fragmentation data from GC-MS with the detailed connectivity map from NMR spectroscopy, we move from a probable structure to a confirmed one. This orthogonal methodology ensures data integrity and provides the high level of confidence required in research, development, and quality control environments. The principles of this self-validating system are not limited to this specific molecule but represent a universal standard for achieving scientific and regulatory trustworthiness.
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The Foundational Principles of Alkane Fragmentation in EI-MS
An In-Depth Guide to Differentiating C11H24 Isomers by Mass Spectrometry Fragmentation Patterns
For researchers and professionals in analytical chemistry, petrochemistry, and drug development, the structural elucidation of hydrocarbon isomers presents a significant analytical challenge. Isomers of undecane (C11H24) share the same molecular weight (156.31 g/mol ), making them indistinguishable by mass alone.[1][2] However, when coupled with Gas Chromatography (GC) for separation, Electron Ionization (EI) Mass Spectrometry (MS) becomes a powerful tool for their differentiation. The key lies in understanding the distinct fragmentation patterns that arise from their unique structural arrangements.
This guide provides an in-depth comparison of the mass spectral fragmentation patterns of n-undecane and its branched isomers. We will explore the fundamental principles governing alkane fragmentation, present a robust GC-MS protocol for their analysis, and provide comparative data to aid in the identification of these compounds.
Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule. This energy is often much greater than the strength of the C-C and C-H bonds, leading to extensive and reproducible fragmentation.[3] The fragmentation of alkanes is governed by a few core principles:
-
Molecular Ion (M+•) Abundance : For straight-chain alkanes, the molecular ion peak (at m/z 156 for C11H24) is typically weak but observable.[4][5] As branching increases, the stability of the molecular ion decreases, and its peak may become very small or completely absent in the spectrum of highly branched isomers.[6][7]
-
Carbocation Stability : The fragmentation process is dominated by the cleavage of C-C sigma bonds to form carbocations.[3] The relative intensity of fragment ion peaks is directly related to the stability of the carbocations formed. The stability follows the order: tertiary > secondary > primary .[6][8] This is the most critical rule for interpreting the spectra of branched alkanes.
-
Preferential Cleavage at Branch Points : Consequently, C-C bond cleavage is most likely to occur at a branch point, as this leads to the formation of a more stable secondary or tertiary carbocation.[6][7][9]
-
Loss of the Largest Alkyl Group : At a branching point, the preferential cleavage involves the loss of the largest possible alkyl radical.[5][7] This rule is a corollary to the carbocation stability principle, as the loss of the largest substituent results in the formation of the most stable carbocation.
Comparative Analysis: n-Undecane vs. Branched Isomers
The structural differences between linear and branched alkanes lead to markedly different mass spectra. While all undecane isomers will show series of alkyl fragment ions (CnH2n+1)+ at m/z = 43, 57, 71, 85, etc., the relative intensities of these peaks serve as a structural fingerprint.[4]
n-Undecane: The Linear Benchmark
The mass spectrum of n-undecane is characteristic of straight-chain alkanes. It displays a series of cluster peaks separated by 14 mass units (corresponding to a CH2 group).[4][10] The relative abundance of these clusters tends to decrease smoothly as the fragment mass increases.[7] The most prominent peaks are typically at m/z 43 (C3H7+), 57 (C4H9+), and 71 (C5H11+), with the base peak often being m/z 43 or 57.[4] The molecular ion at m/z 156 is weak but generally visible.[4]
Branched Isomers: The Impact of Structure on Fragmentation
In branched alkanes, the smooth decay of fragment ion intensity is disrupted.[7] The spectrum will be dominated by peaks corresponding to the formation of the most stable carbocations via cleavage at the branch points.
-
2-Methyldecane : Cleavage at the C2 position is highly favored. Loss of the large octyl radical (C8H17•) by cleavage of the C2-C3 bond results in a stable secondary carbocation at m/z 43 ([CH3-CH-CH3]+). Loss of the methyl radical (CH3•) at the branch point is less favorable but would produce an ion at m/z 141. The spectrum will show an enhanced peak at m/z 43 compared to n-undecane.
-
3-Methyldecane : For this isomer, cleavage is favored at the C3 position. Loss of the propyl radical (C3H7•) gives rise to a prominent secondary carbocation at m/z 113 . Alternatively, loss of the larger heptyl radical (C7H15•) leads to a stable secondary carbocation at m/z 57 ([CH3-CH2-CH-CH3]+). The increased abundance of the m/z 57 and m/z 113 ions is diagnostic for this structure.[4]
The following diagram illustrates the primary fragmentation pathway for 3-methyldecane, a representative branched C11H24 isomer.
Summary of Key Diagnostic Ions
The table below summarizes the expected fragmentation patterns for n-undecane and two of its branched isomers. Note that relative abundances are indicative and can vary slightly between instruments.
| Isomer | Molecular Ion (m/z 156) | Base Peak (m/z) | Key Diagnostic Fragment Ions (m/z) and Rationale |
| n-Undecane | Weak but observable | 43 or 57 | 43, 57, 71, 85: Characteristic smooth distribution for a linear alkane.[4] |
| 2-Methyldecane | Very weak or absent | 43 | 43 : Highly abundant due to formation of a stable secondary isopropyl cation. |
| 3-Methyldecane | Very weak or absent | 57 | 57, 113 : Highly abundant from cleavage at the C3 branch point.[4] |
Experimental Protocol for GC-MS Analysis
A robust and self-validating methodology is crucial for differentiating isomers. This protocol combines high-resolution gas chromatography for physical separation with mass spectrometry for structural identification. The use of Kovats retention indices (RI) provides an additional layer of confirmation.[11]
Sample Preparation
-
Rationale : Simple dilution in a high-purity, volatile solvent is sufficient for most pure or simple mixture samples. This ensures compatibility with the GC inlet and prevents column contamination.
-
Protocol :
-
Accurately prepare a 100 ppm solution of the C11H24 isomer sample by dissolving it in n-hexane.
-
If the sample matrix is complex or contains water, perform a liquid-liquid extraction into hexane and pass the organic layer through anhydrous sodium sulfate to remove residual water.[11]
-
Transfer the final solution to a 2 mL autosampler vial.
-
Prepare a separate vial containing an n-alkane standard mix (e.g., C8-C20) for the determination of retention indices.[11]
-
GC-MS Instrumentation and Parameters
-
Rationale : A non-polar capillary column is chosen for its ability to separate compounds primarily by boiling point. A slow temperature ramp enhances the separation of closely eluting isomers. Standard 70 eV electron energy is used to ensure that the fragmentation patterns are consistent and comparable to established mass spectral libraries like the NIST/EPA/NIH library.[7]
-
Instrument : Standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Parameters :
-
Column : DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Inlet : Split mode (50:1 split ratio), 250°C.
-
Injection Volume : 1 µL.
-
Oven Program : 50°C (hold 2 min), ramp to 250°C at 5°C/min, hold for 5 min.
-
-
MS Parameters :
-
Ion Source : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Source Temperature : 230°C.
-
Mass Range : m/z 35-250.
-
Scan Speed : 1000 amu/s.
-
The logical workflow for this analysis is depicted in the following diagram.
Conclusion
Distinguishing between C11H24 isomers is a non-trivial task that requires a methodical approach. While their mass spectra share common features, the principles of carbocation stability dictate unique and predictable fragmentation patterns upon electron ionization.[6] Cleavage at branch points leads to the formation of stable secondary and tertiary carbocations, resulting in enhanced abundances of specific fragment ions that serve as diagnostic markers.[7] By combining high-resolution gas chromatography with a careful analysis of these mass spectral fingerprints and retention indices, researchers can confidently identify and differentiate undecane isomers, ensuring the accuracy and integrity of their analytical results.
References
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- Benchchem. (n.d.). High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of C11H24 Isomers.
- ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
- Unknown. (n.d.). Alkanes.
- National Institute of Standards and Technology. (n.d.). Undecane - Mass spectrum (electron ionization).
- National Institutes of Health. (n.d.). Undecane | C11H24 | CID 14257 - PubChem.
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- National Institute of Standards and Technology. (n.d.). Undecane - Notes.
- National Institute of Standards and Technology. (n.d.). Undecane - Mass spectrum (electron ionization).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Waters. (n.d.). Common Ionization Methods.
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A Comparative Guide to GC Columns for High-Resolution Separation of Alkane Isomers
For researchers, scientists, and drug development professionals, the accurate separation and analysis of alkane isomers presents a significant analytical challenge. The vast number of structurally similar isomers, particularly in complex hydrocarbon mixtures, demands highly selective and efficient gas chromatography (GC) methods. The choice of GC column is the single most critical factor in achieving a successful separation. This guide provides an objective, in-depth comparison of the performance of different GC columns for separating alkane isomers, supported by experimental data and detailed methodologies to inform your selection process and empower you to achieve high-quality, reproducible results.
Fundamental Principles of Alkane Isomer Separation by GC
The elution order of alkanes in a GC system is governed by the interplay between the analyte's volatility and its interaction with the column's stationary phase. The choice of stationary phase chemistry dictates the primary separation mechanism.
Separation on Non-Polar Wall-Coated Open Tubular (WCOT) Columns
The industry standard for analyzing non-polar compounds like alkanes involves using non-polar stationary phases.[1] In these columns, the separation is primarily governed by the boiling points of the analytes.[2]
-
Mechanism of Action: The stationary phases are typically based on polydimethylsiloxane (PDMS). Analyte retention is driven by weak, non-specific van der Waals interactions. Since these forces correlate well with the boiling point of the alkanes, compounds elute in increasing order of their boiling points.[2]
-
The Role of Molecular Structure: For alkane isomers, the degree of branching significantly impacts volatility and, therefore, the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to their linear (n-alkane) counterparts. Consequently, branched isomers are more volatile and typically elute before the corresponding n-alkane. For example, isopentane (2-methylbutane) will elute before n-pentane.
Separation on Adsorption Porous Layer Open Tubular (PLOT) Columns
For separating gases and highly volatile compounds like light alkane isomers (typically C1-C8), Porous Layer Open Tubular (PLOT) columns are the superior choice.[3][4] These columns operate on the principles of gas-solid chromatography (GSC).[5]
-
Mechanism of Action: Instead of a liquid film, the inner wall of a PLOT column is coated with a thin layer of a solid adsorbent, such as aluminum oxide or a porous polymer.[6] Separation occurs through the differential adsorption of analytes onto this solid surface.[5] This mechanism provides exceptionally high selectivity for structural isomers, far exceeding what is possible with standard WCOT columns for these light analytes.
In-Depth Comparison of GC Column Technologies
The selection of the optimal GC column hinges on the specific carbon number range and the isomeric complexity of the sample. Below is a detailed comparison of the primary column types used for alkane isomer analysis.
Porous Layer Open Tubular (PLOT) Columns: The High-Selectivity Choice for Light Alkanes (C1-C8)
PLOT columns are indispensable for the detailed analysis of gaseous and volatile hydrocarbons. Their unique stationary phases offer unparalleled selectivity for low-molecular-weight isomers.[4]
Columns with an aluminum oxide (Al₂O₃) stationary phase are highly selective for C1–C5 hydrocarbons and can separate all unsaturated hydrocarbon isomers at temperatures above ambient.[7][8]
-
Mechanism of Separation: The alumina surface possesses strong adsorptive properties. To enhance performance and improve peak shapes for polar unsaturates like dienes, the highly reactive alumina is typically deactivated with an inorganic salt, most commonly sodium sulfate (Na₂SO₄).[9][10] This deactivation modifies the surface chemistry, leading to predictable and reproducible retention times.
-
Performance & Applications: These columns provide the best separation for butene isomers, which is critical for purity analysis in streams like ethylene and propylene.[7][8][10] A key characteristic of Na₂SO₄-deactivated alumina columns is their specific elution order: acetylene and propadiene elute after the butanes, and methyl acetylene elutes after 1,3-butadiene.[7][9] This unique selectivity is invaluable for positive isomer identification in complex mixtures.
-
Limitations & Solutions:
-
Water Adsorption: Alumina has a tendency to adsorb water from carrier gases or samples, which can shift retention times.[3] However, these columns are robust and can be fully regenerated by conditioning at their maximum operating temperature (typically ~200 °C) to restore performance.[7][9][11]
-
Particle Shedding: A common issue with PLOT columns is the shedding of stationary phase particles, which can contaminate detectors, block valves, and cause signal spikes.[4][12] To address this, manufacturers have developed columns with integrated particle traps. These traps are built into both ends of the column, preventing particles from exiting without the need for external filters or unions, thereby ensuring a more robust and leak-free system.[13][14]
-
-
GS-GasPro (Silica-Based): This column features a unique bonded silica PLOT technology. It is an excellent choice for light hydrocarbons and has the distinct advantage of having retention stability that is not affected by water.[15][16][17] This eliminates the need for frequent regeneration that can be required with alumina columns. It can also effectively separate CO and CO₂ in a single run.[15]
-
HP-PLOT Q (Porous Polymer): These columns are based on a divinylbenzene polymer. They offer high retention and are effective for separating C1 to C7 hydrocarbons and CO₂.[6][18] They are often used in multi-column configurations, such as with a Deans Switch, to provide a comprehensive analysis of samples containing both light and heavy hydrocarbons in a single run.[19]
Table 1: Performance Summary of Common PLOT Columns for Light Alkane Isomer Separation
| Column Type | Stationary Phase | Typical Application Range | Key Separation Characteristics | Advantages | Disadvantages |
| Rt-Alumina BOND/Na₂SO₄ | Sodium Sulfate-Deactivated Alumina | C1 - C5 | Excellent separation of butene isomers. Acetylene elutes after butanes.[7][9][10] | Unmatched selectivity for C1-C4 isomers. | Sensitive to water; requires regeneration.[3][11] Potential for particle shedding (mitigated by particle traps).[4] |
| GS-GasPro | Bonded Silica | Light Hydrocarbons, Sulfur Gases | Retention times are not affected by water. Separates CO and CO₂.[15][16] | High retention stability, ideal for GC/MS due to no particle shedding.[15] | Different selectivity profile compared to Alumina. |
| HP-PLOT Q | Divinylbenzene Polymer | C1 - C7, CO₂ | High retention for volatile compounds.[18][19] | Versatile for a range of volatile compounds. | Lower maximum temperature compared to Alumina or Silica PLOTs. |
Wall-Coated Open Tubular (WCOT) Capillary Columns: The Standard for Broader Alkane Analysis (C4-C40+)
For analyzing less volatile alkanes and complex hydrocarbon mixtures (e.g., gasoline, diesel), WCOT columns with non-polar stationary phases are the standard choice.
-
Mechanism of Separation: These are highly non-polar columns where separation occurs almost exclusively based on analyte boiling points.[2] They exhibit excellent thermal stability and low bleed, making them robust and reliable for a wide range of applications.
-
Performance & Applications: Ideal for general hydrocarbon profiling, simulated distillation, and the analysis of n-alkane series.[2] The elution order is predictable and follows the boiling points of the isomers.
-
Limitations: Because the separation is based on a single physical property (boiling point), isomers with very close boiling points may co-elute, making their individual quantification difficult.[1]
-
Mechanism of Separation: The introduction of a small percentage of phenyl groups into the PDMS backbone (typically 5%) imparts a slight increase in polarity.[2] This allows for additional intermolecular interactions, specifically π-π interactions with unsaturated or aromatic compounds. While still considered non-polar, this subtle change in chemistry can alter the column's selectivity.
-
Performance & Applications: The alternate selectivity can be advantageous for resolving specific isomer pairs that co-elute on a 100% PDMS phase.[2] They are particularly useful when the hydrocarbon mixture also contains aromatic compounds. For a pure n-alkane series, the performance difference compared to a 100% PDMS column is often minimal.[2]
Table 2: Performance Comparison of Non-Polar WCOT Columns for Alkane Analysis
| Column Type | Stationary Phase | Primary Separation Mechanism | Key Performance Observations | Best Suited For |
| DB-1 / HP-1 | 100% Dimethylpolysiloxane | Boiling Point (Van der Waals forces) | Robust, low-bleed, predictable elution order based on volatility.[2] | General purpose hydrocarbon analysis, n-alkane series, quality control. |
| DB-5 / HP-5ms | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling Point with slight polarizability | Offers alternate selectivity which can resolve key isomer pairs or aromatic compounds from alkanes.[2] | Complex mixtures containing both alkanes and aromatic compounds; resolving challenging isomer pairs. |
Practical Guide to Column Selection & Method Development
The selection of an appropriate GC column is a logical process that moves from understanding the sample to final method optimization.
Decision-Making Workflow for Column Selection
The following diagram illustrates a workflow to guide the selection of an appropriate GC column based on the primary analytical goal and the nature of the sample.
Caption: Workflow for selecting the appropriate GC column for alkane isomer analysis.
Representative Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be required based on the specific instrumentation and sample complexity.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and split/splitless inlet.
-
Column: Rt-Alumina BOND/Na₂SO₄ PLOT column, 50 m x 0.32 mm ID, 5.0 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector:
-
Temperature: 200 °C.
-
Mode: Split.
-
Split Ratio: 100:1 for percent-level concentrations. Adjust as needed for trace analysis.
-
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Final Hold: Hold at 180 °C for 10 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (N₂ or He): 25 mL/min.
-
-
Sample: Gaseous hydrocarbon standard containing C1-C5 isomers.
-
Data Analysis:
-
Identify peaks based on retention times relative to a known standard.
-
Calculate the resolution between critical pairs (e.g., isobutene and 1-butene).
-
-
Instrumentation: Gas chromatograph with FID or Mass Spectrometer (MS).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector:
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 320 °C.
-
Flows: Set according to manufacturer recommendations.
-
-
Sample: C7-C30 n-alkane standard in a suitable solvent (e.g., hexane).
-
Data Analysis:
-
Identify n-alkane peaks based on their characteristic elution pattern.
-
Assess column performance by calculating the peak symmetry (tailing factor) for each component.[2]
-
Performance Assessment Workflow
Validating the performance of a new column or method is a critical step to ensure data quality.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chromatographyonline.com [chromatographyonline.com]
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inter-laboratory comparison of 4-Ethyl-3,4-dimethylheptane analysis
An Inter-Laboratory Comparison of 4-Ethyl-3,4-dimethylheptane Analysis: A Guide to Ensuring Analytical Accuracy and Reproducibility
Introduction
This compound is a saturated branched alkane. As with many hydrocarbons, its presence and precise quantification can be critical in various fields, from petrochemical analysis to environmental monitoring and as a potential impurity or biomarker in pharmaceutical or metabolic studies. The ability to reliably measure its concentration across different laboratories is paramount for data comparability, regulatory compliance, and fundamental research.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering in-depth methodologies, the rationale behind experimental choices, and a robust protocol for data analysis and interpretation. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique due to its high sensitivity, selectivity, and suitability for volatile organic compounds.
Analytical Methodologies: The Gold Standard
The choice of analytical technique is the foundation of any reliable measurement. For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is the ideal separation method, while Mass Spectrometry (MS) provides definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint.
Causality Behind Experimental Choices:
-
Column Selection: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. This choice is based on the "like dissolves like" principle; the non-polar analyte will have optimal interaction with a non-polar stationary phase, leading to good peak shape and retention.
-
Injection Mode: Splitless injection is often preferred for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby improving sensitivity.
-
Internal Standard: The use of an internal standard (IS) is crucial for trustworthy quantification. An IS is a compound with similar chemical properties to the analyte but is not present in the sample. It is added at a known concentration to all samples, calibrators, and blanks. This corrects for variations in injection volume, instrument response, and sample preparation. A suitable IS for this analysis would be a deuterated alkane, such as octane-d18, which will have a similar chromatographic behavior but a distinct mass spectrum.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible mass spectra that can be compared against spectral libraries like the NIST Mass Spectral Library for confirmation of identity.
Designing the Inter-Laboratory Comparison Study
An inter-laboratory comparison (ILC) or proficiency test (PT) is a powerful tool to assess the performance of individual laboratories and the robustness of an analytical method.
The organizational and statistical frameworks for proficiency testing are well-defined by international standards, most notably ISO 13528.[1][2][3][4] These standards provide detailed statistical methods for designing ILC schemes and for analyzing the data they produce.
Study Workflow
A successful ILC study requires meticulous planning and execution. The workflow can be broken down into distinct phases, from preparation to final reporting.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Ethyl-3,4-dimethylheptane
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 4-Ethyl-3,4-dimethylheptane, a branched alkane with the molecular formula C₁₁H₂₄. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Critical Role of Purity in Scientific Research
The presence of impurities in a synthesized compound can lead to erroneous experimental results, impacting everything from reaction kinetics to biological activity. For a non-polar, branched alkane like this compound, which may be used as a reference standard, a solvent, or a building block in organic synthesis, ensuring its purity is a foundational step for any application.[1] Potential impurities could arise from starting materials, side reactions, or degradation products. For instance, if synthesized via a Grignard reaction, common impurities could include unreacted alkyl halides or coupling byproducts.[2][3]
This guide will compare three primary analytical methods for purity assessment: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis
Gas Chromatography is a cornerstone technique for separating and analyzing volatile compounds that can be vaporized without decomposition.[4] For a relatively volatile alkane like this compound, GC is an excellent first-line method for purity assessment.
The "Why" Behind GC for Alkane Purity
The principle of GC lies in the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[5] For non-polar alkanes, a non-polar stationary phase is chosen to facilitate separation based primarily on boiling point differences.[6] Isomers and closely related hydrocarbons can often be resolved, providing a detailed picture of the sample's composition.[7]
Experimental Protocol: Purity Determination by GC-FID
This protocol outlines the use of a Gas Chromatograph with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent, such as hexane or cyclohexane. The choice of solvent is critical; it must not co-elute with the analyte or any expected impurities.
2. Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) is ideal for separating hydrocarbons.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Set the injector temperature to 250°C to ensure complete and rapid vaporization of the sample. A split injection mode (e.g., 50:1 split ratio) is typically used to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Final hold: Hold at 200°C for 5 minutes.
-
Causality: This temperature program allows for the separation of volatile impurities at the beginning of the run and ensures that higher-boiling point components are eluted in a reasonable time.
-
-
Detector (FID): Set the detector temperature to 280°C. Ensure hydrogen and air flows are optimized for the instrument.
3. Data Analysis and Purity Calculation:
-
Inject 1 µL of the prepared sample.
-
The resulting chromatogram will display peaks corresponding to each component in the mixture.[8]
-
The area under each peak is proportional to the concentration of that component.[5]
-
To calculate the percent purity, divide the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiply by 100.[8]
Table 1: Representative GC-FID Data for Purity Assessment
| Peak | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 8.54 | 12589000 | 99.50 | This compound |
| 2 | 7.98 | 37900 | 0.30 | Impurity A (e.g., Isomer) |
| 3 | 9.12 | 25200 | 0.20 | Impurity B (e.g., Higher boiling alkane) |
Workflow for GC-FID Purity Assessment
Sources
- 1. Assessing Alkane Chemistry: Analytical Techniques [eureka.patsnap.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. iiste.org [iiste.org]
- 5. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
A Guide to the Certification of 4-Ethyl-3,4-dimethylheptane as a Reference Standard
This guide provides an in-depth technical comparison and procedural overview for the certification of 4-Ethyl-3,4-dimethylheptane as a chemical reference standard. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document moves beyond simple protocols to explain the scientific rationale behind the certification process. We will explore the necessary analytical rigor required to establish a compound as a reference material, ensuring its identity, purity, and stability are quantified with a high degree of confidence and traceability.
The Imperative for High-Quality Reference Standards
In analytical science, the accuracy and reliability of measurements are paramount. A reference standard serves as a calibrated benchmark against which other samples are compared.[1][2] Certified Reference Materials (CRMs), such as those defined by the International Organization for Standardization (ISO) or issued as Standard Reference Materials (SRMs) by the National Institute of Standards and Technology (NIST), provide a known value for specified properties, its associated uncertainty, and a statement of metrological traceability.[1] For a compound like this compound, a branched alkane with potential applications in fuel component analysis and organic synthesis, a well-characterized reference standard is essential for ensuring the validity of analytical methods and the comparability of results across different laboratories.[3]
The certification of a reference standard is a multi-faceted process that involves not only the synthesis of the material but a comprehensive analytical characterization to confirm its structure and quantify its purity with precision.[4] This guide will detail a robust, self-validating workflow for the certification of this compound, comparing the performance and data derived from orthogonal analytical techniques.
Synthesis and Pathway to Purity
While this compound may be commercially available, its journey to becoming a reference standard begins with its synthesis and subsequent purification. Potential synthesis routes include alkylation reactions or the catalytic cracking of larger hydrocarbons.[3] Each synthetic pathway introduces a unique profile of potential impurities, such as structural isomers, residual starting materials, or by-products.
Understanding the synthesis is the first step in designing a comprehensive analytical plan. For instance, if synthesized via an alkylation route, one might anticipate other isomeric C11 alkanes as primary organic impurities. This knowledge informs the selection and optimization of analytical techniques capable of resolving these closely related compounds.
The Certification Workflow: A Multi-Technique Approach
A credible certification process relies on the principle of orthogonality—using multiple, independent analytical methods to assess the same property. This approach minimizes the risk of overlooking impurities or obtaining a biased result from a single technique. The workflow for certifying a this compound reference standard is a systematic process of identity confirmation, purity assignment, and impurity profiling.
Caption: Workflow for Reference Standard Certification.
Pillar 1: Identity Confirmation and Structural Elucidation
Before purity can be assessed, the identity of the bulk material must be unequivocally confirmed. This process ensures that the synthesized compound is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of organic molecules.[5][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework.
-
¹H NMR: Confirms the presence of different proton environments (e.g., methyl, ethyl, methylene groups) and their connectivity through spin-spin coupling.
-
¹³C NMR: Determines the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): These experiments map the correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the unambiguous assignment of all signals and confirmation of the specific isomeric structure.[7]
Caption: NMR Strategy for Structural Confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves a dual purpose: it provides information on chromatographic purity while confirming the molecular weight and fragmentation pattern of the analyte.[8] The electron ionization (EI) mass spectrum of this compound (C₁₁H₂₄, MW: 156.31 g/mol ) will show a molecular ion peak (M⁺) at m/z 156, and a characteristic fragmentation pattern resulting from the loss of alkyl groups, which acts as a chemical fingerprint.[8][9]
Pillar 2: Purity Assessment and Impurity Profiling
Purity determination is the cornerstone of reference standard certification. Here, we compare orthogonal methods to arrive at a consensus value.
Comparison of Primary Purity Assessment Techniques
| Technique | Principle | Strengths for this compound | Limitations |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separates volatile compounds based on boiling point and polarity. The FID provides a response proportional to the mass of carbon.[4] | High sensitivity for hydrocarbons; excellent resolution for separating closely related isomers.[10] | Requires response factor correction for highest accuracy if impurities are structurally different; non-volatile impurities are not detected. |
| Quantitative NMR (qNMR) | Integrates the signal of the analyte against a certified internal standard of known purity and weight.[11] | A primary ratio method traceable to SI units; does not require an identical reference standard of the analyte.[6] | Lower sensitivity compared to GC-FID; requires a suitable internal standard that is pure and has signals that do not overlap with the analyte. |
| Differential Scanning Calorimetry (DSC) | Measures the depression of the melting point of a crystalline solid, which is related to the mole fraction of impurities.[11][12] | Provides purity of the main component without needing to identify impurities; highly accurate for high-purity (>99.5%) crystalline substances. | Not suitable for amorphous solids or liquids at room temperature; insensitive to impurities that are soluble in the solid phase. |
For this compound, which is a liquid at room temperature, GC-FID and qNMR are the most appropriate primary techniques for purity assessment.
Profiling Specific Impurities
A comprehensive certification requires the quantification of different types of impurities.[4]
-
Water Content: Determined using Karl Fischer titration, a highly specific and accurate method for water quantification.[4]
-
Inorganic Impurities: Measured by Residue on Ignition (ROI) or sulfated ash tests. This involves burning off the organic material and weighing the remaining inorganic residue.[4]
-
Residual Solvents: If the synthesis involves solvents, GC-FID with headspace analysis is used to quantify their presence.[4][13]
The Mass Balance Approach: Assigning the Certified Value
The most robust method for assigning a purity value to a reference standard is the mass balance approach .[11][12] This method does not rely on a single measurement but is a calculation that consolidates all impurity data.
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Inorganic Impurities) - (% Residual Solvents)
This approach provides a comprehensive and conservative estimate of purity. The final certified value is typically reported with an expanded uncertainty, which accounts for the uncertainties of each individual measurement.[1]
Hypothetical Certification Data for this compound (Batch No. 12345)
| Analysis | Method | Result | Comment |
| Organic Purity | GC-FID (Area % Normalization) | 99.85% | Total of 4 minor isomeric impurities detected. |
| Water Content | Karl Fischer Titration | 0.03% | Indicates effective drying post-synthesis. |
| Inorganic Impurities | Residue on Ignition | <0.01% | Below the limit of detection. |
| Residual Solvents | Headspace GC-MS | Not Detected | No residual solvents from synthesis detected. |
| Assay vs. Certified Standard | qNMR (vs. certified maleic acid) | 99.81% | Provides an orthogonal check on the purity value. |
| Mass Balance Purity | Calculation | 99.82% | Calculated as 100% - 0.15% - 0.03% |
| Certified Value | Assigned Value | 99.8% ± 0.2% | Value based on mass balance, confirmed by qNMR, with expanded uncertainty (k=2). |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
-
Instrument & Column: Agilent 8890 GC with FID. Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Standard Preparation: Accurately weigh ~50 mg of this compound into a 10 mL volumetric flask and dilute with hexane. Create serial dilutions as needed.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial 50°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min.
-
Detector Temperature: 280°C
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using area percent normalization:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Causality: The non-polar DB-5 column is chosen to separate hydrocarbons primarily by boiling point, which is effective for resolving branched alkane isomers.[14] The temperature ramp ensures that both lower-boiling and higher-boiling point impurities are eluted and detected.[15]
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the material in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Acquisition Parameters:
-
Experiment: Standard proton acquisition (zg30 pulse program).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Interpretation: Analyze chemical shifts, integration values, and coupling patterns to confirm they are consistent with the known structure of this compound.[16]
Conclusion
The certification of a reference standard like this compound is a rigorous, evidence-based process that underpins the reliability of analytical measurements. It is not sufficient to simply synthesize a compound; its identity must be unequivocally proven and its purity determined through orthogonal analytical techniques.[4] By employing a mass balance approach, supported by methods like GC-FID, qNMR, and Karl Fischer titration, a certified value with a statistically defined uncertainty can be assigned. This provides researchers, scientists, and quality control professionals with a trustworthy standard, ensuring their own data is accurate, reproducible, and traceable to internationally recognized standards.[17][18]
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A Comparative Analysis of the Antioxidant Potential of Branched vs. Linear Alkanes: A Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inertness - Alkanes as Potential Modulators of Oxidative Stress
Traditionally viewed as the most inert class of organic compounds, alkanes are often overlooked in the context of bioactive properties. However, their fundamental reactivity through free-radical mechanisms warrants a closer examination of their potential role in mitigating oxidative stress. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a plethora of pathological conditions. Antioxidants counteract this damage, primarily by donating a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions.[1]
This guide provides a comparative analysis of the theoretical antioxidant potential of branched versus linear alkanes. While direct, extensive experimental validation in biological systems is an emerging field, a robust understanding of their inherent chemical properties, particularly C-H bond dissociation energies and the stability of the resulting alkyl radicals, allows for a strong predictive framework. We will delve into the mechanistic underpinnings of alkane reactivity towards free radicals and present a logical case for the superior antioxidant potential of branched structures. This analysis is grounded in the principles of free-radical chemistry and aims to provide a foundational understanding for researchers exploring novel antioxidant strategies.
Theoretical Framework: The Chemical Basis for Antioxidant Activity in Alkanes
The antioxidant potential of any molecule hinges on its ability to donate a hydrogen atom to a free radical, thereby neutralizing it. This process is governed by the bond dissociation energy (BDE) of the C-H bond being broken. A lower BDE signifies a weaker bond, making the hydrogen atom more readily abstractable by a radical.
The Crucial Role of C-H Bond Dissociation Energy (BDE)
The stability of the resulting alkyl radical is a key determinant of the C-H BDE. The more stable the radical formed, the less energy is required to break the C-H bond. The stability of alkyl free radicals follows a well-established trend:
Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl [2]
This trend is attributed to the stabilizing effects of hyperconjugation and inductive effects from the alkyl groups surrounding the radical center.
This directly translates to the BDE of the corresponding C-H bonds:
-
Primary C-H bonds (found in both linear and branched alkanes) have the highest BDE.
-
Secondary C-H bonds (found in linear alkanes C₃ and above, and in branched alkanes) have an intermediate BDE.
-
Tertiary C-H bonds (found only in branched alkanes) have the lowest BDE.[3]
Therefore, from a purely energetic standpoint, branched alkanes are predicted to be more effective hydrogen donors and, consequently, better antioxidants than their linear isomers.
Visualizing the Energetic Landscape
The following diagram illustrates the relationship between alkane structure, radical stability, and the ease of hydrogen abstraction.
Caption: Relationship between alkane structure and predicted antioxidant potential.
Reaction Mechanisms: How Alkanes Intercept Free Radicals
The antioxidant activity of alkanes is predicated on their participation in the termination phase of a free-radical chain reaction. Let's consider the canonical example of lipid peroxidation, a major driver of cellular damage.[4]
The lipid peroxidation process can be simplified into three stages:
-
Initiation: Formation of a lipid radical (L•) from a polyunsaturated fatty acid (LH).
-
Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from another lipid molecule, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.[4]
-
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.
An antioxidant (AH), in this case an alkane, can interrupt the propagation stage by donating a hydrogen atom to the lipid peroxyl radical:
LOO• + R-H (alkane) → LOOH + R• (alkyl radical)
For this to be an effective antioxidant mechanism, two conditions must be met:
-
The rate of hydrogen donation from the alkane must be competitive with the rate of hydrogen abstraction from another lipid molecule. Given the weaker tertiary C-H bonds in branched alkanes, they are expected to have a faster reaction rate in this step compared to linear alkanes.
-
The resulting alkyl radical (R•) must be less reactive than the lipid peroxyl radical (LOO•) or be readily neutralized without propagating a new chain reaction. Alkyl radicals can be terminated by reacting with another radical or an inhibitor.
Proposed Antioxidant Mechanism Workflow
Caption: Alkane intervention in the free radical propagation cycle.
Comparative Data: A Predictive Summary
While comprehensive experimental data sets for the antioxidant activity of a wide range of alkanes are not yet available in the literature, we can construct a predictive comparison based on the established principles of their chemical reactivity. The following table summarizes the expected outcomes from standard antioxidant assays.
| Parameter | Linear Alkanes | Branched Alkanes | Rationale |
| Primary Site of H Abstraction | Secondary C-H | Tertiary C-H | Tertiary C-H bonds are weaker and lead to a more stable radical intermediate.[3] |
| C-H Bond Dissociation Energy | Higher | Lower | Increased substitution weakens the C-H bond.[3] |
| Rate of H Donation to Radicals | Slower | Faster | Lower activation energy due to weaker C-H bonds. |
| Predicted IC50 (DPPH/ABTS Assay) | Higher | Lower | A lower IC50 value indicates greater antioxidant activity. Less branched alkane would be needed to scavenge 50% of the free radicals. |
| Predicted FRAP Value | Lower | Higher | Ferric Reducing Antioxidant Power (FRAP) measures the ability of a substance to reduce Fe³⁺ to Fe²⁺. A higher FRAP value indicates greater reducing (antioxidant) potential. |
| Lipid Peroxidation Inhibition | Moderate | High | Faster H-donation is more effective at terminating the lipid peroxidation chain reaction.[5][6] |
Experimental Protocols for Assessing Alkane Antioxidant Potential
To validate the theoretical framework presented, the following established antioxidant assays can be employed. The key to successful application with alkanes is ensuring proper solubilization, as they are non-polar. A suitable non-polar solvent system that does not interfere with the assay chemistry is crucial.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm.
Protocol:
-
Prepare a stock solution of DPPH in a suitable organic solvent (e.g., hexane or isooctane).
-
Prepare a series of dilutions of the test alkanes (linear and branched isomers) in the same solvent.
-
Add a fixed volume of the DPPH stock solution to each dilution of the test compounds.
-
Include a control (DPPH solution with solvent only) and a blank (solvent only).
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. In the presence of a hydrogen-donating antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance is measured at ~734 nm.
Protocol:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with a suitable solvent to an absorbance of ~0.70 at 734 nm.
-
Prepare a series of dilutions of the test alkanes.
-
Mix a small volume of each alkane dilution with a larger, fixed volume of the diluted ABTS•⁺ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Conclusion and Future Directions
Based on fundamental principles of chemical reactivity, branched alkanes possess a theoretically greater antioxidant potential than their linear counterparts. This is primarily due to the presence of weaker tertiary C-H bonds, which facilitate the donation of a hydrogen atom to terminate free-radical chain reactions. The increased stability of the resulting tertiary alkyl radical further supports this thermodynamic favorability.
While alkanes are unlikely to rival the efficacy of potent phenolic antioxidants like vitamin E, their potential role should not be dismissed, particularly in lipophilic environments where they may be prevalent. For instance, certain long-chain alkanes can be found in biological membranes and could play a role in membrane stability and protection against lipid peroxidation.[7]
Future research should focus on the experimental validation of these theoretical predictions using the assays outlined above. Furthermore, investigating the antioxidant activity of alkanes within cellular and in vivo models will be crucial to understanding their potential physiological relevance. For professionals in drug development, exploring the incorporation of branched alkane moieties into larger drug molecules could be a novel strategy for enhancing stability and providing localized antioxidant effects.
References
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- Save My Exams. (2025, January 10). Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note.
- ChemistryStudent. (2022, September 1). Free Radical Substitution of Alkanes (A-Level Chemistry). YouTube.
- Chemistry LibreTexts. (2025, August 25). 4.2: Free Radical Reactions.
- Unknown. (n.d.). CHAPTER-3 FREE RADICAL CHAIN REACTION OF ALKANE.
- Liu, S. B. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952–12957.
- Frank, C. E., & Black, J. F. (1950). The extension to long-chain alkanes and to high temperatures of the hydroperoxide chain mechanism of autoxidation. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 201(1067), 36-51.
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- Zannou, O., & Koca, I. (2020). Variations of antioxidants properties of Alkanet during stability test. ResearchGate.
- Leah4sci. (2024, October 20). Properties of Alkanes & the Functional Groups. YouTube.
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- Zannou, O., & Koca, I. (2020). Optimization and stabilization of the antioxidant properties from Alkanet (Alkanna tinctoria) with natural deep eutectic solvents. Arabian Journal of Chemistry, 13(8), 6549-6561.
- Zannou, O., & Koca, I. (2020). (PDF) Optimization and stabilization of the antioxidant properties from Alkanet (Alkanna tinctoria) with natural deep eutectic solvents. ResearchGate.
- ResearchGate. (2025, August 8). The carbon–carbon bond dissociation energy as a function of the chain length.
- Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes.
- Reddit. (2020, February 23). Why branched alkanes are more stable than linear chain alkanes??.
- ResearchGate. (2025, August 6). Comparison of oxidation behavior of linear and branched alkanes.
- Chemistry LibreTexts. (2023, January 22). Homolytic C-H Bond Dissociation Energies of Organic Molecules.
- Foti, M. C., & Ingold, K. U. (2003). Mechanism of inhibition of lipid peroxidation by gamma-terpinene, an unusual and potentially useful hydrocarbon antioxidant. Journal of Agricultural and Food Chemistry, 51(9), 2758–2765.
- Di Marzo, V., & Maccarrone, M. (2013). Modulation of the Oxidative Stress and Lipid Peroxidation by Endocannabinoids and Their Lipid Analogues. Antioxidants & Redox Signaling, 18(18), 2446–2461.
- ResearchGate. (2025, August 6). Mechanism of Inhibition of Lipid Peroxidation by γ-Terpinene, an Unusual and Potentially Useful Hydrocarbon Antioxidant.
- Pauthenier, C., et al. (2022). Alkanes as Membrane Regulators of the Response of Early Membranes to Extreme Temperatures. Life, 12(3), 441.
- Yoshida, Y., et al. (2005). Lipid peroxidation induced by carbon tetrachloride and its inhibition by antioxidant as evaluated by an oxidative stress marker, HODE. Toxicology and Applied Pharmacology, 208(3), 225–232.
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- Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.
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Evaluating High-Performance Fuel Components: A Comparative Analysis of 4-Ethyl-3,4-dimethylheptane
For researchers and scientists in the fields of fuel chemistry and engine development, the quest for superior fuel components is perpetual. The octane number remains a critical performance metric, directly correlating to a fuel's resistance to autoignition, or "knock," in spark-ignition engines. This guide provides an in-depth evaluation of 4-Ethyl-3,4-dimethylheptane, a branched C11 alkane, and compares its predicted performance with alternative hydrocarbon structures. This analysis is grounded in the fundamental principles of hydrocarbon chemistry and supported by standardized experimental protocols for octane number determination.
The Primacy of Molecular Structure in Determining Octane Rating
The anti-knock characteristics of an alkane are intrinsically linked to its molecular structure. A higher degree of branching and a more compact molecular geometry lead to greater chemical stability and, consequently, a higher octane number. Linear alkanes, with their extended carbon chains, are more susceptible to the free-radical chain reactions that initiate knocking. Conversely, highly branched alkanes offer fewer and less reactive sites for initiation, slowing down the combustion process and preventing premature detonation.
Comparative Analysis with Alternative Fuel Components
To contextualize the potential performance of this compound, we can compare it with other alkanes of varying structures. The following table summarizes the known or predicted octane ratings of several key compounds.
| Compound | Chemical Formula | Structure | Research Octane Number (RON) | Motor Octane Number (MON) | Rationale for Octane Rating |
| This compound | C11H24 | Highly Branched | Predicted High | Predicted High | Multiple ethyl and methyl branches create a compact structure, inhibiting autoignition. |
| Iso-octane (2,2,4-Trimethylpentane) | C8H18 | Highly Branched | 100 (by definition)[2] | 100 (by definition)[2] | The benchmark for high octane fuel components due to its significant branching. |
| n-Undecane | C11H24 | Linear | Predicted Low | Predicted Low | Straight-chain structure makes it highly susceptible to knocking. |
| 2,2,4,4-Tetramethylheptane | C11H24 | Highly Branched | Predicted Very High | Predicted Very High | The presence of quaternary carbons and extensive branching suggests an octane rating potentially exceeding that of iso-octane. |
| Tri-tert-butylmethane | C13H28 | Extremely Branched | Predicted Very High | Predicted Very High | A highly compact and sterically hindered molecule, expected to have exceptional anti-knock properties. |
Note: "Predicted" values are based on established quantitative structure-activity relationships (QSAR) that correlate molecular branching with octane number.
The Logical Framework: From Molecular Structure to Engine Performance
The relationship between the chemical structure of a fuel component and its performance in an engine can be visualized as a logical progression.
Caption: Logical flow from molecular structure to engine performance.
Experimental Determination of Octane Number: A Validated Protocol
To empirically validate the predicted octane number of this compound or any novel fuel component, standardized engine tests are essential. The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.[3][4]
Step-by-Step Methodology for RON (ASTM D2699) and MON (ASTM D2700) Determination
-
Engine Preparation and Calibration:
-
The CFR engine is meticulously prepared according to the specifications of the chosen ASTM method (D2699 for RON or D2700 for MON).[5][6] This includes setting specific parameters such as engine speed (600 rpm for RON, 900 rpm for MON), intake air temperature, and spark timing.[3]
-
The engine's knock meter, which measures the intensity of combustion pressure waves, is calibrated using primary reference fuels (PRFs). PRFs are precise blends of iso-octane (octane number 100) and n-heptane (octane number 0).[7]
-
-
Sample Analysis:
-
The test fuel, in this case, a blend containing this compound, is introduced into the engine.
-
The compression ratio of the engine is gradually increased until a standard level of knock intensity is detected by the knock meter.
-
-
Bracketing and Determination:
-
Two PRF blends are selected, one with a slightly higher and one with a slightly lower octane number than the anticipated rating of the test fuel.
-
The knock intensities of these bracketing PRFs are measured at the same compression ratio used for the test sample.
-
The octane number of the test fuel is then determined by interpolating its knock intensity between the values obtained for the two PRF blends.
-
The following diagram illustrates the generalized workflow for this critical experimental procedure.
Sources
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comparison of computational models for predicting alkane properties
An In-Depth Guide to Computational Models for Predicting Alkane Properties
Authored by a Senior Application Scientist
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development and materials science. This document provides an in-depth comparison of computational models for predicting the physicochemical properties of alkanes. Alkanes, the simplest class of hydrocarbons, are fundamental building blocks in organic chemistry and serve as crucial reference compounds in numerous industrial applications, including fuel development, lubrication, and as non-polar solvents in pharmaceutical formulations. Accurate prediction of their properties, such as boiling point, viscosity, and density, is paramount for process optimization and the design of new materials.
This guide moves beyond a superficial listing of methods. Instead, it offers a critical evaluation of the predominant computational models, grounding the discussion in the principles of scientific integrity and practical, field-proven insights. We will explore the causality behind methodological choices, present self-validating protocols, and provide a robust framework of authoritative references.
The Landscape of Predictive Models for Alkane Properties
The prediction of alkane properties through computational means has evolved significantly, moving from empirical correlations to sophisticated, physics-based simulations and data-driven machine learning approaches. The choice of model is often a trade-off between accuracy, computational expense, and the specific property of interest. We will dissect three major classes of models:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models are based on the principle that the chemical structure of a molecule inherently contains the information that determines its properties.
-
Molecular Dynamics (MD) Simulations: These are physics-based models that simulate the interactions and movements of atoms and molecules over time.
-
Machine Learning (ML) Models: These models leverage statistical methods to learn patterns from large datasets of chemical structures and their corresponding properties.
Below is a conceptual workflow illustrating the general process of computational property prediction.
Caption: General workflow for predicting alkane properties using computational models.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models represent the most established and computationally efficient approach. The core idea is to find a statistically significant mathematical relationship between a set of molecular descriptors and a specific property.
Theoretical Underpinnings and Causality
The foundational principle of QSPR is that the variation in the properties of a group of chemical compounds is a direct function of the variation in their molecular structures. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topology (e.g., branching index), geometry (e.g., molecular surface area), or electronic properties (e.g., partial charges).
The choice of descriptors is critical and is guided by chemical intuition and statistical analysis. For alkanes, topological descriptors are often highly effective because properties like boiling point are strongly influenced by intermolecular van der Waals forces, which are, in turn, dependent on molecular size and shape (branching).
Experimental Protocol: Building a QSPR Model for Alkane Boiling Points
-
Data Collection and Curation:
-
Assemble a dataset of at least 50-100 diverse alkanes with experimentally determined boiling points from a reliable source like the NIST Chemistry WebBook.
-
Represent the molecular structures in a machine-readable format, such as SMILES strings.
-
Ensure data quality by checking for and removing duplicates or entries with ambiguous structural information.
-
-
Molecular Descriptor Calculation:
-
Utilize cheminformatics software (e.g., RDKit, PaDEL-Descriptor) to calculate a wide range of molecular descriptors for each alkane in the dataset.
-
For alkanes, focus on topological indices (e.g., Wiener index, Kier & Hall connectivity indices) and constitutional descriptors (e.g., molecular weight, number of carbon atoms).
-
-
Model Development and Training:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
Employ a statistical learning method, such as Multiple Linear Regression (MLR), to establish a linear relationship between the selected descriptors and the boiling point. The general form of the model is:
-
Boiling Point = c0 + c1D1 + c2D2 + ... + cn*Dn
-
Where c are coefficients and D are the descriptor values.
-
-
Use the training set to determine the optimal coefficients.
-
-
Model Validation:
-
Apply the trained model to the independent test set to evaluate its predictive performance.
-
Calculate key statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). An R² value greater than 0.9 indicates a strong correlation.
-
Caption: Step-by-step workflow for developing a QSPR model.
Molecular Dynamics (MD) Simulations
MD simulations offer a more fundamental, physics-based approach to predicting alkane properties. By simulating the movement of every atom in a system, MD can provide insights into macroscopic properties that arise from microscopic interactions.
Theoretical Underpinnings and Causality
MD simulations solve Newton's equations of motion for a system of interacting atoms. The forces between atoms are described by a force field, which is a set of potential energy functions and parameters. For alkanes, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM are commonly used and have been parameterized to reproduce the experimental properties of these molecules.
Properties like density and viscosity are emergent properties of the simulated molecular ensemble. For instance, density is calculated directly from the volume of the simulation box and the number of molecules, while viscosity can be determined from the fluctuations of the pressure tensor using the Green-Kubo relations.
Experimental Protocol: Simulating the Density of Liquid Heptane
-
System Setup:
-
Define a simulation box (e.g., a 4x4x4 nm cube).
-
Populate the box with a sufficient number of heptane molecules (e.g., 500) at random positions and orientations using software like GROMACS or LAMMPS.
-
Select an appropriate force field (e.g., OPLS-AA).
-
-
Energy Minimization and Equilibration:
-
Perform an energy minimization step to remove any unfavorable steric clashes between molecules.
-
Conduct a short NVT (constant number of particles, volume, and temperature) equilibration phase to bring the system to the desired temperature (e.g., 298 K).
-
Follow with a longer NPT (constant number of particles, pressure, and temperature) equilibration phase to allow the system to reach the correct density at the target pressure (e.g., 1 atm). Monitor the density until it stabilizes.
-
-
Production Run:
-
Once the system is equilibrated, run a production simulation in the NPT ensemble for a significant duration (e.g., 10-20 nanoseconds) to collect data for property calculations.
-
-
Data Analysis:
-
Extract the time-averaged volume of the simulation box from the production run trajectory.
-
Calculate the density using the formula: Density = (Number of Molecules * Molar Mass) / (Average Volume * Avogadro's Number).
-
Compare the calculated density with the experimental value for validation.
-
Machine Learning (ML) Models
ML models, particularly those based on graph neural networks, have recently emerged as powerful tools for predicting molecular properties. They can learn complex, non-linear relationships between molecular structure and properties without the need for hand-crafted descriptors.
Theoretical Underpinnings and Causality
ML models for chemistry often represent molecules as graphs, where atoms are nodes and bonds are edges. Graph convolutional networks (GCNs) can learn representations of atoms and bonds by aggregating information from their local neighborhoods. These learned representations, or embeddings, can then be used as input to a feed-forward neural network to predict the desired property.
The advantage of this approach is its ability to automatically learn relevant features from the molecular graph, potentially capturing subtle structural nuances that are missed by traditional QSPR descriptors.
Experimental Protocol: Training a Graph Neural Network for Alkane Viscosity Prediction
-
Data Acquisition and Preprocessing:
-
Obtain a large dataset of alkanes with their experimentally measured viscosities.
-
Convert the molecular structures into graph representations. Each graph will have a node feature matrix (e.g., atom type, degree, hybridization) and an adjacency matrix representing the bonds.
-
-
Model Architecture:
-
Design a graph neural network architecture. A typical architecture consists of several graph convolutional layers followed by a global pooling layer and a few dense layers for the final prediction.
-
-
Model Training:
-
Split the dataset into training, validation, and test sets.
-
Train the model on the training set by minimizing a loss function (e.g., mean squared error) between the predicted and actual viscosities using an optimization algorithm like Adam.
-
Use the validation set to monitor the model's performance during training and prevent overfitting.
-
-
Model Evaluation:
-
Evaluate the final trained model on the held-out test set to assess its generalization performance.
-
Calculate metrics like Mean Absolute Error (MAE) and R² to quantify the model's accuracy.
-
Comparative Analysis of Models
The choice of the most suitable model depends on the specific research question, available computational resources, and the desired level of accuracy.
| Model Type | Strengths | Weaknesses | Typical Application |
| QSPR | - Computationally inexpensive- Easy to interpret- Well-established methodology | - Limited to the chemical space of the training data- Requires careful feature engineering- May not capture complex, non-linear relationships | - High-throughput screening of large compound libraries- Rapid estimation of properties for structurally similar molecules |
| MD Simulations | - Based on fundamental physical principles- Can provide detailed insights into molecular behavior- Can predict a wide range of properties | - Computationally very expensive- Accuracy is highly dependent on the force field- Requires significant user expertise | - Detailed study of condensed-phase properties- Understanding the molecular basis of macroscopic phenomena |
| Machine Learning | - Can learn complex, non-linear relationships- Does not require manual feature engineering (for graph-based models)- Can achieve high accuracy with large datasets | - Requires large amounts of high-quality data- Can be a "black box," making interpretation difficult- Prone to overfitting if not carefully validated | - Prediction of properties for diverse and complex molecules- De novo molecular design and optimization |
Conclusion and Future Outlook
The prediction of alkane properties is a mature field with a diverse array of computational tools at the disposal of researchers. QSPR models remain a valuable tool for rapid screening, while MD simulations provide unparalleled detail for in-depth studies. The rise of machine learning, particularly deep learning on graphs, is opening new frontiers in accuracy and applicability.
Future developments will likely focus on hybrid models that combine the strengths of these different approaches. For instance, using features derived from MD simulations as input for machine learning models could lead to significant improvements in predictive power. Furthermore, the continued growth of public chemical databases will fuel the development of more accurate and generalizable ML models.
The judicious selection and application of the models discussed in this guide will empower researchers to make more informed decisions, accelerate the pace of discovery, and ultimately contribute to advancements in chemistry, materials science, and drug development.
References
- Title: Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling Source: In silico models for drug discovery URL:[Link]
- Title: The Use of Topological Indices in QSAR and QSPR Source: In book: Chemoinformatics and Comput
- Title: Molecular dynamics: with an introduction to concepts and applications Source: Cambridge University Press URL:[Link]
- Title: Optimization of the OPLS-AA force field for long hydrocarbons Source: The Journal of Physical Chemistry B URL:[Link]
- Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL:[Link]
- Title: Graph convolutional networks for chemical informatics Source: Journal of Chemical Inform
A Comparative Guide to the Stereospecific Synthesis of 4-Ethyl-3,4-dimethylheptane: Navigating the Challenges of Acyclic Stereocontrol
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern organic synthesis, the precise construction of complex acyclic molecules bearing multiple stereocenters remains a formidable challenge. The target molecule, 4-Ethyl-3,4-dimethylheptane, exemplifies this complexity with its adjacent tertiary and quaternary stereocenters. This guide provides a comparative analysis of potential stereospecific synthetic strategies for this challenging alkane, offering insights into the rationale behind different methodological choices and providing a framework for validating the stereochemical outcome.
The Synthetic Hurdle: Adjacent Tertiary and Quaternary Stereocenters
The synthesis of molecules with contiguous stereocenters, particularly when one is a fully substituted quaternary center, is a significant hurdle in organic chemistry.[1][2] The steric hindrance around the quaternary center can impede bond formation and make stereochemical control difficult to achieve.[2] Constructing such a motif in an acyclic system adds another layer of complexity due to the conformational flexibility of the carbon chain, which can make it challenging to enforce a specific three-dimensional arrangement of substituents.[3][4]
This guide will explore and compare three plausible, albeit hypothetical, synthetic routes to this compound, drawing upon established and powerful methodologies in asymmetric synthesis. Each proposed route will be analyzed for its potential efficiency, stereocontrol, and practical considerations.
Proposed Synthetic Strategies: A Comparative Overview
We will consider three distinct approaches for the stereospecific construction of this compound:
-
Route A: Asymmetric Conjugate Addition
-
Route B: Catalytic Asymmetric Allylboration
-
Route C: Chiral Auxiliary-Mediated Alkylation
The following sections will detail the experimental protocols for each route, accompanied by a discussion of the underlying principles and expected outcomes.
Route A: Asymmetric Conjugate Addition of an Organometallic Reagent
This strategy hinges on the catalytic asymmetric conjugate addition of an organometallic nucleophile to an α,β-unsaturated ketone, a powerful method for creating stereocenters.[1] The resulting enolate can then be trapped to install the second stereocenter.
Experimental Protocol
Step 1: Synthesis of (E)-5-methylhept-4-en-3-one
-
To a solution of propionyl chloride in a suitable solvent (e.g., diethyl ether), add a solution of (E)-pent-2-en-2-ylmagnesium bromide at low temperature (-78 °C).
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by distillation.
Step 2: Asymmetric Copper-Catalyzed 1,4-Addition of Ethylmagnesium Bromide
-
In a flame-dried flask, a complex of a copper(I) salt (e.g., CuI) and a chiral phosphoramidite ligand (e.g., (R,R)-Taniaphos) is prepared in an ethereal solvent.
-
The α,β-unsaturated ketone from Step 1 is added, followed by the slow addition of ethylmagnesium bromide at low temperature.
-
The reaction is stirred until complete conversion and then quenched.
Step 3: Stereoselective Enolate Trapping
-
The resulting copper enolate is trapped in situ with a methylating agent (e.g., methyl iodide). The stereochemical outcome of this step is directed by the existing stereocenter.
Step 4: Reduction to this compound
-
The resulting ketone is reduced to the corresponding alkane using a standard Wolff-Kishner or Clemmensen reduction.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via asymmetric conjugate addition.
Route B: Catalytic Asymmetric Allylboration
Asymmetric allylboration is a highly effective method for the stereocontrolled synthesis of homoallylic alcohols, which can be further elaborated.[5][6] This route utilizes the addition of a γ-disubstituted allylborane to a ketone.
Experimental Protocol
Step 1: Synthesis of (E)-3-methylpent-2-ene
-
This starting alkene can be prepared via a Wittig reaction between propanal and isopropyltriphenylphosphonium ylide.
Step 2: Asymmetric Allylboration of Propanal
-
(E)-3-methylpent-2-ene is converted to the corresponding allylboronic acid.
-
In the presence of a chiral BINOL-derived catalyst, the allylboronic acid is reacted with propanal to generate a homoallylic alcohol with two new stereocenters.[5][6]
Step 3: Oxidation and Grignard Addition
-
The hydroxyl group of the homoallylic alcohol is protected, and the double bond is oxidatively cleaved (e.g., ozonolysis) to yield an aldehyde.
-
Addition of ethylmagnesium bromide to the aldehyde generates a secondary alcohol.
Step 4: Deoxygenation
-
The secondary alcohol is deoxygenated (e.g., via a Barton-McCombie deoxygenation) to afford the target alkane.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via catalytic asymmetric allylboration.
Route C: Chiral Auxiliary-Mediated Alkylation
The use of a chiral auxiliary provides a robust method for controlling stereochemistry. This route employs an Evans' oxazolidinone auxiliary to direct the stereoselective alkylation of a propionyl unit.
Experimental Protocol
Step 1: Acylation of Chiral Auxiliary
-
A commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride.
Step 2: Diastereoselective Alkylation
-
The resulting N-acyloxazolidinone is deprotonated with a strong base (e.g., LDA) to form a chiral enolate.
-
This enolate is then reacted with 2-bromobutane. The bulky auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.
Step 3: Second Diastereoselective Alkylation
-
The product from Step 2 is again deprotonated and subsequently alkylated with ethyl iodide to install the ethyl group at the α-position.
Step 4: Reductive Cleavage of the Auxiliary
-
The chiral auxiliary is removed by reductive cleavage (e.g., using LiAlH₄) to yield the corresponding primary alcohol, which can then be converted to the target alkane via standard functional group transformations (e.g., tosylation and reduction).
Workflow Diagram
Caption: Workflow for the synthesis of this compound using a chiral auxiliary.
Comparative Analysis of Synthetic Routes
The following table summarizes the key aspects of the three proposed synthetic routes, allowing for a direct comparison of their potential strengths and weaknesses. The data presented are estimations based on analogous reactions reported in the literature.
| Parameter | Route A: Asymmetric Conjugate Addition | Route B: Asymmetric Allylboration | Route C: Chiral Auxiliary-Mediated Alkylation |
| Overall Yield | Moderate | Moderate | Good |
| Stereoselectivity | Potentially high d.r. and e.e. | High d.r. and e.e. achievable | Excellent diastereoselectivity |
| Key Challenge | Controlling the stereochemistry of the enolate trapping step. | Multi-step sequence with functional group manipulations. | Stoichiometric use of chiral auxiliary and its removal. |
| Reagent Cost | Potentially high due to chiral ligand. | Chiral catalyst can be expensive. | Chiral auxiliary is a stoichiometric and costly reagent. |
| Scalability | Generally good for catalytic reactions. | Good for catalytic steps, but overall sequence length is a factor. | Less ideal for large-scale synthesis due to stoichiometry. |
Validation of Stereochemical Purity
The successful stereospecific synthesis of this compound necessitates rigorous validation of the stereochemical outcome. The determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is crucial.[7][8]
Methodologies for Stereochemical Analysis
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers and diastereomers.[7] The use of a chiral stationary phase allows for the baseline separation of stereoisomers, and the relative peak areas provide the e.e. and d.r.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between enantiomers in the ¹H or ¹³C NMR spectrum, allowing for their quantification.
-
Mosher's Acid Analysis: Derivatization of a chiral alcohol precursor with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) creates diastereomeric esters that can be distinguished by ¹H or ¹⁹F NMR.
-
-
Optical Rotation: While a fundamental property of chiral molecules, measuring the specific rotation can be used to determine optical purity, which is often correlated with enantiomeric excess.[8] However, this method requires a known value for the specific rotation of the pure enantiomer, which may not be available for a novel compound.
-
Vibrational Circular Dichroism (VCD): This technique can provide information about the absolute configuration of a chiral molecule and is a powerful tool for stereochemical assignment.[9]
The choice of method will depend on the specific properties of the final compound and its synthetic intermediates. A combination of techniques is often employed to provide a comprehensive and unambiguous determination of stereochemical purity.
Conclusion
The stereospecific synthesis of this compound is a challenging endeavor that highlights the cutting edge of asymmetric synthesis. While no direct synthesis has been reported, this guide has outlined and compared three plausible strategies based on robust and well-established methodologies. The choice of the optimal route will depend on a variety of factors, including the desired level of stereocontrol, scalability, and cost-effectiveness. Rigorous analytical validation is paramount to confirm the stereochemical integrity of the final product. The continued development of novel catalytic systems and stereoselective methodologies will undoubtedly pave the way for the efficient and precise synthesis of even more complex acyclic molecules in the future.
References
- Marek, I. (2021). Introduction: Carbon-Carbon Bond Cleavage in Stereoselective Synthesis. Chemical Reviews, 121(1), 1-3. [Link]
- Marek, I., & Alexakis, A. (2006). Stereocontrolled Formation of Several Carbon-Carbon Bonds in Acyclic Systems. ChemInform, 37(33). [Link]
- Cohen, Y., Cohen, A., & Marek, I. (2021). Selective Carbon–Carbon Bond Cleavage for the Stereoselective Synthesis of Acyclic Systems.
- Alam, R., & Hall, D. G. (2015). Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society. [Link]
- NPTEL. (n.d.). Module 2 Asymmetric Carbon-Carbon Bond Forming Reactions. NPTEL Archive. [Link]
- Lu, Y., & Miller, S. J. (2010). Stereocontrolled creation of adjacent quaternary and tertiary stereocenters by a catalytic conjugate addition. Angewandte Chemie International Edition, 49(35), 6146-6149. [Link]
- Giese, B., Barbosa, F., Stähelin, C., Sauer, S., Wettstein, P., & Wyss, C. (2000). Stereoselective C—C Bond Formation: Cyclizations of Biradicals. Pure and Applied Chemistry, 72(9), 1623-1629. [Link]
- Alam, R., & Hall, D. G. (2015). Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society, 137(50), 15733-15736. [Link]
- Polavarapu, P. L. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Pharmaceutical Analysis, 3(3), 159-170. [Link]
- Wang, C., & Tan, B. (2020). Catalytic enantioselective construction of vicinal quaternary carbon stereocenters. Chemical Science, 11(32), 8336-8353. [Link]
- Zhang, Z., et al. (2022). Facile construction of distal and diversified tertiary and quaternary stereocenters. Proceedings of the National Academy of Sciences, 119(51), e2212365119. [Link]
- Aschbacher, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- Wikipedia. (2023, December 1). Enantiomeric excess. In Wikipedia. [Link]
Sources
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. Catalytic enantioselective construction of vicinal quaternary carbon stereocenters - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03249B [pubs.rsc.org]
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The Duality of Stability: Thermodynamic vs. Kinetic
An In-Depth Guide to the Comparative Thermal Stability of Undecane Isomers
For researchers and professionals in drug development and materials science, understanding the thermal stability of organic compounds is paramount. Undecane (C11H24), a saturated alkane, and its numerous isomers serve as important model compounds in fuel research, as components in lubricants, and as excipients in pharmaceutical formulations. Their thermal behavior under stress dictates their performance, shelf-life, and safety profile.
This guide provides a comparative analysis of the thermal stability of undecane isomers, grounded in the principles of physical organic chemistry and supported by established experimental methodologies. We will explore the causal relationships between molecular structure and thermal decomposition, detail the mechanisms of these reactions, and provide a robust protocol for empirical assessment.
When discussing the stability of alkane isomers, it is crucial to distinguish between two concepts:
-
Thermodynamic Stability: This refers to the inherent potential energy of a molecule. In the context of alkanes, more branched isomers are generally more thermodynamically stable than their linear counterparts.[1][2] This increased stability is evidenced by their lower heats of combustion; less energy is released when they are burned, indicating they were in a lower energy state to begin with.[2][3] This phenomenon is attributed to factors including stabilizing electron correlation effects and electrostatic interactions.[4][5]
-
Kinetic Stability (Thermal Stability): This refers to a molecule's resistance to decomposition under thermal stress. It is a measure of the reaction rate. Paradoxically, the very structural features that increase thermodynamic stability in alkanes tend to decrease their kinetic stability. The rate of pyrolysis (thermal decomposition in an inert atmosphere) increases with the degree of branching.[6][7] Therefore, branched undecane isomers are less thermally stable than n-undecane .
This guide will focus on kinetic stability, as it is the more relevant parameter for understanding decomposition during processing, storage, and application.
Structure-Stability Relationship: Why Branching Reduces Thermal Stability
The thermal decomposition of alkanes, or pyrolysis, is a free-radical chain reaction that begins with the homolytic cleavage of a chemical bond.[6][8][9] The energy required for this initial bond-breaking largely determines the overall thermal stability of the molecule.
The core principle is that weaker bonds break more easily at lower temperatures . In alkanes, C-C single bonds are weaker than C-H bonds and are the primary sites for initial cleavage.[9][10] The strength of a particular C-C bond is heavily influenced by the substitution pattern of the carbon atoms involved. The formation of more stable free radicals requires less energy, thus lowering the decomposition temperature.[11]
The stability of alkyl free radicals follows the order: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl
Branched isomers of undecane, such as 2-methyldecane or 3-methyldecane, contain tertiary or secondary carbons along their chain. The cleavage of a C-C bond at a branching point can lead to the formation of a more stable secondary or tertiary radical. In contrast, the linear n-undecane can only form primary or secondary radicals upon initial C-C bond cleavage. Because the activation energy to form a more stable radical is lower, branched isomers begin to decompose at lower temperatures.[11]
Comparative Data on Undecane Isomer Stability
| Isomer | Structure | Key Structural Feature | Expected Onset of Thermal Decomposition (Relative) | Rationale |
| n-Undecane | Linear Chain | Only primary (1°) and secondary (2°) carbons | Highest | Decomposition requires cleavage to form less stable 1° or 2° radicals, demanding higher energy input.[11] |
| 2-Methyldecane | Branched Chain | Contains one tertiary (3°) carbon | Lower than n-undecane | C-C bond cleavage can readily form a more stable 2° radical, lowering the activation energy for decomposition.[6][7][11] |
| 2,2-Dimethylnonane | Highly Branched | Contains one quaternary (4°) carbon | Lowest | Possesses multiple weak C-C bonds adjacent to the quaternary carbon. Cleavage leads to the formation of stable tertiary radicals, significantly reducing thermal stability.[6][7] |
Mechanism of Thermal Decomposition (Pyrolysis)
The pyrolysis of undecane isomers proceeds via a classic free-radical chain reaction mechanism consisting of three main stages.[6][8][13]
-
Initiation: The process begins with the homolytic cleavage of the weakest C-C bond at high temperatures, generating two smaller alkyl radicals.
-
Example (n-Undecane): CH3(CH2)9CH3 → CH3(CH2)x• + •(CH2)yCH3 (where x+y=9)
-
-
Propagation: The initial radicals trigger a cascade of reactions. This stage includes:
-
Hydrogen Abstraction: A radical removes a hydrogen atom from another undecane molecule, forming a stable molecule (like methane or ethane) and a new, large undecyl radical.
-
β-Scission: The large undecyl radical rapidly decomposes by breaking the C-C bond that is "beta" to the radical center. This is the primary product-forming step, yielding a stable alkene (e.g., ethene, propene) and a smaller alkyl radical.[8] This new radical can then continue the chain.
-
-
Termination: The reaction stops when two radicals combine to form a stable, non-radical molecule.
Experimental Protocol: Assessing Thermal Stability via TGA
Thermogravimetric Analysis (TGA) is the definitive method for measuring thermal stability.[14] It works by precisely measuring the mass of a sample as it is heated in a controlled atmosphere.[15][16] The result is a curve of mass vs. temperature, from which the onset temperature of decomposition can be accurately determined.
Objective: To determine and compare the onset temperature of thermal decomposition for n-undecane and a branched isomer (e.g., 2-methyldecane).
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA), e.g., Mettler Toledo TGA/SDTA 851e or similar.[17]
-
Alumina or platinum crucibles (150 µL).[17]
-
High-purity nitrogen gas (for inert atmosphere).
-
Samples: n-undecane, 2-methyldecane.
-
Microbalance.
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the TGA is calibrated for mass and temperature according to manufacturer specifications.
-
Start the analysis software and set up the experiment file.[17]
-
Turn on the nitrogen purge gas at a controlled flow rate (e.g., 30-50 mL/min) to create an inert atmosphere.[15][17] This is critical to ensure pyrolysis occurs rather than combustion.[6]
-
-
Sample Preparation:
-
Place an empty alumina crucible on the microbalance and tare it.
-
Carefully dispense 5-10 mg of the liquid undecane isomer into the crucible. A smaller sample size is crucial for liquids to prevent rapid, uncontrolled volatilization that could be mistaken for decomposition.[17]
-
Record the exact initial mass.
-
-
TGA Measurement:
-
Place the sample crucible into the TGA's automatic sample holder.[17]
-
Program the temperature profile:
-
Segment 1 (Equilibration): Hold at 30 °C for 5 minutes to allow the furnace temperature to stabilize.
-
Segment 2 (Heating Ramp): Heat from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[18] A consistent heating rate is essential for comparing results between samples.
-
Segment 3 (Isothermal): Hold at 600 °C for 5 minutes to ensure all decomposition is complete.
-
-
Begin the experiment. The instrument will record the sample mass as a function of temperature.[14]
-
-
Data Analysis:
-
Plot the results as percent mass loss vs. temperature.
-
The primary region of interest is after the initial mass loss due to boiling/evaporation and before the final plateau. The decomposition of undecane typically begins at much higher temperatures than its boiling point (~196 °C).
-
Determine the onset temperature of decomposition (T_onset) . This is often calculated by the software as the intersection of the tangent drawn from the point of maximum rate of mass loss (the peak of the first derivative curve) with the extrapolated baseline.[15]
-
Repeat the entire procedure (Steps 2-4) for each undecane isomer to be tested, ensuring identical conditions for a valid comparison.
-
Conclusion and Implications
The thermal stability of undecane isomers is a direct function of their molecular architecture. While branched isomers benefit from greater thermodynamic stability, they exhibit lower kinetic resistance to thermal decomposition. This is because branched structures can form more stable tertiary and secondary free radicals, lowering the activation energy required for the initial C-C bond cleavage that triggers pyrolysis.
Consequently, for applications requiring high-temperature resilience, such as in advanced lubricants or heat-transfer fluids, linear or lightly branched alkanes like n-undecane are superior . Conversely, in processes where controlled thermal cracking is desired, such as in the petroleum industry, highly branched isomers would be more reactive.[6][9] For pharmaceutical applications, this lower decomposition temperature for branched excipients could be a critical consideration during heat-intensive manufacturing processes like melt granulation or sterilization, potentially impacting the stability of the final drug product. A thorough understanding and empirical verification of thermal properties, as outlined in the TGA protocol, is therefore essential for rational material selection and process optimization.
References
- Allen, D. Pyrolysis Of Hydrocarbons Alkanes. Vertex AI Search.
- Bordwell, F. G., & Ji, G. Z. (2010). Density functional steric analysis of linear and branched alkanes. PubMed.
- Vedantu. Pyrolysis of Hydrocarbons Alkanes: Process & Applications. Vedantu.
- Wikipedia. (2024). Alkane. Wikipedia.
- BYJU'S. Pyrolysis Of Hydrocarbons Alkanes. BYJU'S.
- Nagy, A., et al. (2020). Pyrolysis of Alkanes: A Computational Approach. The Journal of Physical Chemistry A.
- Study.com. (2021). Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. Study.com.
- TutorChase. How does the molecular structure of alkanes affect their reactivity?. TutorChase.
- Unacademy. All About Pyrolysis of Alkanes. Unacademy.
- Wodrich, M. D., et al. (2007). Origin of Stability in Branched Alkanes. ResearchGate.
- Wang, Z., et al. (2019). Effects of molecular structures on the pyrolysis and anti-coking performance of alkanes for thermal management. ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-3,4-dimethylheptane
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable component of our work. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-Ethyl-3,4-dimethylheptane, a branched-chain alkane. The procedures outlined here are designed to ensure operational safety, maintain regulatory compliance, and uphold environmental stewardship, reflecting the best practices in laboratory settings.
Hazard Assessment & Characterization: Understanding the Compound
This compound is a saturated aliphatic hydrocarbon.[1] While specific hazard data for this exact isomer is not extensively documented, its chemical nature as a C11 alkane allows us to infer its primary risks based on established principles and data from similar compounds. The foundational principle of its disposal is rooted in its flammability and potential environmental toxicity.
Alkanes of this molecular weight are flammable liquids.[2][3] Improper disposal, such as pouring them down a drain, can lead to the accumulation of flammable vapors in sewer systems, posing a significant explosion risk, and causing environmental contamination.[4][5][6] Therefore, it must be treated as a regulated, hazardous waste.
Table 1: Physicochemical Properties and Hazard Classification
| Property | Value / Classification | Causality & Implications |
| IUPAC Name | This compound | Identifies the specific branched isomer for accurate inventory and labeling.[7] |
| Molecular Formula | C₁₁H₂₄ | Indicates a saturated hydrocarbon, pointing towards flammability.[1][7] |
| Molecular Weight | 156.31 g/mol | Influences its physical state and boiling point.[1][7] |
| Boiling Point | 189.3 °C (372.7 °F) | A high boiling point, but the liquid still produces flammable vapors.[8] |
| Hazard Classification | Presumed Class 3 Flammable Liquid | Based on its alkane structure, it must be handled as flammable hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[9][10] |
| Disposal Route | Licensed Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF) | Federal and state regulations mandate that flammable liquid waste be managed by authorized facilities.[9][10][11] |
Immediate Safety & Handling Precautions
Before initiating any disposal-related tasks, ensuring personal and environmental safety is paramount. These precautions are the first line of defense against accidental exposure and incidents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile is often suitable for incidental contact, but consult your institution's guidelines), and a flame-resistant lab coat.
-
Ventilation: Handle all open containers of this compound and its waste within a certified chemical fume hood to prevent the accumulation of flammable vapors and minimize inhalation exposure.[11]
-
Ignition Source Control: This compound is flammable. Ensure all work is conducted away from potential ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[3][12] Use non-sparking tools when handling containers.[13]
Step-by-Step Disposal Protocol: A Cradle-to-Grave Approach
The management of hazardous waste is a systematic process. Following these steps ensures that the waste is handled safely from the point of generation (the "cradle") to its final disposal (the "grave") in compliance with EPA and OSHA standards.[13][14]
Step 1: Waste Classification Immediately upon generation, any this compound intended for discard is classified as hazardous waste.[13] This classification extends to any materials contaminated with it, such as absorbent pads, gloves, or weighing papers.
Step 2: Containerization The integrity of the waste container is fundamental to preventing leaks and spills.
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material chemically compatible with hydrocarbons. High-density polyethylene (HDPE) or a metal safety can are appropriate choices.[10][11]
-
Ensure Secure Closure: The container must have a secure, screw-on cap. Makeshift seals like parafilm or stoppers are unacceptable for storage and transport.[11]
-
Avoid Overfilling: Leave at least 10% of headspace in the container to allow for vapor expansion, which can occur with temperature fluctuations.[11]
Step 3: Waste Segregation Improperly mixed chemicals are a primary cause of laboratory incidents.
-
Dedicated Waste Stream: Designate a specific waste container solely for non-halogenated organic solvents like this compound.[15]
-
Prevent Incompatible Mixing: Critically, do not mix this alkane waste with strong oxidizing agents, acids, or bases.[13] Mixing organic solvents with oxidizers can create a highly energetic, explosive reaction. Always maintain separate waste streams for different hazard classes.
Step 4: Labeling Proper labeling is a key OSHA and EPA compliance requirement that communicates hazards to all personnel.[4][5]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete Information: Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.
-
Indicate Hazards: Check the boxes for "Flammable" and any other relevant hazards.
-
Record Dates: Note the "Accumulation Start Date" (the day the first waste was added). This is crucial for tracking how long the waste has been stored.
Step 5: Accumulation and Storage Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated and clearly marked SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents a spill from spreading.
-
Location: The SAA should be in a cool, well-ventilated area away from direct sunlight and heat sources.[16] Store it in an approved flammable liquids storage cabinet.[17][18]
Step 6: Arranging for Disposal Hazardous waste must be disposed of through your institution's official channels.
-
Contact EHS: Once the container is nearly full or has reached the institutional time limit for accumulation, contact your EHS department to schedule a pickup.
-
Professional Disposal: EHS will then arrange for a licensed hazardous waste management company to transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely through fuel blending or incineration.[9]
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Eliminate Ignition Sources: If it is safe to do so, turn off any nearby equipment that could generate a spark.[16]
-
Contain the Spill: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of a large spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used in the cleanup, including gloves, are now considered hazardous waste and must be placed in the solid hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the compliant disposal of this compound.
Caption: Disposal decision workflow for this compound.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that your critical research activities are conducted with the utmost responsibility.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-3,4-dimethylheptane
This guide provides essential safety and handling protocols for 4-Ethyl-3,4-dimethylheptane, a branched-chain aliphatic hydrocarbon. Given the limited specific toxicological data for this compound, our recommendations are grounded in the established safety profiles of structurally similar non-polar, volatile organic compounds (VOCs) and flammable alkanes. This approach ensures a conservative and robust safety margin, upholding the highest standards of laboratory practice.
Hazard Assessment: Understanding the Risks
Key Assumed Hazards Based on Chemical Analogy:
-
Flammability: As with similar alkanes, vapors can form flammable mixtures with air. All work should be conducted away from ignition sources.
-
Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, potentially causing severe chemical pneumonitis.
-
Skin Irritation: Prolonged or repeated skin contact can lead to defatting of the skin, resulting in dryness, irritation, and dermatitis.
-
Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.
-
Respiratory Tract Irritation: Inhalation of high concentrations of vapor may irritate the respiratory tract and could lead to central nervous system effects such as dizziness, headache, and nausea.
Table 1: Hazard Summary and GHS Classification
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Flammable Liquid, Category 3 | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Aspiration Hazard, Category 1 (Assumed) | हेल्थ हज़ार्ड | Do NOT induce vomiting. Immediately call a poison center or doctor. |
| Skin Corrosion/Irritation, Category 2 (Assumed) | एक्सक्लेमेशन मार्क | Wear protective gloves. Wash skin thoroughly after handling. |
| Serious Eye Damage/Eye Irritation, Category 2B (Assumed) | एक्सक्लेमेशन मार्क | Wear eye protection. If in eyes: Rinse cautiously with water for several minutes. |
Core Directive: Selecting Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision process. The following recommendations provide a baseline for handling this compound in a standard laboratory setting.
Eye and Face Protection
Due to its potential as an irritant and the risk of splashes, robust eye protection is mandatory.
-
Standard Operations: For routine tasks involving small quantities (e.g., pipetting, preparing solutions), ANSI Z87.1-compliant chemical splash goggles are required. Standard safety glasses do not provide an adequate seal against splashes and vapors.
-
High-Risk Operations: When transferring larger volumes, working with heated solutions, or performing operations with a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.
Hand Protection: The Critical Barrier
Aliphatic hydrocarbons like this compound can readily degrade or permeate common glove materials. The choice of glove is therefore critical. Disposable nitrile gloves, while common in laboratories, may offer only limited splash protection and are not suitable for prolonged contact.
Causality: The effectiveness of a glove material is determined by its resistance to chemical permeation (the process by which a chemical passes through the material on a molecular level) and degradation (a change in the physical properties of the material). For non-polar solvents like this, materials with higher polarity generally offer better resistance.
Table 2: Glove Material Compatibility for Aliphatic Hydrocarbons
| Glove Material | Splash Protection | Immersion/Extended Contact | Rationale & Expert Insight |
| Nitrile | Fair to Good | Not Recommended | Provides excellent short-term protection against splashes. However, breakthrough can occur quickly with prolonged exposure. Always double-glove if nitrile is the only option and change gloves immediately upon contact. |
| Neoprene | Good | Fair | Offers moderate protection for intermittent work. It provides a better barrier than nitrile for this chemical class but is not recommended for submersion. |
| Viton® | Excellent | Excellent | A high-performance fluoroelastomer that provides superior resistance to aliphatic and aromatic hydrocarbons. It is the recommended choice for prolonged handling or high-risk operations. |
| Butyl Rubber | Poor | Poor | Not recommended for use with aliphatic hydrocarbons. |
Protocol:
-
Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.
Body Protection
A flame-resistant lab coat (e.g., Nomex) is highly recommended due to the flammability of the compound. At a minimum, a standard, fully-buttoned laboratory coat made of cotton or a similar non-synthetic material must be worn. For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not available or are insufficient to maintain exposure below occupational exposure limits (OELs), or during a large spill, respiratory protection is required.
-
Required Respirator: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is necessary. A cartridge change-out schedule must be in place.
Operational & Disposal Plans
Step-by-Step Handling Protocol (Example: Aliquoting 100 mL)
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE: chemical splash goggles, Viton® or double-nitrile gloves, and a flame-resistant lab coat.
-
Gather all necessary equipment (glassware, pipette, etc.) and place it inside the fume hood.
-
Ensure a spill kit and fire extinguisher are accessible.
-
-
Execution:
-
Place the stock bottle of this compound in a secondary container within the fume hood.
-
Uncap the bottle and carefully pour the required amount into a graduated cylinder or beaker.
-
Perform the aliquoting or transfer. Keep all containers capped when not in use to minimize vapor release.
-
-
Cleanup:
-
Securely cap the stock bottle and the new container.
-
Wipe down any minor drips on the exterior of the containers with a chemically compatible wipe.
-
Dispose of used wipes and any contaminated disposable items (e.g., pipette tips) in the designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.
-
Spill Management
-
Small Spill (<100 mL, inside a fume hood):
-
Alert others in the immediate area.
-
Use a spill kit absorbent (e.g., vermiculite or a commercial sorbent pad) to contain and absorb the liquid.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
-
Large Spill (>100 mL or outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institution's Environmental Health & Safety (EHS) department.
-
Prevent unauthorized personnel from entering the area.
-
Disposal Plan
All waste containing this compound, including the chemical itself, contaminated consumables (gloves, wipes, absorbent materials), and empty containers, must be disposed of as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, compatible, and sealed waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Collect in a separate, labeled solid hazardous waste container.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling this compound.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14264, this compound. PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
